Product packaging for 2-(2-Nitrovinyl)furan(Cat. No.:CAS No. 32782-45-9)

2-(2-Nitrovinyl)furan

Cat. No.: B3423926
CAS No.: 32782-45-9
M. Wt: 139.11 g/mol
InChI Key: WVUICGOYGDHVBH-ONEGZZNKSA-N
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Description

2-(2-Nitrovinyl)furan is a useful research compound. Its molecular formula is C6H5NO3 and its molecular weight is 139.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 139.026943022 g/mol and the complexity rating of the compound is 150. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5650. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NO3 B3423926 2-(2-Nitrovinyl)furan CAS No. 32782-45-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-2-nitroethenyl]furan
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InChI

InChI=1S/C6H5NO3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WVUICGOYGDHVBH-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=COC(=C1)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70878874
Record name 2-(B-NITROVINYL)FURAN
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Molecular Weight

139.11 g/mol
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CAS No.

699-18-3, 32782-45-9
Record name Furan, 2-(2-nitrovinyl)-
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Record name 2-(2-Nitrovinyl)furan
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Record name 2-(B-NITROVINYL)FURAN
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Record name 2-(2-Nitroethenyl)furan
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Foundational & Exploratory

synthesis and characterization of 2-(2-Nitrovinyl)furan

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2-Nitrovinyl)furan

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a molecule of significant interest in medicinal chemistry and materials science. The document details a reliable synthetic protocol via the Henry-von Pechmann reaction, elucidates the underlying reaction mechanism, and presents a thorough characterization of the final product using a suite of analytical techniques. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel organic compounds and for professionals in the field of drug development exploring new therapeutic agents.

Introduction: The Significance of this compound

This compound, also known as 1-(2-furyl)-2-nitroethylene, is a nitro-substituted heterocyclic compound with the molecular formula C₆H₅NO₃ and a molecular weight of 139.11 g/mol .[1][2][3] Its structure, featuring a furan ring conjugated with a nitrovinyl group, imparts a unique combination of chemical reactivity and biological activity. The presence of the nitro group, a potent electron-withdrawing moiety, makes the vinyl group susceptible to nucleophilic attack, rendering it a versatile intermediate for the synthesis of more complex molecules.

From a pharmaceutical perspective, the nitrovinyl functional group is a well-documented pharmacophore, exhibiting a broad spectrum of antimicrobial activities.[4][5][6] Specifically, this compound has demonstrated promising efficacy against various pathogenic bacteria and fungi, including strains of Staphylococcus aureus, Escherichia coli, and Candida albicans.[5][6] This has positioned it as a lead compound for the development of novel anti-infective agents. Furthermore, derivatives of nitrovinylfurans are being investigated for their potential to interfere with bacterial quorum-sensing systems, a mechanism that regulates virulence in many pathogens.[7]

Beyond its medicinal applications, the conjugated π-system of this compound also makes it a candidate for applications in materials science, particularly in the development of organic electronic materials and nonlinear optical materials. The ability to tune its electronic properties through chemical modification opens avenues for the design of novel functional materials.

This guide provides a detailed, field-proven methodology for the synthesis of this compound and a comprehensive protocol for its characterization, ensuring both high purity and structural confirmation.

Synthesis of this compound: The Henry Reaction

The most common and efficient method for the synthesis of this compound is the Henry reaction, also known as the nitroaldol reaction.[8][9] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an aldehyde or ketone with a nitroalkane.[8][10] In this specific case, furan-2-carbaldehyde (furfural) is reacted with nitromethane.[4][5]

Reaction Mechanism

The Henry reaction proceeds through a series of reversible steps, as illustrated below. The key to a successful synthesis lies in driving the equilibrium towards the dehydrated product, this compound.

Henry_Reaction_Mechanism cluster_0 Step 1: Nitronate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration Nitromethane CH₃NO₂ Nitronate ⁻CH₂NO₂ Nitromethane->Nitronate Deprotonation Base Base (e.g., NaOtBu) Base->Nitromethane Nitronate_2 ⁻CH₂NO₂ Nitronate->Nitronate_2 Furfural Furan-2-carbaldehyde Alkoxide β-Nitro Alkoxide Intermediate Furfural->Alkoxide Nitronate_2->Alkoxide Nucleophilic Addition Alkoxide_2 β-Nitro Alkoxide Intermediate Alkoxide->Alkoxide_2 Nitro_Alcohol β-Nitro Alcohol Alkoxide_2->Nitro_Alcohol Protonation Proton_Source H⁺ Proton_Source->Alkoxide_2 Nitro_Alcohol_2 β-Nitro Alcohol Nitro_Alcohol->Nitro_Alcohol_2 Final_Product This compound Nitro_Alcohol_2->Final_Product Elimination of H₂O

Caption: Mechanism of the Henry reaction for the synthesis of this compound.

The choice of base is critical. While weaker bases can be used, stronger bases like sodium tert-butoxide are effective in promoting the reaction.[5] The subsequent dehydration of the intermediate β-nitro alcohol is often facilitated by the reaction conditions, especially with heating, to yield the final conjugated nitroalkene.

Experimental Protocol

This protocol is a robust and reproducible method for the laboratory-scale synthesis of this compound.

Materials:

  • Furan-2-carbaldehyde (furfural)

  • Nitromethane

  • Sodium tert-butoxide

  • Methanol

  • Dilute Hydrochloric Acid (HCl)

  • Distilled water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve furan-2-carbaldehyde in methanol.

  • Addition of Reagents: To this solution, add nitromethane, followed by the slow, portion-wise addition of sodium tert-butoxide while stirring. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The product, this compound, is a yellow crystalline solid.[4][5]

  • Work-up: After the reaction is complete (typically after several hours of reflux), cool the mixture to room temperature. Carefully acidify the reaction mixture with dilute HCl until it is neutral to slightly acidic. This will precipitate the crude product.

  • Isolation and Purification: Filter the precipitated yellow solid and wash it with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield bright yellow crystals.[4] Dry the purified product under vacuum.

Synthesis_Workflow A 1. Dissolve Furan-2-carbaldehyde in Methanol B 2. Add Nitromethane and Sodium tert-butoxide A->B C 3. Reflux and Monitor by TLC B->C D 4. Cool and Acidify with HCl C->D E 5. Filter Crude Product D->E F 6. Recrystallize from Ethanol/Hexane E->F G 7. Dry Under Vacuum F->G H Characterization G->H

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and physical methods is employed for this purpose. The expected physical properties include a melting point in the range of 70-75 °C.[2][4]

Spectroscopic and Spectrometric Data

The following table summarizes the key spectroscopic and spectrometric data used to characterize this compound.

Technique Expected Observations
¹H NMR Signals corresponding to the furan ring protons and the vinyl protons. The vinyl protons typically appear as doublets with a large coupling constant, indicative of a trans configuration. The furan protons will show characteristic splitting patterns.[4][11]
¹³C NMR Resonances for the six carbon atoms in the molecule, including those of the furan ring and the nitrovinyl group.[5][11]
FT-IR Characteristic absorption bands for the C-H bonds of the furan ring, the C=C double bond of the vinyl group, and the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group.[11]
UV-Vis An absorption maximum in the ultraviolet-visible region due to the extended π-conjugation of the molecule.
Mass Spec. A molecular ion peak corresponding to the molecular weight of this compound (m/z = 139.11).[1]

Table 1: Summary of Spectroscopic and Spectrometric Data for this compound

Detailed Analytical Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: A sample of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum is recorded on a standard NMR spectrometer (e.g., 400 MHz). Expected chemical shifts (δ) are approximately 6.5-7.8 ppm for the furan and vinyl protons.[4]

  • ¹³C NMR: The same sample is used to acquire the ¹³C NMR spectrum. This provides confirmation of the carbon skeleton of the molecule.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

A small amount of the solid sample is analyzed, typically using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory. The resulting spectrum should display the characteristic vibrational frequencies of the functional groups present in the molecule.

3.2.3. Mass Spectrometry (MS)

The molecular weight of the synthesized compound is confirmed by mass spectrometry. Electron ionization (EI) is a common technique used for this purpose.[1] The fragmentation pattern can also provide additional structural information.

3.2.4. Ultraviolet-Visible (UV-Vis) Spectroscopy

A dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile) is prepared, and its absorbance is measured over a range of wavelengths. The wavelength of maximum absorbance (λ_max) is a characteristic property of the conjugated system.

Safety Considerations

As with all chemical syntheses, appropriate safety precautions must be taken. Furan-2-carbaldehyde and nitromethane are flammable and toxic. Sodium tert-butoxide is a strong base and is corrosive. The synthesis should be performed in a well-ventilated fume hood, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

This technical guide has outlined a detailed and reliable procedure for the synthesis and characterization of this compound. The Henry reaction provides an efficient route to this valuable compound, and the described analytical techniques ensure the confirmation of its structure and purity. The information presented herein is intended to empower researchers and drug development professionals in their efforts to synthesize and utilize this and related nitrovinylfuran derivatives for a variety of applications, from the development of new antimicrobial agents to the creation of novel organic materials.

References

A Comprehensive Spectroscopic Analysis of 2-(2-Nitrovinyl)furan: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(2-Nitrovinyl)furan, a derivative of the versatile platform chemical furfural, is a compound of significant interest due to its chemical reactivity and potential applications in synthesis and materials science.[1] A thorough structural elucidation is paramount for its application, and this is primarily achieved through a combination of modern spectroscopic techniques. This technical guide provides a detailed analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We delve into the principles of each technique, present detailed experimental protocols, and offer an expert interpretation of the spectral data, grounded in established chemical principles. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust understanding of the structural characterization of this and similar nitroalkene compounds.

Introduction: The Structural Significance of this compound

This compound (Molecular Formula: C₆H₅NO₃, Molecular Weight: 139.11 g/mol ) is a crystalline yellow solid synthesized from the condensation of furfural and nitromethane.[2][3][4] Its structure features a furan ring conjugated with a nitrovinyl group, creating an electron-deficient π-system. This electron-withdrawing nature of the nitro group significantly influences the electronic environment of the entire molecule, which is reflected in its spectroscopic signatures. Understanding these signatures is crucial for confirming its identity, assessing its purity, and predicting its reactivity in further chemical transformations.

This guide will systematically dissect the information revealed by three core spectroscopic methods, providing a holistic view of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Proton Environments

Proton NMR provides information on the number of different types of protons, their relative numbers, their electronic environment, and the number of neighboring protons.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals distinct signals for the furan ring protons and the vinyl protons.[5] The conjugation of the nitrovinyl group with the furan ring deshields the protons, causing them to appear at higher chemical shifts (downfield) compared to unsubstituted furan.[6][7]

The spectrum is characterized by signals corresponding to three protons on the furan ring and two protons on the vinyl group.[1][3] The protons on the double bond are expected to be in a trans configuration, which is the thermodynamically more stable isomer. This is confirmed by the large coupling constant (J-value) between the two vinyl protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H5 (Furan)~7.8Doublet of doublets (dd)~1.9, 0.9
Hα (Vinyl)~7.55Doublet (d)~13.5
H3 (Furan)~7.45Doublet of doublets (dd)~3.3, 0.9
Hβ (Vinyl)~6.9Doublet (d)~13.5
H4 (Furan)~6.5Doublet of doublets (dd)~3.3, 1.9

Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.[3]

Causality Behind the Assignments:

  • Furan Protons (H3, H4, H5): The protons on the furan ring exhibit characteristic splitting patterns due to coupling with each other.[8] H5 is typically the most downfield due to its proximity to the electron-withdrawing oxygen and the conjugated side chain. H3 and H4 show coupling to each other and to H5, resulting in doublet of doublets patterns.[9]

  • Vinyl Protons (Hα, Hβ): The two vinyl protons appear as doublets due to coupling with each other. The large J-value of ~13.5 Hz is characteristic of a trans relationship between the two protons. Hα, being closer to the furan ring, and Hβ, being adjacent to the strongly electron-withdrawing nitro group, have distinct chemical shifts.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire the spectrum at room temperature using a standard single-pulse experiment. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the spectrum.

  • Analysis: Integrate the peaks to determine the relative proton ratios and measure the chemical shifts (δ) relative to TMS (0.00 ppm) and the coupling constants (J) in Hertz.[10]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon framework.

The proton-decoupled ¹³C NMR spectrum of this compound will show six distinct signals, corresponding to the six carbon atoms in the molecule.[3] The chemical shifts are influenced by hybridization and the electronic effects of neighboring atoms and functional groups.[11]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C2 (Furan)~147.1
C5 (Furan)~146.8
Cβ (Vinyl)~135.0
Cα (Vinyl)~125.7
C3 (Furan)~120.3
C4 (Furan)~113.6

Note: These are approximate values based on literature data.[3]

Causality Behind the Assignments:

  • Furan Carbons (C2, C3, C4, C5): The furan carbons resonate in the aromatic/heteroaromatic region. C2 and C5, being adjacent to the oxygen atom, are the most downfield.[12] The carbon attached to the nitrovinyl substituent (C2) is distinguished from C5. C3 and C4 appear at higher fields (more shielded).

  • Vinyl Carbons (Cα, Cβ): These carbons appear in the alkene region of the spectrum.[13] The electron-withdrawing effect of the nitro group significantly deshields Cβ, causing it to resonate further downfield than Cα.[14]

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.

  • Acquisition: Acquire a proton-decoupled spectrum to produce single lines for each carbon. This typically involves longer acquisition times or a greater number of scans compared to ¹H NMR.

  • Processing & Analysis: Process the FID similarly to the ¹H spectrum. Reference the chemical shifts to the CDCl₃ solvent peak (δ ≈ 77.16 ppm) or TMS (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule.[15] It is an excellent tool for identifying the presence of specific functional groups, as different types of bonds absorb infrared radiation at characteristic frequencies.

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by strong absorptions corresponding to the nitro group (NO₂), the carbon-carbon double bonds (C=C) of the vinyl group and furan ring, and the carbon-hydrogen (C-H) bonds.[5]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic (Furan) & Vinylic
~1640C=C StretchVinylic (Alkene)
~1550-1475Asymmetric NO₂ StretchNitro
~1360-1290Symmetric NO₂ StretchNitro
~1020C-O-C StretchFuran Ring

Causality Behind the Assignments:

  • Nitro Group (NO₂): The most diagnostic peaks in the spectrum are the two strong bands for the nitro group.[16] The asymmetric stretch appears at a higher frequency (~1550-1475 cm⁻¹) than the symmetric stretch (~1360-1290 cm⁻¹).[17][18] Conjugation with the furan and vinyl system tends to shift these bands to lower frequencies.[16]

  • C=C and C-H Bonds: The stretching vibration for the C=C bond of the vinyl group is observed around 1640 cm⁻¹.[19] The C-H stretching vibrations for the protons on the furan ring and the vinyl group appear above 3000 cm⁻¹, which is characteristic for sp² hybridized C-H bonds.

  • Furan Ring: The characteristic C-O-C stretching of the furan ring provides a useful fingerprint band around 1020 cm⁻¹.[20]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Analysis: The spectrometer software will automatically ratio the sample spectrum to the background spectrum, yielding a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). Identify the key absorption bands and assign them to the corresponding functional groups.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Grind Sample with KBr B Press into Pellet A->B C Acquire Background Spectrum B->C D Acquire Sample Spectrum C->D E Generate Transmittance Spectrum D->E F Identify Functional Groups E->F

Caption: Workflow for FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[21] It provides the exact molecular weight of the compound and valuable structural information from the fragmentation pattern of the molecule.

Interpretation of the Mass Spectrum

In electron ionization (EI) mass spectrometry, this compound is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺•).[22] This molecular ion is energetically unstable and fragments into smaller, charged ions.

Key Features of the Mass Spectrum:

  • Molecular Ion Peak (M⁺•): The spectrum will show a clear molecular ion peak at an m/z value of 139, corresponding to the molecular weight of C₆H₅NO₃.[2][23] This is the highest mass peak in the spectrum (excluding isotope peaks).

  • Major Fragmentation Pathways: The fragmentation is driven by the stability of the resulting ions and neutral fragments. Common fragmentation patterns for nitroalkenes involve the loss of the nitro group or parts of it.[24]

Table 4: Major Fragments in the EI Mass Spectrum of this compound

m/zProposed FragmentNeutral Loss
139[C₆H₅NO₃]⁺•- (Molecular Ion)
109[C₆H₅O₂]⁺•NO
93[C₆H₅O]⁺•NO₂
65[C₅H₅]⁺CO from [C₆H₅O]⁺
39[C₃H₃]⁺C₂H₂ from [C₅H₅]⁺

Causality Behind the Fragmentation:

  • Loss of •NO₂ (m/z 93): A very common fragmentation for nitro compounds is the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical (•NO₂) and the formation of a [C₆H₅O]⁺ ion.

  • Loss of •NO (m/z 109): Loss of a nitric oxide radical (•NO) is another possible fragmentation pathway.

  • Furan Ring Fragmentation: The fragment at m/z 93 (furylvinyl cation) can further fragment by losing carbon monoxide (CO), a characteristic fragmentation of the furan ring, to give an ion at m/z 65.[25] Subsequent loss of acetylene (C₂H₂) can lead to the fragment at m/z 39.

MS_Fragmentation M [C₆H₅NO₃]⁺• m/z = 139 F1 [C₆H₅O]⁺ m/z = 93 M->F1 - •NO₂ F4 [C₆H₅O₂]⁺ m/z = 109 M->F4 - •NO F2 [C₅H₅]⁺ m/z = 65 F1->F2 - CO F3 [C₃H₃]⁺ m/z = 39 F2->F3 - C₂H₂

Caption: Proposed MS Fragmentation Pathway.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatography (GC-MS) column.

  • Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV. This energy is sufficient to cause reproducible ionization and fragmentation.

  • Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural features, comparing them to known fragmentation rules and databases like the NIST WebBook.[2]

Conclusion: A Unified Structural Picture

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating structural characterization of this compound.

  • Mass Spectrometry confirms the molecular formula (C₆H₅NO₃) and molecular weight (139 g/mol ).

  • IR Spectroscopy unequivocally identifies the key functional groups: the nitro group (NO₂), the furan ring (C-O-C), and the vinyl and aromatic C=C and C-H bonds.

  • NMR Spectroscopy (¹H and ¹³C) elucidates the precise connectivity of the carbon-hydrogen framework, confirming the 2-substituted furan ring, the nitrovinyl side chain, and the trans stereochemistry of the double bond.

Each technique provides a unique piece of the structural puzzle, and together, they offer an unambiguous confirmation of the molecule's identity. The methodologies and interpretative frameworks presented in this guide serve as a reliable protocol for the analysis of this compound and can be adapted for the characterization of other novel small molecules in research and development.

References

An In-depth Technical Guide to 2-(2-Nitrovinyl)furan: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Correspondence: Senior Application Scientist, Gemini Division, Google Research

Abstract

This technical guide provides a comprehensive overview of 2-(2-nitrovinyl)furan (CAS No. 699-18-3), a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. This document details the compound's chemical identity, structure, and physicochemical properties. A robust and efficient synthesis protocol via a base-catalyzed Henry condensation is presented, complete with detailed experimental procedures and causality-driven explanations. The guide offers an in-depth analysis of its spectroscopic signature, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, the chemical reactivity of this compound is explored, with a focus on its participation in key carbon-carbon bond-forming reactions such as the Friedel-Crafts and Morita-Baylis-Hillman reactions. A significant portion of this guide is dedicated to its applications in drug development, summarizing its potent antimicrobial activity against a broad spectrum of pathogens and elucidating its mechanism of action, which involves the induction of oxidative stress. Finally, a thorough discussion of its toxicological profile and essential safety and handling protocols is provided to ensure its responsible use in a research setting.

Introduction and Chemical Identity

This compound, also known as 1-(2-furyl)-2-nitroethylene, is a crystalline organic compound featuring a furan ring conjugated to a nitrovinyl group.[1] This electron-withdrawing nitro group, in conjugation with the furan ring and the vinyl bridge, makes the molecule an excellent Michael acceptor and imparts it with a unique electronic profile that is central to its reactivity and biological activity. Its potential as an antiprotozoal and antimicrobial agent has made it a subject of considerable interest for researchers in drug discovery and development.

The furan moiety is a common scaffold in many biologically active compounds and natural products, often serving as a key building block in medicinal chemistry.[2] The introduction of the nitrovinyl functional group enhances its electrophilicity and provides a handle for a variety of chemical transformations, making it a valuable synthetic intermediate.

Table 1: Chemical Identity and Properties of this compound

IdentifierValueSource(s)
CAS Number 699-18-3[NIST], [Sigma-Aldrich]
Molecular Formula C₆H₅NO₃[NIST], [Sigma-Aldrich]
Molecular Weight 139.11 g/mol [Sigma-Aldrich]
IUPAC Name 2-((E)-2-nitroethenyl)furan[PubChem]
Synonyms 1-(2-Furyl)-2-nitroethylene, β-Nitrovinylfuran[NIST]
Appearance Yellow crystalline solid[1]
Melting Point 72-75 °C[Sigma-Aldrich]
SMILES C1=COC(=C1)/C=C/--INVALID-LINK--[O-][PubChem]
InChIKey WVUICGOYGDHVBH-ONEGZZNKSA-N[NIST]

Synthesis and Mechanistic Insight

The most common and efficient synthesis of this compound is achieved through the Henry reaction (also known as a nitroaldol reaction), which involves the base-catalyzed condensation of furfural with nitromethane.[1][3] The choice of base is critical to the reaction's efficiency and reaction time. While traditional methods employed catalysts like sodium hydroxide or isobutylamine which required longer reaction times and heating, the use of stronger, non-nucleophilic bases like sodium tert-butoxide can drive the reaction to completion rapidly at room temperature.[1]

The reaction proceeds via the deprotonation of nitromethane by the base to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of furfural. The resulting β-nitro alkoxide intermediate is subsequently protonated during workup, followed by dehydration (elimination of water) to yield the conjugated product, this compound. The final elimination step is favored by the formation of a highly conjugated system involving the furan ring, the vinyl group, and the nitro group.

G cluster_0 Step 1: Nitronate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration Nitromethane CH₃NO₂ Nitronate ⁻CH₂NO₂ (Nitronate Anion) Nitromethane->Nitronate + Base Base Base (e.g., t-BuO⁻) Nitronate_c1 ⁻CH₂NO₂ Furfural Furan-CHO Alkoxide Furan-CH(O⁻)-CH₂NO₂ (β-Nitro Alkoxide) Furfural->Alkoxide + ⁻CH₂NO₂ Alkoxide_c2 Furan-CH(O⁻)-CH₂NO₂ Alcohol Furan-CH(OH)-CH₂NO₂ Alkoxide_c2->Alcohol + H⁺ Product This compound Alcohol->Product - H₂O

Figure 1: General mechanism of the Henry condensation for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from methodologies described in the literature, emphasizing efficiency and purity.[1]

Materials:

  • Furfural (freshly distilled)

  • Nitromethane

  • Sodium tert-butoxide

  • Methanol

  • Dilute Hydrochloric Acid (HCl)

  • Distilled Water

  • Diethyl Ether or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve freshly distilled furfural (1.0 eq) in methanol at room temperature.

  • Addition of Reactants: To this solution, add nitromethane (1.2 eq). Stir the mixture to ensure homogeneity.

  • Catalysis: Slowly add a solution of sodium tert-butoxide (1.1 eq) in methanol to the reaction mixture. The addition should be controlled to manage any exotherm. A color change to deep red or brown is typically observed.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is rapid and typically reaches completion within 15-30 minutes, which can be monitored by Thin Layer Chromatography (TLC).[1]

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding dilute HCl until the mixture is acidic (pH ~5-6). This step neutralizes the base and facilitates the precipitation of the product.

  • Precipitation and Isolation: Add cold distilled water to the mixture. A yellow crystalline solid of this compound will precipitate out.[4] Collect the solid by vacuum filtration and wash the filter cake with cold water.

  • Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Drying and Characterization: Dry the purified yellow crystals under vacuum. The final product should be characterized by melting point determination and spectroscopic methods (NMR, IR).

Spectroscopic Characterization

The structure of this compound is unequivocally confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a clear fingerprint of the molecule. The trans-configuration of the vinyl protons is confirmed by the large coupling constant (~13.5 Hz).

Table 2: ¹H and ¹³C NMR Spectroscopic Data (CDCl₃)

Atom Position (see Fig. 2)¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Source(s)
C2 -147.1[2]
C3 6.5113.6[2]
C4 7.8120.3[2]
C5 7.55146.8[2]
Cα (Vinyl) 6.9125.7[2]
Cβ (Vinyl) 7.45135.0[2]

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Assignments are based on literature data.[2]

Figure 2: Chemical structure of this compound.

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the key functional groups within the molecule.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group AssignmentSource(s)
~3100C-H stretch (furan ring)[NIST IR]
~1640C=C stretch (vinyl)[NIST IR]
~1515, ~1340N-O asymmetric & symmetric stretch (NO₂)[NIST IR]
~960C-H bend (trans-alkene)[NIST IR]
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) shows a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

  • Molecular Ion (M⁺): m/z = 139[5]

  • Key Fragments: Fragmentation patterns typically involve the loss of the nitro group (NO₂) and cleavage of the furan ring.

Chemical Reactivity and Synthetic Utility

The electron-deficient nature of the double bond in this compound makes it a potent Michael acceptor, readily undergoing conjugate addition reactions. It also participates in various cycloadditions and other synthetically useful transformations.

Friedel-Crafts Alkylation

This compound can act as an electrophile in Friedel-Crafts type alkylations with electron-rich aromatic compounds like naphthols. This reaction provides a direct route to C-alkylated naphthol derivatives. The reaction can proceed even without a traditional Lewis acid catalyst, sometimes just in the presence of water, highlighting the high reactivity of the nitrovinylfuran system.

G NVF This compound Attack Nucleophilic attack from naphthol ring NVF->Attack Naphthol 2-Naphthol Naphthol->Attack Intermediate Resonance-stabilized intermediate Attack->Intermediate Protonation Tautomerization/ Protonation Intermediate->Protonation Product 1-[(2-Furyl)-2-nitroethyl]- -2-naphthol Protonation->Product

Figure 3: Workflow for the Friedel-Crafts alkylation of 2-naphthol with this compound.

Morita-Baylis-Hillman (MBH) Reaction

The Morita-Baylis-Hillman reaction is a powerful C-C bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic catalyst like a tertiary amine (e.g., DABCO) or phosphine.[6][7] this compound serves as the activated alkene component in this reaction, leading to the formation of highly functionalized allylic alcohols, which are versatile building blocks for further synthesis.

The mechanism involves the initial Michael addition of the nucleophilic catalyst to this compound, generating a zwitterionic enolate. This enolate then adds to the aldehyde electrophile. A subsequent proton transfer and elimination of the catalyst regenerates the double bond and yields the final MBH adduct.[7]

Applications in Drug Development: Antimicrobial Activity

A primary driver for the scientific interest in this compound is its potent and broad-spectrum antimicrobial activity. It has demonstrated efficacy against a range of pathogenic bacteria and fungi.[1][2]

Mechanism of Antimicrobial Action

The antimicrobial effect of this compound is primarily attributed to its ability to induce oxidative stress within microbial cells.[8] Studies have shown that exposure to the compound leads to an increase in reactive oxygen species (ROS), such as superoxide anions.[9] This surge in ROS overwhelms the cell's antioxidant defense systems, leading to significant damage to critical biomolecules. The compound has been shown to cause:

  • Lipid Peroxidation: Damage to cell membranes, evidenced by an increase in malondialdehyde, a key marker of lipid peroxidation.[9]

  • Protein Oxidation: Damage to essential enzymes and structural proteins.[10]

  • DNA Damage: Increased levels of fragmented DNA, ultimately leading to cell death.[10]

Furthermore, this compound can act synergistically with conventional bactericidal antibiotics like amoxicillin and ciprofloxacin, potentially enhancing their efficacy and combating antibiotic resistance.[2][9]

Spectrum of Activity and Potency

The compound has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 4: Antimicrobial Activity of this compound

PathogenTypeActivity NotedSource(s)
Escherichia coliGram-negative Bacteria80% inhibition[11]
Pseudomonas aeruginosaGram-negative Bacteria96% inhibition[11]
Staphylococcus aureusGram-positive Bacteria96% inhibition[11]
Salmonella typhimuriumGram-negative Bacteria100% inhibition[11]
Candida albicansFungus (Yeast)100% inhibition; MIC: 12.5-25 µg/mL[2][11]
Candida kruseiFungus (Yeast)MIC: 12.5 µg/mL (as inclusion complex)[2]
Geotrichum albidusFungusInhibition zone: 20 mm[10]

Note: Inhibition percentages and zones are from agar diffusion assays. MIC (Minimum Inhibitory Concentration) values indicate high potency.

Safety, Handling, and Toxicology

As with any active chemical compound, proper handling and an understanding of its toxicological profile are paramount.

GHS Hazard Classification

This compound is classified with the following hazards:

  • H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4)

  • H315: Causes skin irritation (Skin Irritation, Category 2)

  • H318: Causes serious eye damage (Serious Eye Damage, Category 1)

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure, Category 3)

Signal Word: Danger

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). A lab coat is required.

    • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

Toxicological Profile

However, other toxicological studies, including the Ames test, sister chromatid exchange, and an in vitro micronucleus assay, have indicated no mutagenic or genotoxic effects.[2] This suggests that its toxicity may be primarily linked to acute oxidative damage rather than direct interaction with genetic material. As with many nitroaromatic compounds, the potential for toxicity warrants careful handling and further investigation, especially for any therapeutic application.

Conclusion

This compound is a compound of significant scientific merit, bridging the fields of organic synthesis and medicinal chemistry. Its straightforward and efficient synthesis makes it readily accessible for research. The unique electronic properties conferred by its conjugated nitrovinylfuran structure endow it with versatile reactivity, enabling its use as a building block for more complex molecules. Most notably, its potent, broad-spectrum antimicrobial activity, driven by the induction of oxidative stress, positions it as a promising lead compound in the ongoing search for new anti-infective agents. Future research should focus on optimizing its therapeutic index, exploring structure-activity relationships to enhance efficacy and reduce toxicity, and further elucidating its potential for synergistic therapies. This guide provides a foundational resource for researchers aiming to explore and harness the potential of this valuable chemical entity.

References

biological activity of 2-(2-Nitrovinyl)furan derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-(2-Nitrovinyl)furan Derivatives

Abstract: The furan scaffold represents a cornerstone in medicinal chemistry, serving as the foundation for numerous natural products and synthetic therapeutic agents.[1] Among its myriad derivatives, the this compound (NVF) class has emerged as a particularly potent and versatile chemotype. Characterized by an electron-rich furan ring conjugated to a highly electrophilic nitrovinyl moiety, these compounds exhibit a broad and potent spectrum of biological activities, including antimicrobial, antiparasitic, and emerging anticancer properties. This technical guide provides a comprehensive exploration of the synthesis, multifaceted mechanisms of action, and diverse therapeutic potential of NVF derivatives. We delve into the causal relationships behind their bioactivity, present detailed experimental protocols for their evaluation, and synthesize structure-activity relationship data to inform future drug development endeavors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical biology of this promising class of compounds.

The principal synthetic route to this compound and its derivatives is the Henry reaction, a classic base-catalyzed carbon-carbon bond-forming condensation between an aldehyde (furfural) and a nitroalkane (nitromethane).[2][3] The choice of catalyst is critical to the reaction's efficiency; while traditional methods required extended reaction times and heat, modern approaches utilize stronger bases like sodium tert-butoxide, which can drive the reaction to completion in minutes at room temperature.[2] This optimization is crucial for producing high-purity material for biological screening in a time- and resource-efficient manner.

The resulting product, this compound, is a crystalline yellow solid with a melting point between 68-70°C.[2][3] Its structure, confirmed by NMR spectroscopy, features characteristic signals for the furan ring protons and the vinyl protons, providing a straightforward method for reaction monitoring and product confirmation.[4]

Oxidative_Stress_Mechanism NVF This compound Nitroreductase Nitroreductase Enzymes NVF->Nitroreductase Enzymatic Reduction Michael_Addition Michael Addition (Reaction with Thiols) NVF->Michael_Addition ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻) Nitroreductase->ROS Oxidative_Damage Oxidative Damage • Lipid Peroxidation • Protein Dysfunction • DNA Fragmentation ROS->Oxidative_Damage GSH_Depletion Glutathione (GSH) Depletion Michael_Addition->GSH_Depletion GSH_Depletion->Oxidative_Damage Exacerbates Cell_Death Cell Death / Growth Inhibition Oxidative_Damage->Cell_Death Antiparasitic_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Cytotoxicity & Selectivity cluster_2 In Vivo Efficacy a Compound Library (NVF Derivatives) b Anti-promastigote Assay (e.g., Leishmania spp.) a->b c Determine IC₅₀ Values b->c d Macrophage Cytotoxicity Assay (e.g., MTT) c->d Active Hits e Determine CC₅₀ Values d->e f Calculate Selectivity Index (SI = CC₅₀ / IC₅₀) e->f g Murine Model of Infection (e.g., Cutaneous Leishmaniasis) f->g Selective Leads h Administer Lead Compounds g->h i Monitor Lesion Size / Parasite Burden h->i

References

The Advent and Ascendance of Furan-Based Nitroalkenes: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furan scaffold, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, prized for its ability to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] When conjugated with the potent electrophilic nitroalkene moiety, a unique class of compounds emerges: the furan-based nitroalkenes. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of these compounds. We will delve into the mechanistic underpinnings of their synthesis, explore their diverse pharmacological activities with a focus on antimicrobial and anticancer applications, and discuss critical toxicological considerations for their development as therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

A Historical Perspective: From Furan's Discovery to the Dawn of Nitroalkene Chemistry

The story of furan-based nitroalkenes is not one of a single, serendipitous discovery but rather the convergence of two distinct streams of chemical exploration. The journey begins with the isolation of the first furan derivative, 2-furoic acid, from the dry distillation of mucic acid by Carl Wilhelm Scheele in 1780.[3] This was followed by Johann Wolfgang Döbereiner's report of furfural in 1831, a key aldehyde that would become a cornerstone for the synthesis of many furan derivatives.[3]

Parallel to these developments, the field of nitro chemistry was evolving. In 1895, the Belgian chemist Louis Henry described a pivotal carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, now famously known as the Henry reaction or nitroaldol reaction. This reaction provides access to β-nitro alcohols, which are direct precursors to nitroalkenes through dehydration.[4]

The confluence of these two areas of research—the availability of furfural and the power of the Henry reaction—set the stage for the synthesis of furan-based nitroalkenes. While a definitive date for the first synthesis of a furan-based nitroalkene is not prominently recorded, early investigations into the biological activities of furan derivatives in the mid-20th century likely spurred the exploration of various functionalizations of the furan ring, including the introduction of the nitroalkene group. The recognition of the broad-spectrum antimicrobial properties of nitroaromatic compounds further fueled interest in synthesizing and evaluating furan-based nitroalkenes for their therapeutic potential.[4]

The Synthetic Cornerstone: The Henry Reaction

The primary and most versatile method for the synthesis of furan-based nitroalkenes is the Henry reaction, which involves the condensation of a furan aldehyde, most commonly furfural or its derivatives, with a nitroalkane.[4]

Reaction Mechanism

The reaction proceeds via a base-catalyzed nitroaldol addition followed by dehydration.

Diagram of the Henry Reaction Mechanism for Furfural

Henry_Reaction cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Nitroalkane R-CH2-NO2 Nitronate [R-CH-NO2]⁻ Nitroalkane->Nitronate Deprotonation Base B: Base->Nitroalkane Nitronate_ion [R-CH-NO2]⁻ Nitronate->Nitronate_ion Protonated_Base BH+ Furfural Furan-CHO Alkoxide Furan-CH(O⁻)-CH(R)-NO2 Furfural->Alkoxide Nitronate_ion->Furfural Nucleophilic Attack Alkoxide_ion Furan-CH(O⁻)-CH(R)-NO2 Alkoxide->Alkoxide_ion Nitro_Alcohol Furan-CH(OH)-CH(R)-NO2 Alkoxide_ion->Nitro_Alcohol Protonation Proton_Source BH+ Proton_Source->Alkoxide_ion Nitro_Alcohol_dehyd Furan-CH(OH)-CH(R)-NO2 Nitro_Alcohol->Nitro_Alcohol_dehyd Furan_Nitroalkene Furan-CH=C(R)-NO2 Nitro_Alcohol_dehyd->Furan_Nitroalkene Elimination Heat_Base Heat/Base Heat_Base->Nitro_Alcohol_dehyd Water H2O Anticancer_Mechanism Furan_Nitroalkene Furan-Based Nitroalkene ROS Increased Reactive Oxygen Species (ROS) Furan_Nitroalkene->ROS Cell_Cycle_Arrest Cell Cycle Arrest Furan_Nitroalkene->Cell_Cycle_Arrest Signaling_Pathway Inhibition of Pro-survival Signaling Pathways (e.g., PI3K/Akt) Furan_Nitroalkene->Signaling_Pathway DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis Signaling_Pathway->Apoptosis

References

A Technical Guide to 2-(2-Nitrovinyl)furan: A Versatile Synthon in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Nitrovinyl)furan (NVF) has emerged as a powerful and versatile building block—a synthon—in organic synthesis. Characterized by a furan ring conjugated to an electron-deficient nitrovinyl moiety, NVF displays a rich and predictable reactivity profile. Its pronounced electrophilicity at the β-carbon of the vinyl group makes it an exceptional Michael acceptor, while the nitro group itself serves as a synthetic handle for a variety of valuable transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, highlighting its utility in constructing complex molecular architectures relevant to pharmaceutical and materials science. We will delve into its role in conjugate additions, cycloaddition reactions, and as a precursor to other functional groups, supported by mechanistic insights and detailed experimental protocols.

Introduction: The Strategic Importance of this compound

In the landscape of organic synthesis, the furan scaffold is a privileged structure. It is a key component in numerous natural products and pharmaceuticals and serves as a versatile intermediate due to its unique dienic and aromatic character.[1][2] When functionalized with a 2-nitrovinyl group, the resulting molecule, this compound (C₆H₅NO₃), becomes a highly activated and synthetically valuable synthon.[3][4][5]

The power of NVF lies in the synergistic interplay between its two key components:

  • The Furan Ring: An electron-rich aromatic heterocycle that can act as a diene in cycloadditions or undergo various substitution reactions.[1]

  • The Nitrovinyl Group: The potent electron-withdrawing nature of the nitro group renders the conjugated C=C bond highly electrophilic. This "umpolung" or reversal of polarity transforms the vinyl fragment into a potent acceptor for a wide range of nucleophiles.

This electronic profile makes NVF a cornerstone for synthesizing complex molecules, offering pathways to introduce nitrogen, extend carbon chains, and build intricate heterocyclic systems.[6][7][8] Its applications are particularly noted in the synthesis of compounds with significant biological activity, including antimicrobial and antiprotozoal agents.[6][9]

Synthesis of this compound: The Henry Reaction

The most common and efficient method for preparing this compound is the Henry reaction , also known as the nitro-aldol reaction.[10] This reaction involves the base-catalyzed condensation of an aldehyde (furfural) with a nitroalkane (nitromethane).

The reaction proceeds in two fundamental steps:

  • Deprotonation: A base removes an acidic α-proton from nitromethane to generate a resonance-stabilized nitronate anion.

  • Nucleophilic Addition & Dehydration: The nitronate anion attacks the electrophilic carbonyl carbon of furfural. The resulting β-hydroxy nitroalkane intermediate readily undergoes dehydration under the reaction conditions to yield the final conjugated nitroalkene, this compound.[10]

While various bases can be used, catalysts like sodium tert-butoxide have been shown to facilitate the reaction efficiently, often at room temperature with short reaction times.[6]

Henry_Reaction_Synthesis Furfural Furfural Nitronate Nitronate Anion Nitromethane Nitromethane Base Base (e.g., NaOtBu) Base->Nitromethane Deprotonation Adduct β-Hydroxy Nitro Adduct Nitronate->Adduct Nucleophilic Attack NVF This compound Adduct->NVF - H₂O (Dehydration)

Caption: Synthesis of this compound via the Henry Reaction.

The Versatile Reactivity of this compound

The synthetic utility of NVF stems from its predictable and diverse reactivity, which can be categorized into three main areas.

NVF as a Potent Michael Acceptor

The primary role of this compound in synthesis is as a Michael acceptor.[11] The electron-withdrawing nitro group polarizes the double bond, creating a significant partial positive charge (δ+) on the β-carbon, making it highly susceptible to attack by nucleophiles (Michael donors).[12] This conjugate addition is a powerful C-C and C-heteroatom bond-forming reaction.[13]

Michael_Addition NVF This compound β-carbon (electrophilic) Intermediate Enolate/Nitronate Intermediate NVF->Intermediate Nu Nucleophile (Nu⁻) Nu->NVF:f0 Conjugate Addition Product Adduct Product Intermediate->Product Protonation

Caption: General mechanism of the Michael addition to NVF.

A wide array of nucleophiles can be employed, leading to a diverse range of products.

Nucleophile TypeExampleProduct Class
Carbon Malonates, β-ketoesters, organocupratesFunctionalized alkylfurans, 1,4-dicarbonyl precursors
Nitrogen Amines, anilines, indolesβ-Amino nitroethylfurans
Sulfur Thiols, thiophenolsβ-Thioether derivatives
Oxygen Alcohols, phenolsβ-Alkoxy/Aryloxy derivatives

The asymmetric Michael addition, using chiral catalysts, has been developed to afford enantiomerically enriched products, which is of particular importance in drug development.[14]

Cycloaddition Reactions: NVF as a Dienophile

While the furan ring itself is a competent diene, the electron-deficient double bond of the nitrovinyl substituent allows this compound to act as a dienophile in [4+2] Diels-Alder cycloadditions.[15][16] This reactivity provides a powerful route to construct complex, fused, and bridged polycyclic systems. The reaction typically proceeds with normal electron demand, where an electron-rich diene reacts with the electron-poor dienophile (NVF).[15]

The outcome of these reactions can be highly regioselective and stereoselective, offering reliable access to six-membered rings with multiple stereocenters.[16] The resulting cycloadducts, containing both the furan and nitro functionalities, are valuable intermediates for further synthetic manipulations.

Transformations of the Nitro Group: A Gateway to New Functionality

A key aspect of NVF's utility is that the nitro group is not merely an activating group but also a versatile functional handle that can be transformed into other valuable moieties. This synthetic "chameleon" character vastly expands its applications.

a) Reduction to Amines: The most common transformation is the reduction of the nitro group to a primary amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or metal-based reductions (e.g., Fe/HCl, Zn/AcOH). This provides a direct route to β-aminoethylfuran derivatives, which are precursors to alkaloids and other nitrogen-containing bioactive molecules.

b) The Nef Reaction: Conversion to Carbonyls: The Nef reaction is a powerful transformation that converts a primary or secondary nitro group into a carbonyl group (aldehyde or ketone, respectively).[17][18][19] The process typically involves forming the nitronate salt with a base, followed by hydrolysis with a strong acid.[18][20] Modern, milder oxidative and reductive methods have also been developed.[17][21]

For products derived from Michael additions to NVF, the resulting secondary nitro group can be converted into a ketone via the Nef reaction. This two-step sequence—Michael addition followed by a Nef reaction—is a cornerstone strategy for the synthesis of 1,4-dicarbonyl compounds and related γ-keto esters or acids.[18][20]

Synthetic_Utility_Workflow cluster_0 Core Synthon cluster_1 Primary Reactions cluster_2 Intermediate Products cluster_3 Functional Group Interconversion cluster_4 Final Product Classes NVF This compound Michael Michael Addition (+ Nucleophile) NVF->Michael DielsAlder Diels-Alder (+ Diene) NVF->DielsAlder MichaelAdduct Nitro Adduct Michael->MichaelAdduct DA_Adduct Cycloadduct DielsAlder->DA_Adduct Reduction Reduction MichaelAdduct->Reduction Nef Nef Reaction MichaelAdduct->Nef Polycycle Polycyclic Systems DA_Adduct->Polycycle Amine β-Aminoethylfurans Reduction->Amine Ketone γ-Keto Compounds Nef->Ketone

Caption: Synthetic workflow illustrating the utility of NVF.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, field-proven protocols for the synthesis of this compound and a representative Michael addition.

Protocol 1: Synthesis of this compound via Henry Condensation
  • Objective: To prepare this compound from furfural and nitromethane.

  • Reagents:

    • Furfural (1.0 eq)

    • Nitromethane (1.5 eq)

    • Sodium tert-butoxide (1.1 eq)

    • Methanol (as solvent)

    • Hydrochloric acid (1 M)

    • Dichloromethane (for extraction)

    • Anhydrous Magnesium Sulfate (for drying)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve furfural in methanol at 0 °C (ice bath).

    • Add nitromethane to the solution and stir for 5 minutes.

    • Prepare a solution of sodium tert-butoxide in methanol and add it dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC.

    • Upon completion, cool the mixture back to 0 °C and carefully acidify with 1 M HCl until the pH is ~5-6. A yellow precipitate should form.

    • Extract the aqueous mixture three times with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a yellow crystalline solid.[6]

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis (literature m.p. 72-75 °C).

Protocol 2: Michael Addition of Dimethyl Malonate to this compound
  • Objective: To demonstrate a typical carbon-carbon bond forming conjugate addition.

  • Reagents:

    • This compound (1.0 eq)

    • Dimethyl malonate (1.2 eq)

    • 1,8-Diazabicycloundec-7-ene (DBU) (0.2 eq, catalyst)

    • Tetrahydrofuran (THF, anhydrous)

  • Procedure:

    • To a solution of this compound in anhydrous THF, add dimethyl malonate.

    • Add DBU dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring its progress by TLC.

    • Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Michael adduct.

  • Characterization: Confirm the structure of the product, dimethyl 2-(1-(furan-2-yl)-2-nitroethyl)malonate, using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

This compound is a testament to the power of strategic functionalization in organic synthesis. The simple combination of a furan ring and a nitrovinyl group creates a synthon with remarkable versatility. Its role as a superior Michael acceptor, a competent dienophile, and a precursor to amines and carbonyls secures its place as a valuable tool for synthetic chemists.

Future research will likely focus on expanding the scope of its applications in asymmetric catalysis to access complex chiral molecules with high enantiopurity. Furthermore, its use in cascade reactions, where multiple bonds are formed in a single operation, represents a promising avenue for increasing synthetic efficiency. As the demand for novel pharmaceuticals and functional materials grows, the strategic deployment of powerful synthons like this compound will continue to be a critical driver of innovation.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 2-(2-Nitrovinyl)furan (G-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Nitrovinyl)furan (G-0), a promising antimicrobial agent, presents both significant therapeutic potential and challenges related to its chemical stability. A thorough understanding of its degradation pathways is paramount for the development of stable pharmaceutical formulations, ensuring safety, efficacy, and shelf-life. This technical guide provides a comprehensive analysis of the stability of G-0, detailing its susceptibility to various environmental stressors and elucidating its probable degradation pathways. By integrating established principles of organic chemistry with analogous data from related nitrofuran and nitroalkene compounds, this document offers field-proven insights into the causal factors behind its instability and provides a framework for predictive degradation analysis. Detailed experimental protocols for forced degradation studies and analytical characterization are also presented to equip researchers with the necessary tools for robust stability assessment.

Introduction to this compound (G-0)

This compound, also known as G-0, is a synthetic compound derived from the condensation of furfural and nitromethane.[1] It has garnered significant attention for its broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[1] The presence of the furan ring, a common motif in biologically active compounds, coupled with the electron-withdrawing nitrovinyl group, is believed to be crucial for its therapeutic action. However, this reactive functionality also renders the molecule susceptible to degradation under various conditions, posing a significant hurdle in its translation from a promising candidate to a stable drug product.

This guide aims to provide a deep dive into the chemical stability of G-0, moving beyond a simple listing of degradation triggers to a mechanistic understanding of the underlying chemical transformations. This knowledge is critical for designing stable formulations, defining appropriate storage conditions, and developing stability-indicating analytical methods.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of G-0 is essential for predicting its stability and designing appropriate analytical methodologies.

PropertyValueSource
Molecular Formula C₆H₅NO₃--INVALID-LINK--
Molecular Weight 139.11 g/mol --INVALID-LINK--
Appearance Yellow crystalline solid[1]
Melting Point 68-70 °C[1]
Solubility Sparingly soluble in water, soluble in organic solvents.General knowledge
Volatility Exhibits volatility and can undergo sublimation.[1]

Key Factors Influencing the Stability of this compound

The stability of G-0 is influenced by several environmental factors, with its chemical structure containing two key reactive moieties: the furan ring and the nitrovinyl group. The primary degradation pathways are anticipated to involve hydrolysis, oxidation, and photodegradation.

Hydrolytic Degradation

Hydrolysis is expected to be a major degradation pathway for G-0, particularly given the electrophilic nature of the nitrovinyl group. The presence of water can lead to the cleavage of the carbon-carbon double bond.

Proposed Pathway: Hydrolysis to Furfural

It has been reported that nitrovinylfuran derivatives decompose to their corresponding aldehydes in aqueous media. This suggests a retro-Henry type reaction or a Michael addition of water followed by elimination. The most probable degradation product under neutral to acidic aqueous conditions is furfural .

G1 G0 This compound (G-0) Intermediate Hemiacetal Intermediate G0->Intermediate + H₂O (Hydrolysis) Furfural Furfural Intermediate->Furfural Elimination Nitromethane Nitromethane Intermediate->Nitromethane Elimination

Caption: Proposed hydrolytic degradation pathway of G-0.

Under basic conditions, the nitrovinyl moiety is highly susceptible to nucleophilic attack, potentially leading to a more complex degradation profile.

Oxidative Degradation

The furan ring in G-0 is susceptible to oxidative cleavage.[2] Oxidizing agents, such as peroxides or even atmospheric oxygen over time, can lead to the formation of dicarbonyl compounds and carboxylic acids.

Proposed Pathway: Oxidative Ring Opening

Oxidative degradation is likely to proceed via epoxidation of the furan ring followed by rearrangement to yield unsaturated dicarbonyl compounds.

G2 G0 This compound (G-0) Epoxide Epoxide Intermediate G0->Epoxide Oxidation (e.g., H₂O₂) Dicarbonyl Unsaturated Dicarbonyl Degradant Epoxide->Dicarbonyl Rearrangement

Caption: Proposed oxidative degradation pathway of G-0.

Furthermore, the nitrovinyl group itself can be susceptible to oxidative reactions, although the furan ring is generally more prone to oxidation. Studies have shown that this compound can induce oxidative stress in biological systems, suggesting its potential to participate in redox reactions.[3][4][5]

Photodegradation

Furan derivatives are known to be photochemically active.[6][7][8] Exposure to light, particularly in the UV region, can induce isomerization and cycloaddition reactions.

Proposed Pathway: Photoisomerization and Dimerization

Upon irradiation, G-0 can undergo trans-cis isomerization around the vinyl double bond. In concentrated solutions or the solid state, [2+2] cycloaddition to form dimers is a plausible photodegradation pathway.[8]

G3 G0_trans trans-2-(2-Nitrovinyl)furan G0_cis cis-2-(2-Nitrovinyl)furan G0_trans->G0_cis (Isomerization) Dimer Cyclobutane Dimer G0_trans->Dimer (Dimerization) G0_cis->G0_trans hν or Δ

Caption: Proposed photodegradation pathways of G-0.

Thermal Degradation

While G-0 is a crystalline solid with a defined melting point, elevated temperatures can promote degradation. Sublimation is a known characteristic of G-0, which is a physical stability concern.[1] Chemical degradation at higher temperatures could involve polymerization or decomposition of the nitro group.

Experimental Protocols for Stability Assessment

A robust assessment of G-0's stability requires a systematic approach using forced degradation studies. These studies intentionally stress the molecule to generate potential degradation products and establish stability-indicating analytical methods.

Forced Degradation (Stress Testing) Workflow

The following workflow outlines a comprehensive forced degradation study for G-0.

G4 cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC HPLC-UV/DAD (Stability-Indicating Method) Acid->HPLC Analyze stressed samples Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Base->HPLC Analyze stressed samples Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Analyze stressed samples Thermal Thermal (e.g., 80°C, solid & solution) Thermal->HPLC Analyze stressed samples Photolytic Photolytic (ICH Q1B guidelines) Photolytic->HPLC Analyze stressed samples LCMS LC-MS/MS (Impurity Identification) HPLC->LCMS Characterize degradants NMR NMR (Structure Elucidation) LCMS->NMR Confirm structures G0_sample G-0 Sample (in solution and/or solid state) G0_sample->Acid Expose to stress G0_sample->Base Expose to stress G0_sample->Oxidation Expose to stress G0_sample->Thermal Expose to stress G0_sample->Photolytic Expose to stress

Caption: Workflow for forced degradation studies of G-0.

Step-by-Step Methodologies

4.2.1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • For solid-state studies, use the pure, crystalline compound.

4.2.2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for a predetermined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature and monitor at various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified duration (e.g., 2, 4, 8 hours).

  • Thermal Degradation:

    • Solution: Heat the stock solution at 80°C.

    • Solid: Place the crystalline compound in a controlled temperature oven at 80°C.

  • Photostability: Expose the stock solution and solid compound to light according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter). A control sample should be kept in the dark.

4.2.3. Analytical Characterization:

  • HPLC-UV/DAD: Develop a stability-indicating HPLC method capable of separating the parent compound from all degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a suitable buffer) is a good starting point. The photodiode array detector will help in assessing peak purity.

  • LC-MS/MS: Couple the developed HPLC method to a mass spectrometer to obtain the mass-to-charge ratio of the degradation products. This is crucial for their preliminary identification.

  • NMR Spectroscopy: For significant degradation products, isolation (e.g., by preparative HPLC) followed by NMR spectroscopy (¹H, ¹³C, and 2D-NMR) is necessary for definitive structural elucidation.

Summary of Potential Degradation Products

Based on the proposed pathways, the following table summarizes the likely degradation products of this compound.

Stress ConditionProposed Degradation Product(s)Probable Mechanism
Hydrolysis Furfural, NitromethaneRetro-Henry type reaction/Michael addition of water
Oxidation Unsaturated dicarbonyl compounds, Carboxylic acidsOxidative cleavage of the furan ring
Photodegradation cis-2-(2-Nitrovinyl)furan, Cyclobutane dimersPhotoisomerization, [2+2] Cycloaddition
Thermal Polymers, Products of nitro group decompositionThermally induced polymerization and decomposition

Conclusion and Recommendations

This compound is a molecule of significant therapeutic promise, but its inherent chemical reactivity necessitates a thorough understanding of its stability. The primary degradation pathways are likely to involve hydrolysis of the nitrovinyl group to furfural, oxidative cleavage of the furan ring, and photodegradation through isomerization and dimerization.

For drug development professionals, the following recommendations are crucial:

  • Formulation Strategy: Given its susceptibility to hydrolysis, aqueous formulations should be carefully buffered or avoided in favor of non-aqueous or solid dosage forms. Protection from light is essential to prevent photodegradation. The inclusion of antioxidants may be beneficial in mitigating oxidative degradation.

  • Analytical Control: A validated, stability-indicating HPLC method is indispensable for routine quality control and stability studies. This method must be capable of separating G-0 from all potential degradation products.

  • Storage Conditions: G-0 and its formulations should be stored in well-closed, light-resistant containers at controlled room temperature, with protection from moisture.

By proactively addressing the stability challenges of this compound through a deep understanding of its degradation pathways, researchers can pave the way for its successful development into a safe and effective therapeutic agent.

References

The Resurgence of Nitrovinylfurans: A Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furan scaffold is a cornerstone in medicinal chemistry, lending its unique electronic and steric properties to a multitude of therapeutic agents.[1] Among its derivatives, nitrovinylfurans have a long-standing history as potent antimicrobial agents.[2] However, contemporary research is unveiling a broader therapeutic landscape for this chemical class, with promising applications in oncology and parasitology. This in-depth technical guide provides a comprehensive overview of the chemistry, mechanism of action, and potential therapeutic applications of nitrovinylfurans. We will explore their established antimicrobial efficacy, delve into the emerging evidence for their anticancer and antiparasitic activities, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile class of compounds.

The Chemistry of Nitrovinylfurans: Synthesis and Bioactivation

The therapeutic efficacy of nitrovinylfurans is intrinsically linked to their chemical structure, specifically the presence of a nitro group on the furan ring. This feature is central to their mechanism of action, which relies on bioreductive activation within the target cell.

A general approach to the synthesis of nitrovinylfurans involves the condensation of a 5-nitrofuran-2-carboxaldehyde with a suitable nitroalkane in the presence of a basic catalyst. This reaction, a variation of the Henry reaction, provides a straightforward and adaptable method for generating a diverse library of nitrovinylfuran derivatives.

The cornerstone of nitrovinylfuran bioactivity is the enzymatic reduction of the nitro group by nitroreductases (NTRs) present in target organisms.[3][4] This process generates highly reactive intermediates, including nitroso and hydroxylamino derivatives, as well as superoxide radicals and other reactive oxygen species (ROS).[5][6] These reactive species are non-specific in their targets, leading to widespread cellular damage and cytotoxicity.

G cluster_activation Bioreductive Activation cluster_damage Cellular Damage Nitrovinylfuran Nitrovinylfuran Nitroreductase Nitroreductase Nitrovinylfuran->Nitroreductase Enzymatic Reduction Reactive Intermediates Reactive Intermediates Nitroreductase->Reactive Intermediates Generates DNA DNA Reactive Intermediates->DNA Damages Proteins Proteins Reactive Intermediates->Proteins Damages Lipids Lipids Reactive Intermediates->Lipids Damages

Caption: General mechanism of action of nitrovinylfurans.

Antimicrobial Applications: A Renewed Focus on an Old Class

Nitrovinylfurans have a well-documented history of broad-spectrum antimicrobial activity, encompassing bacteria, fungi, and protozoa.[2] Their multifaceted mechanism of action, which involves the generation of cytotoxic reactive intermediates, makes the development of resistance more challenging for microorganisms compared to single-target antibiotics.[7]

Antibacterial Activity

Nitrovinylfurans are effective against a wide range of both Gram-positive and Gram-negative bacteria.[8] The reactive intermediates generated from their activation cause damage to bacterial DNA, inhibit ribosomal protein synthesis, and interfere with other essential metabolic pathways.[6][8] This multi-pronged attack contributes to their bactericidal or bacteriostatic effects.[8]

One notable example is 2-bromo-5-(2-bromo-2-nitrovinyl)furan (G1 or Furvina), which demonstrates direct reactivity with thiol groups, leading to protein damage.[8] Interestingly, the conversion products of G1 in the presence of thiols, such as cysteine, also exhibit prolonged antimicrobial action.[8] Furthermore, compounds like 2-(2-nitrovinyl)furan have been shown to potentiate the effects of other antibiotics by exacerbating oxidative stress in bacteria.[9]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard and quantitative technique to determine the in vitro susceptibility of a microorganism to an antimicrobial agent.[10][11]

Materials:

  • 96-well sterile microtiter plates[11]

  • Nitrovinylfuran compound stock solution

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)[11]

  • Bacterial culture (18-24 hour)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Multichannel pipette

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: Prepare serial twofold dilutions of the nitrovinylfuran stock solution in CAMHB in a separate 96-well plate or in tubes to achieve the desired concentration range.[11]

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism from a fresh culture plate.[11]

    • Suspend the colonies in sterile saline or PBS.[11]

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).[11]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

  • Inoculation of Microtiter Plates:

    • Dispense 50 µL of the appropriate nitrovinylfuran dilution into each well of a new 96-well plate.[11]

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.[11]

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[11]

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[11]

  • Reading and Interpretation: The MIC is the lowest concentration of the nitrovinylfuran that completely inhibits visible growth of the organism. The growth control well should show distinct turbidity, and the sterility control well should remain clear.[11]

Anticancer Potential: A New Frontier for Nitrovinylfurans

The ability of nitrovinylfurans to induce oxidative stress and damage cellular macromolecules has led to the investigation of their potential as anticancer agents. Emerging evidence suggests that these compounds can selectively target cancer cells and induce apoptosis.

Mechanism of Action in Cancer Cells

The anticancer activity of nitrovinylfurans is thought to be mediated through multiple pathways. The generation of ROS can lead to DNA damage, lipid peroxidation, and the activation of apoptotic signaling cascades.[12] Some furan-containing compounds have been shown to induce apoptosis by increasing caspase-3 activity.[12] Additionally, these compounds can modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and Ras/MAPK pathways.[13][14][15][16]

G Nitrovinylfuran Nitrovinylfuran ROS ROS Nitrovinylfuran->ROS Induces PI3K_AKT PI3K/Akt Pathway Nitrovinylfuran->PI3K_AKT Inhibits MAPK MAPK Pathway Nitrovinylfuran->MAPK Inhibits DNA_Damage DNA Damage ROS->DNA_Damage Causes Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Cell_Proliferation Cell Proliferation PI3K_AKT->Cell_Proliferation Promotes MAPK->Cell_Proliferation Promotes

Caption: Putative anticancer mechanisms of nitrovinylfurans.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17]

Materials:

  • Adherent cancer cell line

  • 96-well sterile microtiter plates

  • Complete culture medium

  • Nitrovinylfuran compound stock solution

  • MTT solution (5 mg/mL in PBS)[17]

  • Solubilization solution (e.g., DMSO, isopropanol, or a solution of SDS in HCl)[18][19]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density.[20]

    • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.[20]

  • Treatment with Nitrovinylfuran:

    • After 24 hours, carefully aspirate the medium from the wells.

    • Add 100 µL of fresh medium containing different concentrations of the nitrovinylfuran compound to the respective wells.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and an untreated control (cells in fresh medium only).[20]

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.[20]

  • Solubilization of Formazan Crystals:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[20]

    • Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[17]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.

  • Data Analysis:

    • Subtract the background absorbance (from cell-free wells) from all readings.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antiparasitic Activity: Targeting Neglected Tropical Diseases

Nitrovinylfurans are also showing significant promise in the fight against parasitic diseases, including leishmaniasis and trypanosomiasis.[21] The mechanism of action in parasites is believed to be similar to that in bacteria, involving the generation of free radicals and oxidative stress following the reduction of the nitro group.[22]

Antileishmanial and Antitrypanosomal Effects

Several studies have demonstrated the in vitro and in vivo efficacy of nitrovinylfuran derivatives against various Leishmania and Trypanosoma species. Computational studies suggest that these compounds may target key parasitic enzymes such as SAM-dependent methyltransferase and prostaglandin F synthase.[21]

Experimental Protocol: In Vitro Assay for Leishmania Amastigotes

This protocol describes a method for evaluating the activity of compounds against the intracellular amastigote stage of Leishmania.[23]

Materials:

  • THP-1 human monocytic cell line

  • Leishmania donovani promastigotes (stationary phase)

  • RPMI medium supplemented with fetal bovine serum (FBS) and horse serum

  • Phorbol 12-myristate 13-acetate (PMA)

  • Nitrovinylfuran compound

  • Amphotericin B (positive control)

  • 96-well sterile microtiter plates

Procedure:

  • Macrophage Differentiation: Seed THP-1 cells in a 96-well plate and differentiate them into macrophages by treating with PMA.

  • Infection:

    • Wash the differentiated macrophages and incubate them with stationary phase L. donovani promastigotes at a macrophage-to-promastigote ratio of 1:15 for 4 hours at 37°C.[23]

    • Remove non-internalized promastigotes by washing the wells with medium.[23]

  • Compound Treatment:

    • Add the nitrovinylfuran compound at various concentrations to the infected cells.

    • Include a positive control (e.g., 2 µM amphotericin B) and a negative control (e.g., 1% DMSO).[23]

  • Incubation: Incubate the plates at 37°C for 72 hours.[23]

  • Assessment of Parasite Load: The number of intracellular amastigotes can be quantified using various methods, such as high-content imaging or by measuring the activity of a reporter enzyme expressed by the parasites.

Challenges and Future Directions

Despite their therapeutic promise, the development of nitrovinylfurans is not without its challenges. The primary concern is the potential for toxicity due to the non-specific reactivity of the generated intermediates.[24] Furthermore, the emergence of drug resistance, primarily through mutations in the activating nitroreductase enzymes, is a continuous threat.[3][25]

Future research should focus on the design of next-generation nitrovinylfurans with improved selectivity for target organisms and reduced host toxicity. A deeper understanding of the specific molecular targets and signaling pathways affected by these compounds will be crucial for rational drug design. Additionally, the exploration of combination therapies, where nitrovinylfurans are used to potentiate the effects of other drugs, represents a promising strategy to enhance efficacy and combat resistance.[9]

Conclusion

Nitrovinylfurans represent a versatile and potent class of therapeutic agents with a rich history and a promising future. Their broad-spectrum antimicrobial activity, coupled with their emerging potential in cancer and parasitic diseases, makes them a compelling area for continued research and development. By leveraging a deeper understanding of their chemistry and mechanism of action, and by employing rigorous experimental evaluation, the scientific community can unlock the full therapeutic potential of this remarkable class of compounds.

References

Methodological & Application

Application Note & Protocol: A Streamlined One-Pot Synthesis of 2-(2-Nitrovinyl)furan from Furfural for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(2-Nitrovinyl)furan

This compound is a valuable heterocyclic compound that serves as a pivotal building block in medicinal chemistry and materials science. Derived from furfural, a renewable platform chemical produced from lignocellulosic biomass, its synthesis represents a key step in sustainable chemistry.[1] The furan ring is a common motif in pharmaceuticals, while the nitrovinyl group is a potent Michael acceptor and a precursor to various functional groups, making this compound a versatile intermediate for drug discovery.[2][3]

The nitrofuran class of molecules, to which this compound belongs, has a long history of use as antimicrobial agents.[4] These compounds are typically prodrugs activated by nitroreductase enzymes within target pathogens, leading to the formation of reactive species that disrupt cellular processes.[3] The continued emergence of antibiotic resistance necessitates the exploration of novel antimicrobial scaffolds, reviving interest in "old" drug classes like nitrofurans for new therapeutic applications.[3] This guide provides a detailed, one-pot protocol for the efficient synthesis of this compound, emphasizing mechanistic understanding, procedural robustness, and product validation.

Reaction Mechanism: The Base-Catalyzed Henry-Knoevenagel Condensation

The synthesis of this compound from furfural and nitromethane is a classic example of a base-catalyzed carbon-carbon bond-forming reaction, specifically a Henry (or nitroaldol) reaction followed by dehydration.[5][6] The one-pot nature of this process, where the intermediate β-nitro alcohol is not isolated, makes it highly efficient.

The mechanism proceeds in three key stages:

  • Nitronate Formation: A base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion. This anion is the key nucleophile in the reaction.[5][7]

  • Nucleophilic Addition: The carbon atom of the nitronate attacks the electrophilic carbonyl carbon of furfural. This step forms a β-nitro alkoxide intermediate.[7]

  • Protonation and Dehydration: The alkoxide is protonated, typically by the conjugate acid of the base, to yield a β-nitro alcohol. Under the reaction conditions, this intermediate readily undergoes base-catalyzed dehydration (elimination of water) to form the final, conjugated nitroalkene product, this compound.[6][8]

All steps in the initial Henry reaction are reversible, but the final dehydration step drives the reaction to completion by forming a stable, conjugated system.[5]

G cluster_0 Step 1: Nitronate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Protonation & Dehydration Nitromethane H₃C-NO₂ (Nitromethane) Nitronate [H₂C=NO₂]⁻ (Nitronate Anion) Nitromethane->Nitronate + B⁻ - BH Base Base (B⁻) Furfural Furan-CHO (Furfural) Alkoxide Furan-CH(O⁻)-CH₂NO₂ (β-Nitro Alkoxide) Furfural->Alkoxide + [H₂C=NO₂]⁻ Alkoxide_ref Furan-CH(O⁻)-CH₂NO₂ Alcohol Furan-CH(OH)-CH₂NO₂ (β-Nitro Alcohol) Product Furan-CH=CH-NO₂ This compound Alcohol->Product - H₂O Alkoxide_ref->Alcohol + BH - B⁻

Caption: Reaction mechanism for the one-pot synthesis of this compound.

Experimental Protocol & Workflow

This protocol describes an efficient synthesis using sodium tert-butoxide as a catalyst, which allows for a rapid reaction at room temperature.[9][10]

3.1. Materials and Equipment

  • Reagents: Furfural (freshly distilled, ≥99%), Nitromethane (≥96%), Sodium tert-butoxide (≥97%), Methanol (anhydrous), Hydrochloric acid (1 M), Distilled water, Ethyl acetate, Anhydrous sodium sulfate.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, Buchner funnel and flask, rotary evaporator, standard glassware for extraction and filtration, Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), NMR spectrometer, IR spectrometer, Melting point apparatus.

3.2. Safety Precautions

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Furfural is an irritant. Nitromethane is flammable and toxic. Sodium tert-butoxide is corrosive and reacts violently with water. Handle all chemicals with care.

3.3. Step-by-Step Synthesis Protocol

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add nitromethane (1.0 eq) and anhydrous methanol (approx. 5 volumes relative to nitromethane).

  • Catalyst Addition: While stirring the solution, slowly add sodium tert-butoxide (1.1 eq) in portions. Causality Note: Sodium tert-butoxide is a strong, non-nucleophilic base ideal for generating the nitronate anion without competing side reactions. Adding it slowly helps control any exotherm.

  • Furfural Addition: Place the flask in an ice bath to cool. Add freshly distilled furfural (1.0 eq) dropwise via a dropping funnel over 15-20 minutes, maintaining the internal temperature below 10 °C. Causality Note: The reaction is exothermic. Dropwise addition at low temperature prevents runaway reactions and the formation of undesired byproducts.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 15-30 minutes, as indicated by the consumption of furfural.[9]

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add 1 M HCl to neutralize the mixture until it is slightly acidic (pH ~5-6). Causality Note: Quenching with acid neutralizes the basic catalyst and protonates any remaining alkoxide, stopping the reaction.

  • Precipitation and Isolation: Add cold distilled water to the reaction mixture. The product, this compound, will precipitate as a yellow solid.

  • Filtration: Collect the yellow crystals by vacuum filtration using a Buchner funnel. Wash the crystals with cold distilled water to remove any inorganic salts.

  • Drying and Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or isopropanol.

G start Start setup 1. Reaction Setup (Nitromethane, Methanol) start->setup catalyst 2. Add Catalyst (Sodium tert-butoxide) setup->catalyst add_furfural 3. Add Furfural (Dropwise, <10 °C) catalyst->add_furfural react 4. React at RT (Monitor by TLC) add_furfural->react quench 5. Quench Reaction (1 M HCl, Ice Bath) react->quench precipitate 6. Precipitate Product (Add Cold Water) quench->precipitate filter 7. Filter & Wash (Vacuum Filtration) precipitate->filter dry 8. Dry & Purify (Recrystallization) filter->dry characterize 9. Product Characterization (NMR, IR, MP) dry->characterize end End characterize->end

Caption: Experimental workflow for the one-pot synthesis of this compound.

Data Presentation: Comparison of Catalytic Systems

Different bases can be used to catalyze this reaction, each affecting reaction time and conditions. The choice of catalyst can be tailored based on available resources and desired reaction speed.

CatalystSolvent(s)TemperatureTimeReported YieldReference
Sodium tert-butoxide MethanolRoom Temp.15 minHigh (Qualitative)[9][10]
Isobutylamine AlcoholsReflux5 hours>98% Purity[11]
Sodium Hydroxide EthanolReflux5 hoursNot Specified[9]

This table summarizes conditions reported in the literature; actual yields may vary.

Trustworthiness: A Self-Validating Protocol

The integrity of this synthesis is confirmed through rigorous in-process monitoring and final product characterization.

5.1. In-Process Control: Thin Layer Chromatography (TLC)

  • Procedure: Spot the reaction mixture on a TLC plate alongside standards of furfural and nitromethane. Elute with a 3:1 Hexane:Ethyl Acetate mixture.

  • Validation: The reaction is complete when the furfural spot (lower Rf) disappears and a new, UV-active spot corresponding to the product appears at a higher Rf value (approx. 0.88).[12] This provides a real-time check on the reaction's progress and endpoint.

5.2. Product Characterization and Validation

Confirming the structure and purity of the synthesized this compound is critical.

  • Appearance: Yellow crystalline solid.[10][12]

  • Melting Point: 68-70 °C. A sharp melting point range indicates high purity.[9][10]

  • ¹H NMR Spectroscopy: (CDCl₃, δ in ppm): The proton NMR spectrum is the most definitive tool for structural confirmation. Expected signals include two doublets for the vinyl protons (~6.5-7.8 ppm) and multiplets for the furan ring protons (~6.5-7.8 ppm).[12]

  • ¹³C NMR Spectroscopy: Provides confirmation of the carbon skeleton.[13]

  • Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of functional groups. Expect strong peaks corresponding to the C=C double bond, the furan ring, and the asymmetric and symmetric stretches of the nitro group (NO₂).[14]

By correlating the data from these analytical techniques, a researcher can be highly confident in the identity and purity of the final product, thus validating the entire synthetic protocol.

References

Application Notes and Protocols for Scalable Synthesis of 2-(2-Nitrovinyl)furan

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

These application notes provide a comprehensive guide to the scalable synthesis of 2-(2-nitrovinyl)furan, a valuable intermediate in pharmaceutical and materials science. This document delves into the underlying chemical principles, offers a detailed and scalable batch protocol, and discusses critical process optimization and safety considerations. The methodologies described herein are grounded in established chemical literature to ensure reliability and reproducibility for researchers and drug development professionals.

Introduction: The Significance of this compound

This compound is a versatile organic compound with significant interest due to its biological activities and its utility as a synthetic building block. The presence of the nitrovinyl group attached to the furan ring imparts potent antimicrobial and coccidiostatic properties.[1][2][3] This makes it a target for the development of new therapeutic agents. Furthermore, the electron-withdrawing nature of the nitro group and the conjugated system make it a valuable precursor for a variety of chemical transformations, enabling the synthesis of more complex molecules.

The Core Chemistry: The Henry-Knoevenagel Condensation

The most direct and industrially viable route to this compound is through the Henry-Knoevenagel condensation (often referred to as the Henry or nitroaldol reaction) between 2-furaldehyde and nitromethane.[4][5] This reaction is a base-catalyzed carbon-carbon bond formation, which proceeds through the deprotonation of nitromethane to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 2-furaldehyde. The resulting β-nitro alcohol intermediate readily undergoes dehydration to yield the final product, this compound.

The general mechanism is depicted below:

Henry_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product 2-Furaldehyde 2-Furaldehyde Nitroalkoxide β-Nitro Alkoxide 2-Furaldehyde->Nitroalkoxide Nucleophilic Attack Nitromethane Nitromethane Nitronate_Anion Nitronate Anion Nitromethane->Nitronate_Anion Deprotonation Base Base Nitronate_Anion->Nitroalkoxide This compound This compound Nitroalkoxide->this compound Dehydration

Figure 1: Mechanism of the Henry-Knoevenagel condensation for the synthesis of this compound.

Scalable Batch Synthesis Protocol

This protocol is a robust method for the production of this compound with high purity, adapted from established procedures.[1]

Materials and Reagents
  • 2-Furaldehyde (freshly distilled, ≥99%)

  • Nitromethane (≥96%)

  • Isobutylamine (≥98%)

  • Ethanol (95% or absolute)

  • Activated Carbon

  • Deionized Water

  • Hydrochloric Acid (1 M)

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment
  • Jacketed glass reactor (e.g., 5 L or larger) with overhead stirring, temperature probe, and reflux condenser

  • Addition funnel

  • Heating/cooling circulator

  • Vacuum filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Crystallization vessel

  • Standard laboratory glassware

Experimental Workflow

The following diagram illustrates the key steps in the scalable batch synthesis process:

Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Charge_Reactants Charge Reactor with 2-Furaldehyde and Ethanol Add_Catalyst Add Isobutylamine Charge_Reactants->Add_Catalyst Add_Nitromethane Slowly Add Nitromethane Add_Catalyst->Add_Nitromethane Reaction_Monitoring Monitor Reaction Progress (TLC/HPLC) Add_Nitromethane->Reaction_Monitoring Quench Quench with HCl Reaction_Monitoring->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash Wash Organic Layer Extract->Wash Dry Dry with Anhydrous Salt Wash->Dry Solvent_Removal Remove Solvent in vacuo Dry->Solvent_Removal Activated_Carbon Treat with Activated Carbon Solvent_Removal->Activated_Carbon Crystallization Crystallize from Ethanol Activated_Carbon->Crystallization Isolate_Product Isolate Product by Filtration Crystallization->Isolate_Product Dry_Product Dry Final Product Isolate_Product->Dry_Product

Figure 2: Experimental workflow for the scalable batch synthesis of this compound.

Step-by-Step Procedure
  • Reactor Setup: Set up the jacketed glass reactor with an overhead stirrer, temperature probe, reflux condenser, and an addition funnel. Ensure the system is clean, dry, and inerted with nitrogen if necessary.

  • Charging Reactants: Charge the reactor with 2-furaldehyde (1.0 eq) and ethanol (5-10 volumes). Begin stirring and cool the mixture to 0-5 °C using the circulator.

  • Catalyst Addition: Add isobutylamine (0.1-0.2 eq) to the stirred solution.

  • Nitromethane Addition: Slowly add nitromethane (1.1-1.5 eq) via the addition funnel over a period of 1-2 hours, maintaining the internal temperature between 0-10 °C. The reaction is exothermic, so careful control of the addition rate is crucial.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture back to 0-5 °C.

    • Slowly add 1 M hydrochloric acid to quench the reaction and neutralize the catalyst. Adjust the pH to ~5-6.

    • If a precipitate forms, it can be collected by filtration. Otherwise, proceed to extraction.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Add a small amount of activated carbon and stir for 15-30 minutes to decolorize the solution.

    • Hot filter the solution to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

    • Collect the bright yellow crystals of this compound by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol and dry them under vacuum. A purity of ≥98% can be achieved.[1]

Process Optimization and Alternative Catalysts

The choice of catalyst and reaction conditions can significantly impact the yield, purity, and scalability of the synthesis.

ParameterIsobutylamineSodium tert-butoxide
Catalyst Loading 0.1-0.2 eqCatalytic amount
Solvent Alcohols (e.g., Ethanol)Aprotic solvents or alcohols
Temperature 0 °C to room temperatureRoom temperature
Reaction Time 4-8 hours15 minutes to a few hours[2]
Yield Good to excellentHigh
Work-up Acidic quench requiredAcidic quench required
Scalability Demonstrated on a multi-liter scale[1]Potentially scalable, but exotherm needs careful management

Table 1: Comparison of Catalysts for the Synthesis of this compound.

While primary amines like isobutylamine are effective and have been used on a larger scale, alkoxides such as sodium tert-butoxide can offer significantly shorter reaction times.[2] However, the use of strong bases like alkoxides may lead to more side reactions and require more stringent control of the reaction temperature. For large-scale production, the milder conditions and proven scalability of the isobutylamine-catalyzed process are often preferred.

Safety Considerations: Handling Nitromethane

Nitromethane is an energetic material and should be handled with care, especially on a larger scale.[6]

  • Exothermic Reaction: The Henry reaction is exothermic. Proper cooling and controlled addition of reagents are essential to prevent a runaway reaction.

  • Sensitivity: While relatively insensitive on its own, nitromethane can form explosive mixtures with certain contaminants, such as strong bases or amines.[6] Always use clean equipment and high-purity reagents.

  • Flow Chemistry: For industrial-scale production, transitioning to a continuous flow process can significantly enhance safety.[6] Flow reactors offer superior heat and mass transfer, allowing for better control of the reaction exotherm and minimizing the volume of hazardous material at any given time.

Conclusion

The Henry-Knoevenagel condensation of 2-furaldehyde and nitromethane provides a scalable and efficient route to this compound. The protocol detailed in these application notes, utilizing isobutylamine as a catalyst, offers a reliable method for producing high-purity material. By understanding the reaction mechanism and paying close attention to process parameters and safety, researchers and drug development professionals can successfully implement and scale this important synthesis. For future industrial applications, the exploration of continuous flow methodologies is highly recommended to further enhance safety and process control.

References

The Versatility of 2-(2-Nitrovinyl)furan: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Potential

In the landscape of modern synthetic organic chemistry, the identification and utilization of versatile building blocks are paramount for the efficient construction of complex molecular architectures. 2-(2-Nitrovinyl)furan (NVF) has emerged as a powerhouse synthon, offering a unique combination of reactive functionalities that pave the way for the synthesis of a diverse array of heterocyclic compounds.[1][2][3] The strategic placement of a furan ring, a conjugated nitroalkene, and an activated double bond provides multiple avenues for chemical transformation, making NVF a subject of significant interest for researchers in medicinal chemistry and materials science.[4][5][6][7]

This comprehensive guide delves into the multifaceted applications of this compound in heterocyclic synthesis. We will explore the key reaction pathways, provide detailed experimental protocols, and offer insights into the mechanistic underpinnings of these transformations. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to harness the full synthetic potential of this remarkable molecule.

Core Reactivity: A Trifecta of Functionality

The synthetic utility of this compound stems from three primary reactive sites:

  • The Furan Ring: As an electron-rich diene, the furan moiety can participate in various cycloaddition reactions.[8][9]

  • The Nitrovinyl Group: This powerful electron-withdrawing group activates the double bond for nucleophilic attack (Michael addition) and can be a precursor to other functional groups through reduction.[10][11]

  • The Conjugated System: The extended π-system of NVF allows it to act as both a diene and a dienophile in cycloaddition reactions, showcasing its adaptability in complex synthetic strategies.[12]

The interplay of these functionalities allows for the construction of a wide range of heterocyclic systems, including pyrroles, pyrazoles, isoxazoles, and more complex fused ring systems.

I. Cycloaddition Reactions: Building Rings with Precision

Cycloaddition reactions are a cornerstone of heterocyclic synthesis, and this compound derivatives are excellent substrates for these transformations.[13][14]

A. [4+2] Cycloaddition (Diels-Alder Reactions)

In the context of Diels-Alder reactions, this compound can act as either the diene or the dienophile, depending on the reaction partner. A notable example is the inverse electron-demand [4+2] cycloaddition of 2-(2-nitrovinyl)-1,4-benzoquinone with furans to form angular fused heterocyclic quinoid ring systems.[12]

Mechanism Insight: The electron-deficient nitrovinylquinone acts as the diene, reacting with the electron-rich double bond of another furan molecule (acting as the dienophile). The initial cycloadduct can then be tautomerized and further manipulated to yield fully aromatic quinones.[12]

Experimental Protocol: Synthesis of Angular Fused Heterocyclic Quinoids [12]

  • Reactant Preparation: Dissolve 2-(2-nitrovinyl)-1,4-benzoquinone (1 equivalent) in a suitable solvent such as chloroform.

  • Addition of Diene: Add the furan derivative (1.1 equivalents) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired quinoid cycloadduct.

B. 1,3-Dipolar Cycloadditions for Isoxazole Synthesis

The nitro group in this compound can be transformed into a nitrile oxide, a versatile 1,3-dipole. This in-situ generated nitrile oxide can then undergo intramolecular or intermolecular cycloaddition with an appropriate dipolarophile (an alkene or alkyne) to furnish isoxazole and isoxazoline derivatives.[15][16][17][18][19] This strategy is a powerful tool for constructing these important five-membered heterocycles.[15][16]

Mechanism Insight: The dehydration of the primary nitroalkane, derived from the reduction of the nitrovinyl group, is a common method for generating nitrile oxides.[15] These then readily participate in [3+2] cycloaddition reactions.[14]

Conceptual Workflow: Nitrile Oxide Generation and Cycloaddition

G cluster_0 Nitrile Oxide Formation cluster_1 Cycloaddition NVF This compound Nitroalkane Reduced Nitroalkane NVF->Nitroalkane Reduction (e.g., NaBH4) Nitrile_Oxide Nitrile Oxide Intermediate Nitroalkane->Nitrile_Oxide Dehydration (e.g., PhNCO, Et3N) Isoxazole Isoxazole/Isoxazoline Product Nitrile_Oxide->Isoxazole [3+2] Cycloaddition Dipolarophile Alkene/Alkyne Dipolarophile->Isoxazole

Caption: Nitrile oxide generation from this compound and subsequent [3+2] cycloaddition.

II. Michael Addition and Subsequent Cyclization: A Domino Approach

The electron-deficient nature of the β-carbon in the nitrovinyl moiety makes it highly susceptible to Michael addition by a variety of nucleophiles.[20][21] This reaction is often the first step in a domino or tandem sequence leading to the formation of complex heterocyclic systems.[11][22][23]

A. Synthesis of Pyrrole Derivatives

A versatile approach to substituted pyrroles involves a one-pot, three-component condensation of a carbonyl compound, an amine, and a nitroalkene like this compound.[24][25][26][27][28]

Mechanism Insight: The reaction likely proceeds through an initial Michael addition of the enamine (formed from the carbonyl compound and amine) to the nitroalkene. Subsequent cyclization and elimination of nitrous acid and water furnishes the pyrrole ring.

Experimental Protocol: Three-Component Synthesis of Substituted Pyrroles [24]

  • Reaction Setup: In a round-bottom flask, combine the carbonyl compound (1 equivalent), the primary amine (1 equivalent), and this compound (1 equivalent) in a suitable solvent like ethanol.

  • Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Isolation: After the reaction is complete, the product can often be isolated by simple filtration or after removal of the solvent and purification by crystallization or chromatography.

B. Synthesis of Dihydrobenzofurans via Formal [4+1] Cycloaddition

A novel strategy for the synthesis of dihydrobenzofuran skeletons involves a tandem Michael addition/iodine-catalyzed oxidative annulation of 2-(2-nitrovinyl)phenols with malonate esters.[29] Although this example uses a phenol derivative, the principle can be extended to furan-containing systems with appropriate modifications.

Mechanism Insight: The reaction is initiated by the Michael addition of the malonate ester to the nitrovinyl compound. The subsequent iodine-catalyzed oxidative annulation proceeds to form the dihydrobenzofuran ring.[29]

III. Reductive Cyclization: Accessing Nitrogen-Containing Heterocycles

The reduction of the nitro group in this compound is a key transformation that opens up pathways to various nitrogen-containing heterocycles.[10][30]

A. Synthesis of 2-Furan-2-yl-ethylamine and its Derivatives

A straightforward reduction of this compound using powerful reducing agents like Lithium Aluminium Hydride (LiAlH₄) yields 2-(furan-2-yl)ethylamine.[10] This primary amine is a valuable precursor for the synthesis of more complex molecules in pharmaceutical and agrochemical research.

Experimental Protocol: Reduction of this compound to 2-Furan-2-yl-ethylamine [10]

  • Reaction Setup: To a stirred suspension of LiAlH₄ (excess) in dry diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of this compound in the same solvent dropwise.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the starting material is consumed (monitored by TLC).

  • Work-up: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Extraction and Purification: Filter the resulting precipitate and wash it with ether. The combined organic layers are dried over a suitable drying agent, and the solvent is removed under reduced pressure to yield the crude amine, which can be further purified if necessary.

IV. Synthesis of Pyrazole Derivatives

While direct cycloaddition of this compound to form pyrazoles is less common, it can serve as a precursor to chalcones which are then used to synthesize pyrazolines and pyrazoles.[31][32][33][34]

A. From Furan-Based Chalcones

Furan-2-carbaldehyde, the precursor to this compound, can be used to synthesize furan-containing chalcones. These chalcones can then be reacted with hydrazine hydrate to yield pyrazoline derivatives, which can be subsequently oxidized to pyrazoles.[31]

Mechanism Insight: The reaction involves the condensation of the chalcone with hydrazine to form a hydrazone, which then undergoes intramolecular cyclization to give the pyrazoline ring.

Conceptual Workflow: Pyrazole Synthesis from Furan Precursors

G Furfural Furan-2-carbaldehyde Chalcone Furan-based Chalcone Furfural->Chalcone Claisen-Schmidt Condensation Pyrazoline Pyrazoline Derivative Chalcone->Pyrazoline Hydrazine Hydrate Pyrazole Pyrazole Product Pyrazoline->Pyrazole Oxidation

References

Application Notes and Protocols for Antimicrobial Screening of 2-(2-Nitrovinyl)furan

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Antimicrobial Potential of 2-(2-Nitrovinyl)furan

This compound (NFF) is a synthetic compound belonging to the nitrovinylfuran class of molecules, which has demonstrated significant broad-spectrum antimicrobial activity. Preliminary studies have revealed its potency against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][2] In some instances, NFF has exhibited greater efficacy than conventional antibiotics, making it a compound of considerable interest for the development of new anti-infective therapies.[1][2]

The antimicrobial efficacy of nitrofurans is attributed to their unique mechanism of action. These compounds are prodrugs that are activated within microbial cells by nitroreductases. This enzymatic reduction generates highly reactive electrophilic intermediates that indiscriminately attack multiple cellular targets, including ribosomal proteins, DNA, and enzymes involved in critical metabolic pathways.[3][4] This multi-targeted approach is believed to be a key factor in the low incidence of acquired resistance to this class of antimicrobials.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively screen and characterize the antimicrobial properties of this compound. The protocols herein are grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure the generation of accurate, reproducible, and meaningful data.

Physicochemical Properties and Handling of this compound

A thorough understanding of the physicochemical properties and safety considerations of NFF is paramount for conducting accurate and safe antimicrobial screening assays.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₆H₅NO₃[5][6]
Molecular Weight 139.11 g/mol [5][6][7]
Appearance Crystalline yellow solid[1][2]
Melting Point 72-75 °C[5]
Solubility Sparingly soluble in water; very soluble in polar organic solvents.
CAS Number 699-18-3[5][6][7]

Safety and Handling Precautions:

This compound is a chemical compound that requires careful handling to ensure laboratory safety. The following are general safety precautions; however, it is imperative to consult the specific Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling NFF.[8]

  • Ventilation: Handle NFF in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[8]

  • Storage: Store NFF in a tightly sealed container in a cool, dry place, away from heat and sources of ignition.[8][9] Some furan derivatives can be light-sensitive and may form explosive peroxides over time, so storage in a dark, inert atmosphere is recommended.[8][9]

  • Disposal: Dispose of NFF and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[8]

Preparation of Stock Solutions:

Due to its limited solubility in water, a stock solution of NFF should be prepared in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for antimicrobial susceptibility testing as it is generally well-tolerated by most microorganisms at low concentrations (typically ≤1% v/v in the final assay).

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of NFF for use in antimicrobial susceptibility assays.

  • Materials:

    • This compound (NFF) powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Determine the desired concentration of the stock solution (e.g., 10 mg/mL or 100 mM).

    • Accurately weigh the required amount of NFF powder using an analytical balance.

    • Transfer the weighed NFF into a sterile microcentrifuge tube or vial.

    • Add the calculated volume of sterile DMSO to achieve the desired concentration.

    • Vortex the mixture thoroughly until the NFF is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be necessary to aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Core Antimicrobial Screening Protocols

The following protocols are adapted from CLSI and EUCAST guidelines and are designed to provide a robust framework for evaluating the antibacterial and antifungal activity of NFF.

Part 1: Antibacterial Susceptibility Testing

Workflow for Antibacterial Screening of NFF

Caption: A streamlined workflow for the comprehensive antibacterial evaluation of NFF.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of NFF that inhibits the visible growth of a bacterium.

  • Objective: To quantify the in vitro antibacterial activity of NFF.

  • Materials:

    • NFF stock solution (from Protocol 1)

    • Sterile 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

    • Quality control (QC) strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853)[10][11]

    • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

    • 0.5 McFarland turbidity standard

    • Spectrophotometer

    • Multichannel pipette

    • Incubator (35 ± 2°C)

  • Procedure:

    • Inoculum Preparation:

      • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

      • Suspend the colonies in sterile saline or PBS.

      • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13).

      • Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

    • Plate Preparation:

      • Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

      • In well 1, add 100 µL of the NFF working solution (prepared by diluting the stock solution in CAMHB to twice the highest desired final concentration).

      • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 50 µL from well 10.

      • Well 11 will serve as the growth control (no NFF).

      • Well 12 will serve as the sterility control (no bacteria).

    • Inoculation and Incubation:

      • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

      • The final volume in each well (except 12) will be 100 µL.

      • Seal the plate (e.g., with an adhesive film) to prevent evaporation.

      • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

    • Result Interpretation:

      • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of NFF in which there is no visible growth.

      • The growth control (well 11) should show distinct turbidity.

      • The sterility control (well 12) should remain clear.

      • The results for the QC strains should fall within their established acceptable ranges.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of NFF that kills a specified percentage (typically ≥99.9%) of the initial bacterial inoculum.

  • Objective: To differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity of NFF.

  • Materials:

    • MIC plate from Protocol 2

    • Mueller-Hinton Agar (MHA) plates, sterile

    • Sterile pipette tips

    • Incubator (35 ± 2°C)

  • Procedure:

    • From the clear wells of the MIC plate (at and above the MIC), and from the growth control well, take a 10-100 µL aliquot.

    • Spot-inoculate or spread the aliquot onto a sterile MHA plate.

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

    • After incubation, count the number of colonies on each spot/plate.

  • Result Interpretation:

    • The MBC is the lowest concentration of NFF that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[12][13]

Protocol 4: Disk Diffusion Assay

This is a qualitative method to assess the antimicrobial activity of NFF.

  • Objective: To rapidly screen for the growth-inhibitory properties of NFF.

  • Materials:

    • NFF stock solution

    • Sterile blank paper disks (6 mm diameter)

    • Mueller-Hinton Agar (MHA) plates, sterile

    • Bacterial inoculum prepared as in Protocol 2

    • Sterile cotton swabs

    • Sterile forceps

    • Incubator (35 ± 2°C)

  • Procedure:

    • Disk Preparation:

      • Apply a known volume (e.g., 10-20 µL) of a specific concentration of NFF solution onto a sterile blank paper disk and allow the solvent to evaporate completely in a sterile environment.

    • Plate Inoculation:

      • Dip a sterile cotton swab into the 0.5 McFarland adjusted bacterial suspension.

      • Remove excess inoculum by pressing the swab against the inside of the tube.

      • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

    • Disk Application:

      • Allow the plate to dry for 3-5 minutes.

      • Using sterile forceps, place the NFF-impregnated disk onto the surface of the agar.

      • Gently press the disk to ensure complete contact with the agar.

    • Incubation and Measurement:

      • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

      • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters.

  • Result Interpretation:

    • The diameter of the zone of inhibition is proportional to the susceptibility of the bacterium to NFF. A larger zone indicates greater susceptibility.

Part 2: Antifungal Susceptibility Testing

The antifungal activity of NFF can be assessed using methods analogous to those for bacteria, with modifications to the growth medium and incubation conditions as specified by CLSI and EUCAST.[4][14][15]

Workflow for Antifungal Screening of NFF

Caption: A focused workflow for evaluating the antifungal properties of NFF.

Protocol 5: Antifungal MIC Determination for Yeasts (e.g., Candida albicans)

  • Objective: To determine the MIC of NFF against pathogenic yeasts.

  • Materials:

    • NFF stock solution

    • Sterile 96-well microtiter plates

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS, sterile

    • Yeast strains (e.g., Candida albicans, Cryptococcus neoformans)

    • Quality control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

    • Sterile saline (0.85% NaCl)

    • Spectrophotometer

    • Incubator (35°C)

  • Procedure:

    • Inoculum Preparation:

      • From a 24-48 hour culture on Sabouraud Dextrose Agar, suspend yeast colonies in sterile saline.

      • Adjust the turbidity to a 0.5 McFarland standard.

      • Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

    • Plate Preparation and Inoculation:

      • Follow the serial dilution procedure as described in Protocol 2, using RPMI-1640 medium instead of CAMHB.

    • Incubation and Result Interpretation:

      • Incubate the plates at 35°C for 24-48 hours.

      • The MIC is determined as the lowest concentration of NFF that causes a significant reduction (typically ≥50% for azoles and ≥90% for other antifungals) in turbidity compared to the growth control.

Data Presentation and Interpretation

For robust analysis and comparison, it is recommended to present the MIC and MBC/MFC data in a tabular format.

Table 2: Example of Data Presentation for NFF Antimicrobial Activity

MicroorganismStrainMIC (µg/mL)MBC/MFC (µg/mL)Interpretation (MBC/MIC ratio)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028

Interpretation of MBC/MIC Ratio:

  • Bactericidal/Fungicidal: An MBC/MIC or MFC/MIC ratio of ≤ 4 indicates that the compound is likely cidal.

  • Bacteriostatic/Fungistatic: A ratio of > 4 suggests that the compound is primarily static.

Mechanism of Action: The Rationale Behind NFF's Antimicrobial Activity

The antimicrobial action of NFF is rooted in the chemistry of the nitrofuran class. The proposed mechanism involves a multi-step process within the microbial cell.

Diagram of Proposed Mechanism of Action

G cluster_cell Microbial Cell cluster_targets Cellular Targets NFF This compound (NFF) (Prodrug) Nitroreductases Bacterial/Fungal Nitroreductases NFF->Nitroreductases Enzymatic Reduction ReactiveIntermediates Reactive Electrophilic Intermediates Nitroreductases->ReactiveIntermediates DNA DNA Damage ReactiveIntermediates->DNA RibosomalProteins Inhibition of Protein Synthesis ReactiveIntermediates->RibosomalProteins MetabolicEnzymes Disruption of Metabolic Pathways ReactiveIntermediates->MetabolicEnzymes CellDeath Cell Death DNA->CellDeath Leads to RibosomalProteins->CellDeath Leads to MetabolicEnzymes->CellDeath Leads to

Caption: Proposed mechanism of action for this compound.

This multi-pronged attack on essential cellular processes makes it difficult for microorganisms to develop resistance, highlighting the therapeutic potential of NFF.

Conclusion

The protocols detailed in these application notes provide a standardized and comprehensive framework for the antimicrobial screening of this compound. By adhering to these methodologies, researchers can generate reliable and comparable data on the efficacy of NFF against a broad spectrum of bacterial and fungal pathogens. The elucidation of its potent antimicrobial activity and multi-targeted mechanism of action underscores its potential as a lead compound in the development of novel anti-infective agents.

References

Application Notes and Protocols for the Development of 2-(2-Nitrovinyl)furan-Based Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the exploration of novel chemical scaffolds for drug development. Among these, 2-(2-nitrovinyl)furan has emerged as a promising pharmacophore due to its potent and broad-spectrum antifungal activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of this compound-based antifungal agents. We will delve into the synthetic methodologies, in vitro and in vivo evaluation protocols, and elucidation of the mechanism of action. This guide is designed to be a practical resource, offering not only step-by-step protocols but also the underlying scientific rationale to empower researchers in this critical area of drug discovery.

Introduction: The Promise of the this compound Scaffold

The furan ring is a versatile heterocyclic motif found in numerous bioactive natural products and synthetic compounds. When substituted with a 2-nitrovinyl group, the resulting this compound scaffold exhibits significant antimicrobial properties.[1][2] The electrophilic nature of the exocyclic double bond is believed to be a key determinant of its biological activity, likely through reactions with nucleophilic residues in essential fungal enzymes or proteins.[3]

Studies have demonstrated that this compound and its derivatives possess potent activity against a range of clinically relevant fungi, including species of Candida, Aspergillus, and Cryptococcus.[2][4][5] Notably, some derivatives have shown efficacy against fluconazole-resistant strains, highlighting their potential to address the challenge of drug resistance.[6] This document will provide the necessary protocols to synthesize and evaluate novel analogs of this compound, with the goal of identifying lead compounds for further preclinical and clinical development.

Synthesis of this compound and its Derivatives

The core synthesis of this compound is typically achieved through a Henry reaction, a classic carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane.[7][8][9] In this case, 2-furaldehyde is reacted with nitromethane in the presence of a base.

General Synthetic Workflow

The development of novel antifungal agents based on the this compound scaffold follows a logical progression from initial synthesis to biological evaluation.

Synthesis_Workflow cluster_0 Synthesis cluster_1 Derivative Synthesis A Starting Materials (2-Furaldehyde & Nitromethane) B Henry Reaction (Base-catalyzed condensation) A->B Base (e.g., NaOH, Et3N) C Purification (Crystallization/Chromatography) B->C D Characterization (NMR, MS, m.p.) C->D G Modified Henry Reaction D->G Core Scaffold E Substituted 2-Furaldehydes E->G F Substituted Nitroalkanes F->G H Library of Analogs G->H

Caption: General workflow for the synthesis of this compound and its derivatives.

Protocol: Synthesis of this compound

This protocol describes the base-catalyzed condensation of 2-furaldehyde and nitromethane.

Materials:

  • 2-Furaldehyde

  • Nitromethane

  • Methanol

  • Sodium hydroxide (NaOH) or other suitable base (e.g., triethylamine)

  • Glacial acetic acid

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer and Mass spectrometer for characterization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-furaldehyde (1 equivalent) in methanol.

  • Addition of Reagents: To the stirred solution, add nitromethane (1.2 equivalents).

  • Base Catalysis: Slowly add a solution of sodium hydroxide (1.1 equivalents) in methanol to the reaction mixture. The addition should be done dropwise, and the temperature should be monitored. The reaction is exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture by adding glacial acetic acid until the pH is approximately 7.

  • Isolation of Product: The product, this compound, will often precipitate as a yellow solid. If not, the solvent can be removed under reduced pressure using a rotary evaporator. The crude product can then be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: The purified product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[1][2]

Rationale for Experimental Choices:

  • The use of a slight excess of nitromethane ensures the complete consumption of the aldehyde.

  • Slow addition of the base is crucial to control the exothermic nature of the reaction and prevent side reactions.

  • Neutralization with acetic acid quenches the reaction and facilitates the precipitation of the product.

Synthesis of Derivatives

To explore the structure-activity relationship (SAR), a library of derivatives can be synthesized by modifying either the furan ring or the nitrovinyl moiety.

  • Modification of the Furan Ring: Utilize commercially available or synthesized substituted 2-furaldehydes.[10] For instance, introducing electron-donating or electron-withdrawing groups at the 5-position of the furan ring can modulate the electronic properties and lipophilicity of the molecule, potentially impacting its antifungal activity.[11]

  • Modification of the Nitrovinyl Moiety: Employ different nitroalkanes in the Henry reaction to introduce substituents on the carbon atom adjacent to the nitro group.

In Vitro Antifungal Susceptibility Testing

Determining the in vitro antifungal activity of the synthesized compounds is a critical step in the drug discovery pipeline. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed to ensure reproducibility and comparability of data.[12]

Antifungal Screening Cascade

A tiered approach is recommended for efficient screening of a compound library.

Antifungal_Screening_Cascade A Primary Screening (Single concentration, e.g., 50 µg/mL) Against a panel of representative fungi B Secondary Screening (MIC Determination) For active compounds from primary screen A->B C Spectrum of Activity (MIC against a broader panel of fungi, including resistant strains) B->C D Fungicidal vs. Fungistatic Activity (MFC Determination) C->D E Cytotoxicity Assay (e.g., against mammalian cell lines) D->E F Lead Compound Identification E->F

Caption: A typical screening cascade for the evaluation of antifungal compounds.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.

Materials:

  • Synthesized this compound compounds

  • Standard antifungal drugs (e.g., fluconazole, amphotericin B) as controls

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Grow the fungal isolates on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

  • Preparation of Drug Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compounds in RPMI-1640 medium in the 96-well plates to obtain a range of concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well containing the drug dilutions. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for filamentous fungi).

  • Reading the MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).[12]

Protocol: Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10-20 µL) from each well that shows no visible growth.

  • Spread the aliquot onto a drug-free agar plate (e.g., Sabouraud dextrose agar).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound that results in no fungal growth or a significant reduction in CFU (e.g., ≥99.9% killing) compared to the initial inoculum.[12][13]

Data Presentation

Summarize the MIC and MFC data in a clear and concise table for easy comparison of the activity of different derivatives.

CompoundMIC (µg/mL) against C. albicansMFC (µg/mL) against C. albicansMIC (µg/mL) against A. fumigatus
This compound XYZ
Derivative 1 ABC
Derivative 2 DEF
Fluconazole GHI

In Vivo Efficacy Studies

Promising compounds identified from in vitro studies should be evaluated for their efficacy in animal models of fungal infections. These studies are essential to assess the pharmacokinetic and pharmacodynamic properties of the compounds in a living system.[14][15]

General Considerations for In Vivo Studies
  • Animal Model: The choice of animal model (e.g., mouse, rat, rabbit) and the route of infection will depend on the target fungal pathogen and the type of infection being modeled (e.g., systemic candidiasis, pulmonary aspergillosis).

  • Toxicity: Preliminary toxicity studies are necessary to determine the maximum tolerated dose (MTD) of the test compounds.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Protocol: Murine Model of Systemic Candidiasis

This is a commonly used model to evaluate the efficacy of antifungal agents against disseminated Candida infections.

Procedure:

  • Infection: Immunocompetent or immunosuppressed mice are infected with a lethal or sublethal dose of C. albicans via the tail vein.

  • Treatment: At a specified time post-infection, treatment is initiated with the test compound, a vehicle control, and a positive control drug (e.g., fluconazole). The route of administration (e.g., oral, intraperitoneal) and the dosing regimen will depend on the properties of the compound.

  • Endpoints: The efficacy of the treatment can be assessed by several endpoints:

    • Survival: Monitor the survival of the mice over a period of time (e.g., 14-21 days).

    • Fungal Burden: At specific time points, euthanize a subset of mice and determine the fungal load (CFU/gram of tissue) in target organs such as the kidneys, liver, and spleen.

    • Histopathology: Examine tissue sections for signs of inflammation and fungal invasion.

Mechanism of Action Studies

Understanding how this compound-based compounds exert their antifungal effect is crucial for lead optimization and for predicting potential resistance mechanisms.

Proposed Mechanism of Action

The primary mechanism of action is thought to involve the disruption of cellular processes through the reaction of the electrophilic nitrovinyl group with cellular nucleophiles, particularly thiols in proteins.[3]

Mechanism_of_Action A This compound Derivative B Fungal Cell A->B D Michael Addition Reaction A->D C Cellular Nucleophiles (e.g., Cysteine residues in proteins) B->C C->D E Covalent Adduct Formation D->E F Inhibition of Essential Enzymes/ Disruption of Protein Function E->F G Inhibition of Cellular Processes (e.g., Respiration, Glycolysis) F->G H Fungal Cell Death G->H

Caption: Proposed mechanism of action for this compound-based antifungal agents.

Experimental Approaches to Elucidate the Mechanism of Action
  • Cell Membrane Integrity Assays: Investigate whether the compounds disrupt the fungal cell membrane using dyes like propidium iodide.

  • Ergosterol Biosynthesis Inhibition: Quantify the ergosterol content in fungal cells treated with the compounds to determine if they target the ergosterol biosynthesis pathway.

  • Reactive Oxygen Species (ROS) Generation: Measure the production of ROS in fungal cells upon treatment, as this can be an indicator of cellular stress and damage.

  • Mitochondrial Function Assays: Assess the impact of the compounds on mitochondrial membrane potential and respiratory activity.

  • Target Identification: Employ techniques such as chemical proteomics to identify the specific cellular proteins that are covalently modified by the this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antifungal agents with the potential to overcome existing resistance mechanisms. The protocols and guidelines presented in this document provide a comprehensive framework for the synthesis, in vitro and in vivo evaluation, and mechanism of action studies of this important class of compounds. Future research should focus on optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds through medicinal chemistry efforts. A deeper understanding of their mechanism of action will further aid in the rational design of next-generation antifungal drugs.

References

Synthesis of Novel Bioactive Compounds from 2-(2-Nitrovinyl)furan: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 2-(2-Nitrovinyl)furan as a Precursor for Bioactive Molecules

In the landscape of medicinal chemistry and drug discovery, the furan scaffold is a cornerstone, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] The furan ring system, an aromatic five-membered heterocycle containing an oxygen atom, imparts unique electronic and steric properties that can enhance a molecule's bioavailability and interaction with biological targets.[3][4] When functionalized at the 2-position with a 2-nitrovinyl group, the resulting compound, this compound, transforms into a highly versatile and reactive building block for the synthesis of a diverse array of novel bioactive compounds.

The potent electron-withdrawing nature of the nitro group, in conjugation with the furan ring, activates the carbon-carbon double bond, rendering it highly susceptible to nucleophilic attack. This inherent reactivity is the key to its utility, enabling a wide range of chemical transformations. This guide provides an in-depth exploration of the synthetic pathways originating from this compound, offering detailed protocols and insights into the design and creation of potentially therapeutic agents. We will delve into the strategic application of Michael additions, cycloaddition reactions, and multicomponent reactions to construct complex heterocyclic systems with promising antimicrobial and anticancer activities.

Core Synthetic Strategies and Mechanistic Insights

The chemical reactivity of this compound is dominated by the electrophilic character of the β-carbon of the nitrovinyl group. This makes it an excellent Michael acceptor, readily undergoing conjugate addition with a wide variety of nucleophiles. Furthermore, the diene-like character of the furan ring and the dienophilic nature of the nitrovinyl moiety open the door to a range of cycloaddition reactions.

Michael Addition: A Gateway to Functionalized Furan Derivatives

The Michael addition, or 1,4-conjugate addition, is a fundamental carbon-carbon bond-forming reaction and a primary tool for elaborating the this compound scaffold.[5] The reaction involves the addition of a nucleophile (Michael donor) to the β-carbon of the nitrovinyl group (Michael acceptor). The choice of nucleophile is vast, ranging from carbanions to heteroatomic nucleophiles, leading to a diverse library of substituted furan derivatives.

Causality in Experimental Design: The selection of the base and solvent is critical in Michael additions. A base is often required to generate the nucleophile from its corresponding pronucleophile. The strength of the base should be carefully chosen to deprotonate the pronucleophile without promoting undesired side reactions, such as polymerization of the Michael acceptor. The solvent plays a crucial role in solubilizing the reactants and stabilizing the charged intermediates.

Michael_Addition This compound This compound Intermediate_Enolate Resonance-Stabilized Intermediate This compound->Intermediate_Enolate Nucleophilic Attack Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Intermediate_Enolate Final_Product Functionalized Furan Derivative Intermediate_Enolate->Final_Product Protonation Proton_Source H+ Proton_Source->Final_Product

Caption: Schematic of the Diels-Alder reaction involving this compound.

Protocol 2: Synthesis of a Dihydronaphthalene Derivative via Diels-Alder Reaction

This protocol outlines a hypothetical Diels-Alder reaction between this compound and a suitable dienophile to construct a dihydronaphthalene system.

Materials:

  • This compound

  • Maleic anhydride

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and magnetic stir bar

Procedure:

  • In a dry 100 mL round-bottom flask, dissolve maleic anhydride (0.98 g, 10 mmol) in 40 mL of toluene.

  • Add this compound (1.39 g, 10 mmol) to the solution.

  • Heat the reaction mixture to reflux with stirring for 6 hours. The high temperature is necessary to overcome the activation energy of the reaction and promote the formation of the thermodynamically favored product.

  • After cooling to room temperature, the product will precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold toluene.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Multicomponent Reactions (MCRs): Efficient Assembly of Complex Molecules

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot reaction to form a complex product that incorporates portions of all the starting materials. [6]The use of this compound in MCRs allows for the rapid and efficient construction of highly functionalized heterocyclic scaffolds.

Causality in Experimental Design: The success of an MCR often depends on the careful orchestration of the reactivity of the different components. The reaction conditions, including the choice of catalyst and solvent, are selected to promote the desired sequence of reactions while minimizing side products. For instance, a Lewis acid catalyst might be used to activate an aldehyde for nucleophilic attack, while a Brønsted acid could catalyze a subsequent cyclization-dehydration step.

dot

MCR cluster_reactants Reactants NVF This compound One_Pot_Reaction One-Pot Reaction (Catalyst, Solvent, Temp) NVF->One_Pot_Reaction Aldehyde Aldehyde Aldehyde->One_Pot_Reaction Amine Amine Amine->One_Pot_Reaction Complex_Heterocycle Highly Functionalized Bioactive Heterocycle One_Pot_Reaction->Complex_Heterocycle

Caption: Conceptual workflow of a multicomponent reaction using this compound.

Protocol 3: Multicomponent Synthesis of a Substituted Pyridine

This protocol describes a multicomponent reaction for the synthesis of a highly substituted pyridine derivative. [7] Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Ammonium acetate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (1.39 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (6.17 g, 80 mmol) in 30 mL of ethanol. Ammonium acetate serves as the nitrogen source for the pyridine ring.

  • Reflux the reaction mixture for 8 hours.

  • After cooling, pour the reaction mixture into ice-water (100 mL).

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is then purified by recrystallization from ethanol to afford the desired polysubstituted pyridine.

Biological Activity of Synthesized Derivatives

Derivatives synthesized from this compound have shown significant potential as both antimicrobial and anticancer agents. The presence of the furan ring and the nitro group are key contributors to their biological activity.

Antimicrobial Activity

The parent compound, this compound, has demonstrated potent antimicrobial activity against a range of bacteria and fungi. [8][9]Derivatives often retain or exhibit enhanced activity.

Compound IDTarget OrganismMIC (µg/mL)Reference
This compound Staphylococcus aureus- (96% inhibition)[9]
This compound Escherichia coli- (80% inhibition)[9]
This compound Candida albicans- (100% inhibition)[9]
G1 (Furvina) Escherichia coli16 (bacteriostatic)[10]
G1 (Furvina) Escherichia coli32 (bactericidal)[10]
Anticancer Activity

The furan nucleus is a well-established pharmacophore in anticancer drug design. [11]Novel heterocyclic compounds synthesized from this compound have shown promising cytotoxic activity against various cancer cell lines. [12]

Compound ID Cancer Cell Line IC₅₀ (µM) Reference
Furan-based derivative 4 MCF-7 (Breast) 4.06 [12]
Furan-based derivative 7 MCF-7 (Breast) 2.96 [12]
Imidazole derivative 8 MDA-MB-231 (Breast) 4.7 [1]
Imidazole derivative 9 MDA-MB-231 (Breast) 17.02 [1]
Fused pyrazole derivative 1 HepG2 (Liver) < 0.71 [4]

| Fused pyrazole derivative 2 | HepG2 (Liver) | < 0.71 | [4]|

Conclusion and Future Perspectives

This compound has proven to be a remarkably versatile and powerful starting material for the synthesis of a wide range of novel bioactive compounds. The strategic application of Michael additions, cycloaddition reactions, and multicomponent reactions allows for the efficient construction of complex molecular architectures with significant therapeutic potential. The demonstrated antimicrobial and anticancer activities of the resulting furan-containing heterocycles underscore the importance of this synthetic precursor in modern drug discovery.

Future research in this area should focus on expanding the library of nucleophiles and reaction partners for these synthetic transformations to further explore the chemical space around the furan scaffold. Additionally, detailed structure-activity relationship (SAR) studies will be crucial in optimizing the biological activity and pharmacokinetic properties of these novel compounds, paving the way for the development of next-generation therapeutic agents.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 2-(2-Nitrovinyl)furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Cytotoxic Profile of 2-(2-Nitrovinyl)furan Derivatives

The this compound (G-1) scaffold and its derivatives represent a class of synthetic compounds with a broad spectrum of biological activities, including significant antimicrobial and potential anticancer properties.[1][2][3][4] The electrophilic nature of the nitrovinyl group makes these molecules reactive towards cellular nucleophiles, particularly thiol groups within proteins, suggesting a mechanism of action that involves the disruption of critical enzymatic functions.[2] Furthermore, emerging evidence indicates that this compound derivatives can induce oxidative stress in target cells, leading to a cascade of events culminating in cell death.[5][6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the cytotoxic potential of this compound derivatives. We will delve into the mechanistic rationale behind the selection of key cytotoxicity assays and provide detailed, field-proven protocols for their execution and interpretation. The overarching goal is to equip researchers with a robust framework to characterize the cytotoxic profile of these promising compounds and to elucidate their mechanisms of action.

I. Core Principles of Cytotoxicity Assessment for this compound Derivatives

A multi-faceted approach is crucial for a thorough understanding of the cytotoxic effects of this compound derivatives. We recommend a tiered strategy that begins with assessing overall cell viability and membrane integrity, followed by more specific assays to investigate the induction of apoptosis and the underlying molecular mechanisms.

A. Tier 1: Primary Assessment of Cell Viability and Membrane Integrity

  • MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9][10] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells.[9]

  • LDH Release Assay: The lactate dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11][12] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[11]

B. Tier 2: Elucidating the Mode of Cell Death - Apoptosis vs. Necrosis

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard for differentiating between apoptotic and necrotic cells.[13][14][15][16] During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore.[14][16] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their identification.[15]

C. Tier 3: Investigating the Molecular Mechanisms of Apoptosis

  • Caspase-Glo® 3/7 Assay: Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[17] Caspase-3 and -7 are key executioner caspases activated during the apoptotic cascade. The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of these caspases.[18][19][20] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal proportional to caspase activity.[18][20]

D. Mechanistic Insight: Assessing Oxidative Stress

Given the potential for this compound derivatives to induce oxidative stress, it is pertinent to investigate this as a potential mechanism of cytotoxicity.[5][6][7]

  • Reactive Oxygen Species (ROS) Detection: Assays utilizing fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA) can be employed to measure intracellular ROS levels.[21]

  • Glutathione (GSH) Depletion Assay: As these compounds are known to react with thiols, measuring the depletion of the key intracellular antioxidant, reduced glutathione (GSH), can provide valuable mechanistic information.[21]

  • Lipid Peroxidation Assays: The measurement of malondialdehyde (MDA), a product of lipid peroxidation, can serve as an indicator of oxidative damage to cellular membranes.[21]

II. Experimental Protocols

A. Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the therapeutic target of the this compound derivatives. For general cytotoxicity screening, a panel of cancer cell lines from different tissue origins (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a non-cancerous cell line (e.g., HEK293 or primary cells) should be used to assess selectivity. Cells should be maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and cultured at 37°C in a humidified atmosphere with 5% CO2.

B. Preparation of this compound Derivatives

Stock solutions of the test compounds should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-100 mM). Serial dilutions should then be made in the complete culture medium to achieve the desired final concentrations for treatment. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.5%).

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from established methods for assessing cell metabolic activity as an indicator of cell viability.[8][22]

Materials:

  • 96-well flat-bottom sterile microplates

  • Selected cell line

  • Complete culture medium

  • This compound derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[22]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[22] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[10]

  • Absorbance Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

dot

Caption: MTT Assay Workflow

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol outlines the measurement of lactate dehydrogenase (LDH) released from damaged cells as an indicator of cytotoxicity.[11][23]

Materials:

  • 96-well flat-bottom sterile microplates

  • Selected cell line

  • Complete culture medium

  • This compound derivative stock solution

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Microplate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is important to include a positive control for maximum LDH release by treating a set of wells with a lysis buffer provided in the kit.

  • Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a specific volume of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting the background and normalizing to the maximum LDH release control.

dot

References

Application and Protocol Guide for the Quantitative Analysis of 2-(2-Nitrovinyl)furan in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and process development.

Introduction: The Significance of 2-(2-Nitrovinyl)furan and the Imperative for Precise Quantification

This compound (NVF) is a furan derivative characterized by a nitrovinyl group attached to the furan ring.[1] This compound serves as a valuable building block in organic synthesis, finding utility in the construction of more complex molecules with potential applications in pharmaceuticals and materials science. The synthesis of NVF, commonly achieved through a Henry condensation reaction between furfural and nitromethane, requires careful monitoring to optimize yield, minimize impurity formation, and ensure reaction completion.[1]

Accurate and reliable quantification of NVF in the dynamic environment of a reaction mixture is paramount for effective process control and development. It allows chemists to track reaction kinetics, determine endpoints, and make informed decisions to improve efficiency and product quality. This guide provides a comprehensive overview of robust analytical methodologies for the quantification of NVF, grounded in established scientific principles and validated according to international standards.

Guiding Principles: A Multi-faceted Approach to Analytical Control

No single analytical technique is universally optimal. The choice of method depends on several factors, including the specific reaction conditions (solvents, catalysts, reagents), the required sensitivity and selectivity, and the available instrumentation. Here, we present three complementary methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectroscopy. Each protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible data.

The foundation of any reliable analytical method is a rigorous validation process. All methodologies described herein should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate their fitness for purpose.[2]

Method 1: High-Performance Liquid Chromatography (HPLC) – The Gold Standard for Selectivity and Accuracy

HPLC is the preferred method for quantifying NVF in complex reaction mixtures due to its high resolving power, which allows for the separation of the analyte from starting materials, intermediates, and byproducts. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for a moderately polar compound like NVF.

Causality of Experimental Choices:
  • Column: A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention and separation for a wide range of organic molecules. The 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase: A gradient elution of acetonitrile and water is employed to ensure that both polar (e.g., nitromethane) and non-polar (e.g., NVF, furfural) components of the reaction mixture are eluted with good peak shape in a reasonable timeframe. The acidic modifier (0.1% formic acid) helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak symmetry.

  • Detection: A Diode Array Detector (DAD) or UV-Vis detector is used. NVF possesses a strong chromophore due to its extended conjugated system of the furan ring and the nitrovinyl group.[3] Detection at a specific wavelength enhances selectivity and sensitivity. While the literature does not consistently report a single λmax, a wavelength of 360 nm is a rational starting point, as it is characteristic of similar nitro-conjugated systems and avoids interference from less conjugated species.[4] An initial scan from 200-600 nm should be performed to determine the empirical λmax for optimal sensitivity.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Aliquot Reaction Mixture Quench 2. Quench Reaction (if needed) Sample->Quench Dilute 3. Dilute with Mobile Phase Quench->Dilute Filter 4. Filter (0.45 µm Syringe Filter) Dilute->Filter Inject 5. Inject into HPLC System Filter->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. UV Detection (e.g., 360 nm) Separate->Detect Integrate 8. Integrate NVF Peak Detect->Integrate Calibrate 9. Apply Calibration Curve Integrate->Calibrate Quantify 10. Calculate Concentration Calibrate->Quantify

Caption: Workflow for NVF quantification by HPLC.

Detailed HPLC Protocol
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and DAD or UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (ACS grade).

    • NVF reference standard of known purity.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      Time (min) %A %B
      0.0 90 10
      10.0 10 90
      12.0 10 90
      12.1 90 10

      | 15.0 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 360 nm (or empirically determined λmax).

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of NVF reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition (90:10 A:B).

    • Reaction Sample: Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding to a vial containing a small amount of a neutralizing agent or by rapid cooling). Dilute the sample with acetonitrile or the initial mobile phase to a concentration expected to fall within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis and Quantification:

    • Inject the calibration standards to construct a calibration curve of peak area versus concentration.

    • Inject the prepared reaction sample.

    • Quantify the amount of NVF in the sample using the linear regression equation from the calibration curve.[5]

Method 2: Gas Chromatography (GC) – A High-Throughput Alternative

GC, particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), can be a rapid method for reaction monitoring. However, a critical consideration for NVF is its potential for thermal degradation in the hot GC inlet. Therefore, method development must focus on minimizing thermal stress.

Causality of Experimental Choices:
  • Column: A mid-polarity column (e.g., DB-5ms or HP-5ms) is chosen as it provides good general-purpose separation for a variety of organic compounds likely to be in the reaction mixture.

  • Inlet Temperature: A lower-than-typical inlet temperature (e.g., 200-220°C) is recommended to reduce the risk of thermal degradation of the nitrovinyl group. A split injection is used to handle potentially high concentrations and to ensure a sharp injection band.

  • Oven Program: A temperature ramp allows for the separation of volatile components (like solvents) from the higher-boiling analyte, NVF.

  • Detector: An FID provides a robust, linear response for carbon-containing compounds. GC-MS offers higher certainty in peak identification through mass spectral data.

Detailed GC Protocol
  • Instrumentation:

    • GC system with a split/splitless inlet, FID or MS detector.

    • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • GC Conditions:

    • Inlet Temperature: 220°C.

    • Split Ratio: 50:1 (can be adjusted based on concentration).

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • FID Temperature: 280°C.

    • MS (if used): Scan range 40-300 m/z, electron ionization (EI) at 70 eV.

  • Sample and Standard Preparation:

    • Prepare stock and calibration standards in a suitable solvent (e.g., acetonitrile, ethyl acetate) as described for the HPLC method.

    • Dilute a quenched aliquot of the reaction mixture to an appropriate concentration. An internal standard (e.g., a stable aromatic compound with a similar boiling point not present in the reaction, such as naphthalene) is highly recommended for GC analysis to correct for injection volume variability.

Method 3: UV-Visible (UV-Vis) Spectroscopy – For Rapid, At-line Monitoring

UV-Vis spectroscopy is a simple and rapid technique that can be used for at-line or in-situ reaction monitoring, provided that NVF is the only component in the mixture that absorbs significantly at the chosen wavelength. Given that NVF is a yellow, highly conjugated molecule, it will have strong absorbance in the UV-Vis region, distinct from its likely precursors, furfural and nitromethane.

Causality of Experimental Choices:
  • Wavelength Selection (λmax): The principle of quantitative UV-Vis spectroscopy relies on Beer's Law (A = εbc). To achieve maximum sensitivity and minimize deviations from linearity, measurements should be made at the wavelength of maximum absorbance (λmax). As NVF is yellow, its λmax is expected to be in the 350-450 nm range. The first step is to run a full spectrum (200-600 nm) of a dilute solution of pure NVF to identify the λmax.

  • Solvent: The solvent used for dilution must be transparent in the wavelength range of interest. Acetonitrile or ethanol are common choices.

Detailed UV-Vis Protocol
  • Instrumentation:

    • Double-beam UV-Vis spectrophotometer.

    • Matched quartz cuvettes (1 cm path length).

  • Procedure:

    • Determine λmax: Prepare a dilute solution of pure NVF in the reaction solvent or a transparent alternative like acetonitrile. Scan the absorbance from 200-600 nm to find the wavelength of maximum absorbance.

    • Prepare Calibration Curve: Prepare a series of standard solutions of NVF of known concentrations. Measure the absorbance of each standard at the determined λmax, using the pure solvent as a blank. Plot absorbance vs. concentration to create a calibration curve.

    • Analyze Reaction Sample: Withdraw an aliquot from the reaction mixture. Dilute it precisely with the chosen solvent so that the absorbance falls within the linear range of the calibration curve (typically 0.1-1.0 AU). Measure the absorbance at λmax.

    • Calculate Concentration: Determine the concentration of NVF in the diluted sample from the calibration curve and account for the dilution factor to find the concentration in the original reaction mixture.

Method Validation: Ensuring Trustworthiness and Scientific Integrity

Validating the chosen analytical method is a mandatory step to ensure the reliability of the results. The validation process provides documented evidence that the procedure is fit for its intended purpose. Key parameters are defined by ICH Q2(R2) guidelines.[2]

Logical Flow of Method Validation

Validation_Flow Start Define Method & Purpose Specificity Specificity / Selectivity (Peak Purity, Resolution) Start->Specificity Linearity Linearity (Correlation Coefficient) Specificity->Linearity Range Range (Upper & Lower Limits) Linearity->Range LOD LOD (Limit of Detection) Linearity->LOD LOQ LOQ (Limit of Quantitation) Linearity->LOQ Accuracy Accuracy (% Recovery) Range->Accuracy Precision Precision (Repeatability, Intermediate) Range->Precision Report Validation Report Accuracy->Report Robustness Robustness (Small Variations) Precision->Robustness Precision->Report LOD->Report LOQ->Report Robustness->Report

Caption: Logical process for analytical method validation.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria (for HPLC/GC)
Specificity To ensure the signal is unequivocally from the analyte.Peak for NVF is well-resolved from other components (Resolution > 2). No interference at the retention time of NVF in a blank/placebo injection.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.Established based on linearity, accuracy, and precision data.
Accuracy The closeness of the measured value to the true value.% Recovery of 98.0% to 102.0% for spiked samples at different concentrations (e.g., 80%, 100%, 120% of target).
Precision The degree of scatter between a series of measurements.Repeatability (Intra-day): RSD ≤ 2.0% for ≥6 replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% across different days/analysts.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1; precision (RSD) at this concentration should be acceptable.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition (±2%), column temperature (±5°C), or flow rate (±0.1 mL/min) are varied.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
HPLC: Peak Tailing Active silanol groups on column; pH of mobile phase inappropriate; column overload.Add an acidic modifier (e.g., formic acid); ensure mobile phase pH is 2-3 units away from analyte pKa; reduce sample concentration.
HPLC: Drifting Baseline Column not equilibrated; mobile phase composition changing; detector lamp failing.Flush column with mobile phase until baseline is stable; check pump performance and solvent levels; check lamp usage hours and replace if necessary.
GC: No Peaks or Small Peaks Syringe issue; inlet leak; analyte degradation in inlet.Check syringe for blockage or air bubbles; perform a leak check on the inlet; lower the inlet temperature; use a more inert liner.
GC: Broad Peaks Slow injection; column contamination; oven temperature too low.Use a faster injection speed; bake out the column; increase the initial oven temperature or ramp rate.
UV-Vis: Non-linear Calibration Curve Concentrations are too high (stray light effects); chemical equilibrium shift upon dilution.Dilute standards to have absorbance below ~1.5 AU; ensure standards and samples are buffered if pH-sensitive.
All Methods: Poor Reproducibility Inconsistent sample preparation; unstable analyte in solution; instrument variability.Use volumetric flasks and calibrated pipettes; analyze samples promptly after preparation; perform system suitability tests before analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2-Nitrovinyl)furan

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-nitrovinyl)furan. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and enhance experimental outcomes. We will delve into the mechanistic underpinnings of the synthesis, provide actionable troubleshooting advice, and answer frequently asked questions to improve your yield, purity, and process reproducibility.

The synthesis of this compound is most commonly achieved via a Henry reaction (or nitroaldol reaction), which involves the base-catalyzed condensation of furan-2-carbaldehyde (furfural) with nitromethane.[1][2] While mechanistically straightforward, the reaction is sensitive to several variables that can lead to suboptimal results. The furan ring's susceptibility to degradation under harsh conditions and the potential for polymerization are key challenges that must be managed.[3]

This document provides field-proven insights to navigate these complexities, ensuring a more efficient and successful synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Q1: My reaction yield is consistently low. What are the probable causes and how can I improve it?

A1: Low yield is the most frequently reported issue. It typically stems from incomplete conversion, competing side reactions, or product degradation. Here is a systematic approach to diagnosing and solving the problem:

  • Causality Analysis: The primary pathway is the Henry reaction, but several off-target reactions can compete for your starting materials. The most significant side reaction is the polymerization of furfural or the this compound product, often catalyzed by acidic impurities or excessive heat.[3] Another common issue is an incomplete dehydration of the intermediate β-nitro alcohol, leaving you with a mixture of products.

  • Strategic Solutions:

    • Catalyst Selection and Concentration: The choice of base is critical. While strong bases can be effective, they may also promote undesired side reactions.

      • Primary Amines: Catalysts like isobutylamine have been successfully used to achieve high purity.[4]

      • Alkoxides: Sodium tert-butoxide has been shown to drive the reaction to completion rapidly, sometimes in as little as fifteen minutes with stirring.[5]

      • Amount: Use only a catalytic amount of base. Excess base can lead to the formation of tars and other byproducts.[6]

    • Temperature and Reaction Time Optimization: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

      • Quench the reaction as soon as the furfural starting material is consumed to prevent the formation of degradation products.[7]

      • While some protocols use elevated temperatures (110-130 °C)[4], others achieve good results at ambient temperature, which can minimize side reactions.[8]

    • Reagent Purity: Ensure that your furfural is freshly distilled and your solvents are anhydrous. Impurities, particularly acidic ones, can catalyze polymerization.[7]

Q2: The final product is a dark, oily, or tar-like substance instead of the expected yellow crystals. What went wrong?

A2: The formation of a dark, intractable tar is a clear indication of polymerization.[3] The furan ring is notoriously sensitive to acidic conditions, which can initiate ring-opening and subsequent polymerization.[3]

  • Causality Analysis: This issue is almost always caused by:

    • Acidic Conditions: The presence of strong acids, even in trace amounts, will degrade the furan moiety. This can be introduced from impure reagents or during an acidic workup.

    • Excessive Heat: High temperatures can accelerate polymerization, especially over extended reaction times.

  • Preventative Measures:

    • Maintain Anhydrous Conditions: Water can sometimes contribute to side reactions. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Control Temperature: Avoid excessive heating. If your protocol requires heat, use an oil bath with precise temperature control and monitor the reaction closely.

    • Neutral or Basic Workup: When quenching the reaction, avoid strong acids. A mild acid like dilute HCl can be used to neutralize the base, followed by extraction.[9] For sensitive substrates, a simple quench with water and extraction may be preferable.

    • Purification with Activated Carbon: If the crude product is dark, it is likely contaminated with polymeric material. A treatment with activated carbon during recrystallization can effectively remove these colored impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via the Henry reaction, a classic carbon-carbon bond-forming process.[2][6] The mechanism involves three key steps:

  • Deprotonation: The base removes an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.

  • Nucleophilic Attack: The carbon of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of furfural. This forms a β-nitro alkoxide intermediate.

  • Dehydration: The intermediate is protonated to form a β-nitro alcohol, which then readily dehydrates (loses a molecule of water) under the reaction conditions to yield the final conjugated product, this compound.

Henry_Reaction cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Nitromethane Nitromethane (CH₃NO₂) Nitronate Nitronate Anion ([CH₂NO₂]⁻) Nitromethane->Nitronate α-proton abstraction Base Base (B:) Furfural Furfural Nitronate->Furfural Nucleophilic attack Alkoxide β-Nitro Alkoxide Intermediate Furfural->Alkoxide NitroAlcohol β-Nitro Alcohol Alkoxide->NitroAlcohol Protonation Product This compound NitroAlcohol->Product - H₂O

Caption: The Henry reaction mechanism for this compound synthesis.

Q2: What are the recommended catalysts and reaction conditions?

A2: The optimal conditions depend on the desired balance between reaction speed and purity. Below is a comparison of common catalytic systems.

Catalyst SystemSolventTemperature (°C)Reaction TimeReported PurityKey Advantages & Considerations
Isobutylamine [4]Alcohols (e.g., Ethanol)110 - 1301 - 2.5 hours≥98%Good for achieving high pharmaceutical-grade purity. Requires elevated temperatures.
Sodium tert-butoxide [5][10]Methanol or THFAmbient~15 minutesHighVery fast reaction at room temperature. The strong base may require careful handling to avoid side reactions.
Cu(OAc)₂ with Chiral Ligand [8][11]EthanolAmbient24 hoursHigh (enantioselective)Used for asymmetric synthesis to produce specific enantiomers. Milder conditions, but more complex catalyst preparation.

Q3: How should I properly purify the crude this compound?

A3: Purification is critical for obtaining a high-purity, crystalline product. Recrystallization is the most common and effective method.

  • Causality Analysis: The crude product is often a solid but may be contaminated with unreacted furfural (liquid), polymeric byproducts (amorphous solid/tar), and residual catalyst. Recrystallization works by exploiting the differences in solubility between the desired product and these impurities at different temperatures.

  • Strategic Solutions:

    • Solvent Selection: Ethanol is a preferred solvent for recrystallization.[4] The product should be highly soluble in hot ethanol and sparingly soluble in cold ethanol.

    • Decolorization: If the crude product or the hot solution is darkly colored, add a small amount of activated carbon to the hot solution and swirl for a few minutes. The carbon will adsorb the polymeric impurities.

    • Filtration and Washing: After adding activated carbon, perform a hot filtration to remove it. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

    • Drying: Dry the purified yellow crystals under vacuum at a moderate temperature (e.g., 20-55 °C).[4] The final product should be a bright yellow crystalline solid with a melting point around 70-75 °C.[9]

Q4: What analytical techniques should be used to confirm the product's identity and purity?

A4: A combination of techniques should be used for comprehensive characterization:

  • Thin Layer Chromatography (TLC): An essential tool for monitoring reaction progress and assessing the purity of the final product. A single spot indicates high purity.[9]

  • Melting Point: A sharp melting point within the literature range (70-75 °C) is a strong indicator of purity. A broad or depressed melting point suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the chemical structure. The spectrum should match reference data available in the literature.[9][12]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the C=C double bond and the nitro group (NO₂).[13]

Appendix A: Detailed Experimental Protocol

This protocol is an optimized procedure based on literature reports for a high-yield synthesis.[4][5]

Materials:

  • Furan-2-carbaldehyde (furfural), freshly distilled

  • Nitromethane

  • Sodium tert-butoxide

  • Methanol, anhydrous

  • Hydrochloric acid, dilute (e.g., 1M)

  • Ethanol, for recrystallization

  • Activated carbon

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve furan-2-carbaldehyde (1.0 eq) in anhydrous methanol.

  • Addition of Nitromethane: Add nitromethane (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Catalyst Addition: In a separate flask, prepare a solution of sodium tert-butoxide (0.1 eq) in anhydrous methanol. Add this solution dropwise to the reaction mixture over 10-15 minutes. The reaction is often exothermic, and the color should change to a deep red/brown.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of furfural by TLC. The reaction is typically complete within 30 minutes.

  • Workup: Once the reaction is complete, carefully quench it by adding dilute HCl until the solution is neutral (pH ~7). This will cause the product to precipitate.

  • Isolation: Cool the mixture in an ice bath for 30 minutes. Collect the crude solid by vacuum filtration and wash with cold water, followed by a small amount of cold methanol.

  • Purification: Transfer the crude solid to a flask and add ethanol. Heat the mixture to boiling until all the solid dissolves. If the solution is dark, add a small amount of activated carbon and filter while hot. Allow the clear yellow filtrate to cool to room temperature and then in an ice bath to induce crystallization.

  • Final Product: Collect the yellow crystals by vacuum filtration, wash with a minimal amount of ice-cold ethanol, and dry under vacuum.

Troubleshooting_Workflow decision decision action action start Start Synthesis Issue is_yield_low Low Yield? start->is_yield_low Evaluate Outcome end Problem Solved is_yield_low->end No is_product_tar Product is Tar/Oil? is_yield_low->is_product_tar Yes action_tar Indicates Polymerization - Use milder catalyst - Lower reaction temp - Ensure anhydrous conditions - Use neutral workup is_product_tar->action_tar Yes check_tlc Analyze Crude by TLC is_product_tar->check_tlc No (Solid Product) action_tar->end is_sm_present Starting Material (SM) Present? check_tlc->is_sm_present Spots Observed action_incomplete Incomplete Reaction - Increase reaction time - Check catalyst activity - Slightly increase temp is_sm_present->action_incomplete Yes action_impure Impure Product - Optimize recrystallization - Use activated carbon - Check for intermediate is_sm_present->action_impure No (Other Impurities) action_incomplete->end action_impure->end

Caption: A decision-making workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Nitration of 2-Vinylfuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the nitration of 2-vinylfuran. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this challenging transformation. The inherent reactivity of the furan ring, coupled with the sensitive vinyl substituent, makes this reaction particularly susceptible to side reactions. This guide provides troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve your desired synthetic outcomes.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

The direct nitration of 2-vinylfuran is notoriously difficult, with reports indicating that standard conditions often lead to decomposition and the formation of resins.[1] Understanding the potential failure modes is the first step toward a successful reaction.

Q1: My reaction turned into a dark, insoluble tar almost immediately after adding the nitrating agent. What happened?

A1: You are observing rapid, uncontrolled polymerization. This is the most common failure mode when nitrating highly activated, acid-sensitive heterocycles like 2-vinylfuran.[2]

  • Root Cause Analysis:

    • Acid-Catalyzed Ring Polymerization: The furan ring is electron-rich and extremely sensitive to strong acids. Protic acids (like H₂SO₄ in mixed acid) or even the nitric acid itself can catalyze a cationic polymerization process, leading to insoluble, high-molecular-weight materials (tars).[2][3]

    • Vinyl Group Polymerization: The vinyl substituent is also prone to polymerization, a reaction that can be initiated by radical or cationic species that may be present under harsh nitrating conditions.[4][5]

  • Troubleshooting & Mitigation Strategy:

    • Avoid Strong Protic Acids: Absolutely do not use standard mixed acid (HNO₃/H₂SO₄). The sulfuric acid is far too aggressive for this substrate.[6][7]

    • Use a Milder Nitrating Agent: The reagent of choice is acetyl nitrate , generated in situ from fuming nitric acid and acetic anhydride.[6][8] This reagent is less acidic and provides a more controlled source of the nitronium ion (NO₂⁺).

    • Strict Temperature Control: The reaction must be conducted at very low temperatures (e.g., -15 °C to 0 °C) to minimize the rate of polymerization and other side reactions.

    • Anhydrous Conditions: Ensure all reagents and glassware are scrupulously dry. Water can promote ring-opening and other acid-catalyzed decomposition pathways.[2][9]

Q2: I avoided polymerization, but my yield is extremely low and the NMR spectrum shows a complex mixture of products. What are the likely side products?

A2: You are likely experiencing oxidative cleavage (ring-opening) of the furan ring.

  • Root Cause Analysis:

    • Oxidative Degradation: Nitric acid is a potent oxidizing agent.[10] The electron-rich furan nucleus is susceptible to oxidation, which can lead to the cleavage of the C-O bonds in the ring, forming unsaturated 1,4-dicarbonyl compounds.[11]

    • Formation of Addition Intermediates: The nitration of furan with acetyl nitrate does not proceed by a direct SₑAr mechanism. It involves the initial 1,4-addition of acetyl nitrate across the furan diene system to form a 2-nitro-5-acetoxy-2,5-dihydrofuran intermediate.[12][13] If this intermediate is not properly converted back to the aromatic product, it can decompose or lead to other byproducts upon workup.

  • Troubleshooting & Mitigation Strategy:

    • Reagent Choice: As with polymerization, using acetyl nitrate is crucial to temper the oxidative potential of the nitrating system.[6]

    • Controlled Addition: Add the pre-formed acetyl nitrate solution slowly to the solution of 2-vinylfuran at low temperature to maintain control over the exotherm and reaction rate.

    • Rearomatization Step: The non-aromatic dihydrofuran intermediate must be rearomatized. This is typically achieved by adding a mild base, such as pyridine , during the workup. The base facilitates the elimination of acetic acid to restore the aromatic furan ring.[12][13] Failure to include this step is a common cause of low yields.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting the nitration of 2-vinylfuran.

G start Start Nitration Experiment observe Observe Reaction Outcome start->observe tar Formation of Dark Tars / Resin? observe->tar low_yield Low Yield & Complex Mixture? tar->low_yield No poly_issue Primary Issue: Polymerization tar->poly_issue Yes ox_issue Primary Issues: - Oxidative Ring-Opening - Incomplete Rearomatization low_yield->ox_issue Yes success Successful Nitration: Isolate 5-Nitro-2-vinylfuran low_yield->success No poly_sol Troubleshooting: - Use Acetyl Nitrate (No H₂SO₄) - Maintain Low Temperature (<-10 °C) - Ensure Anhydrous Conditions poly_issue->poly_sol ox_sol Troubleshooting: - Use Acetyl Nitrate - Slow, controlled addition - Add Pyridine during workup to  facilitate elimination ox_issue->ox_sol

Caption: A troubleshooting flowchart for the nitration of 2-vinylfuran.

Comparative Overview of Nitrating Agents

The choice of nitrating agent is the single most critical parameter for this reaction.

Nitrating SystemReagentsTypical ConditionsExpected Outcome with 2-Vinylfuran
Mixed Acid Conc. HNO₃ + Conc. H₂SO₄0 °C to 50 °CFailure. Rapid, aggressive polymerization and decomposition.[6][7]
Acetyl Nitrate Conc. HNO₃ + Acetic Anhydride-15 °C to 0 °CPotential Success. Forms the desired product, but requires strict control to prevent polymerization and ring-opening.[1][6]
Alternative Nitrating Agents e.g., N₂O₅, Nitronium SaltsVariableGenerally not employed for this specific substrate due to high reactivity and cost. Acetyl nitrate remains the standard for sensitive furans.[13][14]

Reaction Pathways: Desired vs. Side Reactions

The nitration of 2-vinylfuran is a competition between the desired electrophilic substitution and multiple destructive pathways.

G sub 2-Vinylfuran prod 5-Nitro-2-vinylfuran sub->prod Desired Pathway (Acetyl Nitrate, Low Temp) side1 Polymerization (Insoluble Tars) sub->side1 Side Reaction 1 (Strong Acid, Heat) side2 Ring-Opening (1,4-Dicarbonyls) sub->side2 Side Reaction 2 (Oxidative Conditions) side3 2,5-Addition Adduct (Non-Aromatic) sub->side3 Intermediate Formation side3->prod Elimination (Pyridine) side3->side2 Decomposition

Caption: Competing reaction pathways in the nitration of 2-vinylfuran.

Recommended Protocols & Alternative Strategies

Protocol 1: Controlled Nitration of 2-Vinylfuran with Acetyl Nitrate

Disclaimer: This protocol is intended for trained professionals in a properly equipped laboratory. All operations should be performed in a chemical fume hood with appropriate personal protective equipment.

Objective: To synthesize 5-nitro-2-vinylfuran while minimizing side reactions.

Methodology:

  • Preparation of Acetyl Nitrate Solution (Perform at -10 °C):

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add acetic anhydride (7.0 eq.).

    • Cool the flask to -10 °C in an acetone/dry ice bath.

    • Slowly add fuming nitric acid (>90%, 1.4 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -5 °C .

    • Stir the resulting solution for 15 minutes at -10 °C to ensure complete formation of acetyl nitrate.

  • Nitration Reaction (Perform at -15 °C):

    • In a separate flask, prepare a solution of 2-vinylfuran (1.0 eq.) in acetic anhydride.

    • Cool this solution to -15 °C.

    • Slowly add the pre-formed acetyl nitrate solution dropwise to the 2-vinylfuran solution. Maintain the internal temperature at or below -10 °C throughout the addition.

    • After the addition is complete, allow the mixture to stir at -10 °C for 1-2 hours. Monitor the reaction by TLC.

  • Workup and Rearomatization:

    • Once the reaction is complete, pour the mixture carefully onto a stirred slurry of crushed ice and water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3x).

    • Combine the organic layers and wash cautiously with cold, saturated sodium bicarbonate solution until effervescence ceases.

    • Add a small amount of pyridine to the organic layer and stir for 30 minutes at room temperature to facilitate the elimination of any remaining acetate adducts.

    • Wash the organic layer again with dilute HCl (to remove pyridine), followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.

    • Purify the crude product quickly via flash chromatography on silica gel, as the product itself can be unstable.[1]

Q3: This direct nitration seems very low-yielding and unreliable. Is there a better way to make 5-nitro-2-vinylfuran?

A3: Yes. An alternative, and often superior, synthetic route avoids the direct nitration of the sensitive 2-vinylfuran substrate.

  • Expert Recommendation (The Wittig Approach): A more robust and higher-yielding synthesis involves performing a Wittig reaction on 5-nitrofurfural .[1] This aldehyde is more stable and can be prepared reliably. The vinyl group is installed at the end of the sequence, bypassing the problematic nitration step entirely.

    • Nitration: 2-Furfural is nitrated to 5-nitrofurfural. While still requiring care, the nitration of furfural is a more established and reliable procedure than that of 2-vinylfuran.[8][15]

    • Wittig Reaction: 5-Nitrofurfural is then reacted with a suitable phosphonium ylide (e.g., methyltriphenylphosphonium bromide and a base) to construct the vinyl group, yielding the final product, 5-nitro-2-vinylfuran.[1] This method has been reported to produce the target compound in yields of 80-92%.[1]

References

Technical Support Center: Purification of 2-(2-Nitrovinyl)furan

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Nitrovinyl)furan (NVF). This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this valuable synthetic intermediate. NVF's unique chemical properties, while beneficial for its applications, present specific challenges during its isolation and purification. This document provides in-depth, experience-driven answers to common problems, explaining the causality behind each troubleshooting step to ensure you can develop a robust and reproducible purification protocol.

Part 1: Initial Assessment & Frequently Asked Questions (FAQs)

This section addresses the preliminary steps of evaluating your crude product and answers common initial questions. A proper assessment is critical before selecting a purification strategy.

Q1: What are the expected physical properties of pure this compound?

Answer: Pure this compound is a crystalline yellow solid.[1][2] Significant deviation from this appearance (e.g., a dark oil or brown powder) indicates substantial impurities. Verifying the physical properties against known standards is the first step in purity assessment.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 699-18-3[3][4][5]
Molecular Formula C₆H₅NO₃[3][5]
Molecular Weight 139.11 g/mol [3][4]
Appearance Crystalline yellow solid[1][6]
Melting Point 72-75 °C (lit.)[3]
Purity (Commercial) Typically ≥98%[4]
Q2: How can I quickly assess the purity of my crude reaction mixture?

Answer: Thin-Layer Chromatography (TLC) is the most effective initial method for purity assessment. It allows you to visualize the number of components in your crude mixture and identify the presence of starting materials (furfural and nitromethane) and side products.

A typical starting point for TLC analysis is a mobile phase of moderate polarity, which can be adjusted based on the observed separation.

Table 2: Recommended Starting Conditions for TLC Analysis

ParameterRecommendationRationale
Stationary Phase Silica Gel 60 F₂₅₄Standard choice for moderately polar organic compounds.
Mobile Phase 20-30% Ethyl Acetate in HexanesProvides good separation of the NVF product from non-polar impurities and more polar starting materials.
Visualization UV Lamp (254 nm) and/or Potassium Permanganate StainNVF is UV-active due to its conjugated system. Staining helps visualize non-UV-active impurities.

A single, well-defined spot with a consistent Rf value (typically around 0.88 in certain systems) suggests high purity, while multiple spots indicate the presence of impurities.[6]

Q3: My synthesis resulted in a dark, oily crude product instead of a yellow solid. What happened and what should I do?

Answer: Obtaining an oil suggests the presence of significant impurities that are depressing the melting point of your product. Common culprits include unreacted starting materials, solvent residue, or polymeric side products formed during the reaction.

Troubleshooting Steps:

  • Initial Wash: Dissolve the oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the solution with water to remove water-soluble catalysts (e.g., isobutylamine) and then with a saturated brine solution to aid in phase separation.[7] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo. This may yield a solid product if the impurities were primarily water-soluble.

  • Trituration: If the oil persists after washing, attempt trituration. Add a small amount of a cold, non-polar solvent in which NVF is poorly soluble (e.g., hexanes or a diethyl ether/hexanes mixture). Stir or sonicate the mixture. If successful, the product will precipitate as a solid, which can then be collected by filtration.

  • Proceed to Chromatography: If washing and trituration fail, the most reliable path forward is purification by flash column chromatography. Do not attempt direct recrystallization from an impure oil, as this often fails.

Part 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but success depends on precise execution.[8]

Q4: What is the best solvent system for the recrystallization of this compound?

Answer: The ideal recrystallization solvent is one in which NVF is highly soluble at boiling temperatures but poorly soluble at low temperatures.[9] Given NVF's moderate polarity, alcohols or alcohol/water mixtures are often effective.

Table 3: Suggested Solvents for Recrystallization Screening

Solvent/SystemRationale & Procedure
Isopropanol (IPA) A good first choice. NVF has moderate solubility in hot IPA and lower solubility when cold.
Ethanol Similar to IPA, often works well.
Ethanol/Water A two-solvent system can be very effective.[10][11] Dissolve the crude solid in a minimal amount of boiling ethanol. Then, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Allow to cool slowly.
Toluene A non-polar option that can be effective if non-polar impurities are the main issue.

Experimental Protocol: Single-Solvent Recrystallization

  • Place the crude NVF solid in an Erlenmeyer flask with a stir bar or boiling stick.

  • Add a small portion of the selected solvent (e.g., isopropanol) and heat the mixture to a gentle boil while stirring.[12]

  • Continue adding the solvent in small portions until the solid has just completely dissolved. Causality: Using the absolute minimum amount of boiling solvent is critical to create a saturated solution, which is necessary for crystallization to occur upon cooling.[9][12]

  • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Collect the yellow crystals via vacuum filtration, washing them with a small amount of ice-cold solvent to remove residual mother liquor.

  • Dry the crystals under vacuum.

Q5: I performed a recrystallization, but my yield is very low. What are the common causes?

Answer: Low yield is a frequent issue in recrystallization and can almost always be traced back to a few key procedural errors.

  • Using Too Much Solvent: This is the most common mistake.[12] If an excessive amount of solvent is used, the solution will not be saturated upon cooling, and a significant portion of the product will remain dissolved in the mother liquor.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper. Use a pre-warmed funnel to prevent this.[10]

  • Incomplete Crystallization: Not allowing sufficient time for cooling or not using an ice bath can result in incomplete precipitation of the product.

  • Product Volatility: NVF can sublime at temperatures below its melting point.[13] Excessive heating or prolonged drying at elevated temperatures can lead to product loss.

Q6: During cooling, my product separated as an oil ("oiled out") instead of forming crystals. How can I prevent this?

Answer: "Oiling out" occurs when the solubility of the compound decreases so rapidly upon cooling that it separates from the solution as a liquid phase before it has time to form an ordered crystal lattice.

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent (1-5%) to slightly decrease the saturation level. Let it cool more slowly.

  • Slow Down Cooling: Insulate the flask (e.g., with glass wool or by placing it in a large beaker) to ensure a very slow cooling rate. This gives the molecules more time to align into a crystal lattice.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[9]

  • Add a Seed Crystal: If you have a small amount of pure NVF, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

Part 3: Troubleshooting Column Chromatography

When recrystallization is insufficient to achieve the desired purity, flash column chromatography is the method of choice.

Q7: What is a good starting mobile phase for purifying this compound on a silica gel column?

Answer: Based on typical TLC conditions, a good starting point for flash chromatography is a non-polar solvent system with a small amount of a polar modifier.

  • Recommended System: A gradient of 5% to 20% Ethyl Acetate in Hexanes .

  • Procedure: Start with a low polarity mobile phase (e.g., 5% EtOAc/Hexanes) to elute non-polar impurities. Gradually increase the polarity to elute the NVF product. Unreacted furfural and other more polar impurities will elute later or remain on the column.

Workflow Diagram: Purification Strategy Selection

This diagram outlines a logical workflow for deciding on the appropriate purification method for your crude this compound.

Purification_Workflow start Crude Product assess_state Assess Physical State start->assess_state is_solid Is it a solid? assess_state->is_solid tlc_analysis Perform TLC Analysis is_solid->tlc_analysis Yes wash_triturate Aqueous Wash & Trituration is_solid->wash_triturate No (Oil) is_pure Is it >95% pure by TLC? tlc_analysis->is_pure recrystallize Recrystallize is_pure->recrystallize Yes chromatography Flash Column Chromatography is_pure->chromatography No final_product Pure NVF recrystallize->final_product chromatography->final_product wash_triturate->assess_state

Caption: Decision tree for NVF purification.

Q8: My compound appears to be decomposing on the silica gel column. How can I mitigate this?

Answer: While silica gel is generally effective, its slightly acidic nature can sometimes cause decomposition of sensitive compounds like nitroalkenes.

Mitigation Strategies:

  • Deactivate the Silica: Before packing the column, prepare a slurry of the silica gel in the initial mobile phase containing 1% triethylamine (NEt₃). The base neutralizes the acidic sites on the silica surface, preventing acid-catalyzed decomposition.

  • Work Quickly: Do not let the compound sit on the column for an extended period. A properly optimized flash chromatography run should be completed in 15-30 minutes.

  • Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.

Part 4: Stability and Handling Considerations

Q9: Are there specific stability issues I should be aware of during purification and storage?

Answer: Yes, NVF and related nitrovinylfuran derivatives can be sensitive to their environment.

  • Aqueous Instability: Some studies have noted that nitrovinylfuran derivatives can decompose in aqueous media, potentially hydrolyzing back to the corresponding aldehyde (furfural).[14] During aqueous workups, it is advisable to work quickly and use cold solutions to minimize contact time and potential degradation.

  • Photostability: Like many conjugated systems, NVF may be sensitive to light. It is good practice to protect solutions and the final product from direct light by using amber vials or covering flasks with aluminum foil.

  • Thermal Stability: While crystalline NVF is relatively stable, prolonged exposure to high heat can cause decomposition or sublimation.[13] Avoid excessive temperatures during solvent removal (use a rotary evaporator with moderate water bath temperature) and for storage. Store the final product in a cool, dark place.

By understanding these challenges and implementing the detailed troubleshooting steps provided, researchers can confidently and efficiently purify this compound to the high degree of purity required for subsequent applications.

References

Technical Support Center: Troubleshooting Failed 2-(2-Nitrovinyl)furan Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-nitrovinyl)furan. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the Henry (nitroaldol) reaction to synthesize this valuable compound. As a key intermediate in medicinal chemistry, successful and reproducible synthesis of this compound is critical. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its synthesis, ensuring you can optimize your reaction for high yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can arise during the synthesis of this compound. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction has a very low yield or has failed completely. What are the likely causes?

A low or zero yield in the Henry reaction for this compound synthesis is a common issue that can often be traced back to a few key factors. The reaction is an equilibrium process, so conditions must be optimized to favor product formation[1][2].

Primary Causes & Solutions:

  • Reagent Quality:

    • Furfural Purity: Furfural is susceptible to oxidation and polymerization, especially if it is old or has been improperly stored. The presence of acidic impurities can catalyze polymerization, while oxidized byproducts will not participate in the desired reaction.

      • Solution: Always use freshly distilled furfural for best results. Store furfural under an inert atmosphere (nitrogen or argon) and in a cool, dark place.

    • Catalyst Activity: The basicity of the amine catalyst (e.g., isobutylamine) is crucial. If the catalyst has degraded, it will not be effective in deprotonating the nitromethane.

      • Solution: Use a fresh bottle of the amine catalyst. If you suspect degradation, purify the amine by distillation.

  • Reaction Conditions:

    • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. However, be cautious, as excessive heat can promote side reactions.

    • Inefficient Water Removal: The dehydration of the intermediate β-nitro alcohol to form the final product is a key step. If water is not effectively removed, the equilibrium may not shift towards the product.

      • Solution: If your setup includes a Dean-Stark trap, ensure it is functioning correctly. For reactions without a trap, the choice of solvent and temperature becomes more critical for driving the dehydration.

  • Side Reactions:

    • Polymerization of Furfural: Under strongly basic or acidic conditions, furfural can polymerize, leading to a dark, tarry reaction mixture and low yield of the desired product[3][4].

      • Solution: Use a mild base catalyst like isobutylamine rather than strong bases such as sodium hydroxide. Ensure the reaction is not overly acidic during workup.

    • Retro-Henry Reaction: The initial addition of the nitronate to furfural is reversible. If the reaction conditions do not favor the subsequent dehydration, the intermediate can revert to the starting materials[1].

      • Solution: Ensure that the reaction conditions (e.g., temperature) are sufficient to promote the dehydration of the nitro alcohol intermediate.

Q2: The crude product I've isolated is a dark, oily substance instead of the expected yellow crystals. What went wrong?

Obtaining an oily crude product is a common problem and usually indicates the presence of impurities, unreacted starting materials, or side products[1]. The desired this compound is a yellow crystalline solid[5][6].

Primary Causes & Solutions:

  • Incomplete Reaction: The oil may be a mixture of the product, unreacted furfural, nitromethane, and the β-nitro alcohol intermediate.

    • Solution: Before purification, analyze a small sample of the crude oil by TLC or ¹H NMR to identify the components[1]. If a significant amount of starting material is present, you may need to re-optimize the reaction conditions (time, temperature, catalyst amount).

  • Presence of Side Products: The dark color often suggests polymerization of furfural or the product itself.

    • Solution: To minimize polymerization, avoid excessively high temperatures and strong bases. During workup, neutralize the reaction mixture carefully to avoid strongly acidic or basic conditions.

  • Purification Issues:

    • Solution: An oily product can often be induced to crystallize. Try scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, try dissolving the oil in a minimal amount of a hot solvent (like ethanol) and then cooling it slowly in an ice bath to promote crystallization[7][8]. A seed crystal from a previous successful batch can also be very effective. If crystallization is still unsuccessful, column chromatography may be necessary, though care must be taken as the product can be unstable on silica gel.

Q3: My reaction worked, but the final product is difficult to purify. What are the best practices for purification?

Purification of this compound can be challenging due to its potential instability and the presence of closely related impurities.

Best Practices for Purification:

  • Initial Workup: After the reaction is complete, the mixture is often cooled to allow the crude product to precipitate. The solid can then be collected by vacuum filtration[7]. Washing the crude solid with cold water or a cold alcohol/water mixture can help remove inorganic salts and some polar impurities.

  • Recrystallization: This is the most common and effective method for purifying this compound.

    • Recommended Solvents: Ethanol is a commonly used solvent for recrystallization[7]. Methanol or isopropanol can also be effective. The goal is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot[8][9].

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored with impurities, you can add a small amount of activated carbon and hot filter the solution to remove the colored impurities. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent[10].

  • Use of Activated Carbon: A patent for the synthesis of pharmaceutical-grade this compound describes the use of activated carbon during the purification process to remove colored impurities and byproducts[7].

Reaction Mechanism and Troubleshooting Workflow

The synthesis of this compound proceeds via the Henry reaction, a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde (furfural) and a nitroalkane (nitromethane). The reaction can be broken down into three key stages:

  • Deprotonation: The base catalyst removes an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.

  • Nucleophilic Addition: The nitronate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of furfural, forming a β-nitro alkoxide intermediate.

  • Protonation and Dehydration: The alkoxide is protonated to form a β-nitro alcohol, which then undergoes dehydration (elimination of water) to yield the final product, this compound.

Henry_Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation & Dehydration Nitromethane Nitromethane (CH₃NO₂) Nitronate Nitronate Anion ([CH₂NO₂]⁻) Nitromethane->Nitronate + B: Furfural Furfural Base Base (B:) Nitronate->Nitromethane + BH⁺ Nitronate2 Nitronate Anion Nitro_Alkoxide β-Nitro Alkoxide Furfural->Nitro_Alkoxide + [CH₂NO₂]⁻ Nitro_Alcohol β-Nitro Alcohol Nitro_Alkoxide->Nitro_Alcohol + H⁺ Nitro_Alkoxide2 β-Nitro Alkoxide Final_Product This compound Nitro_Alcohol->Final_Product - H₂O

Caption: Mechanism of the Henry reaction for this compound synthesis.

When troubleshooting, a systematic approach is key. The following flowchart can help diagnose the issue:

Troubleshooting_Workflow Start Reaction Failed or Low Yield Check_Reagents Check Reagent Purity (Furfural, Catalyst) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Purify_Reagents Action: Purify/Replace Reagents Reagents_OK->Purify_Reagents No Check_Conditions Review Reaction Conditions (Time, Temperature, Solvent) Reagents_OK->Check_Conditions Yes Purify_Reagents->Start Re-run Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Optimize_Conditions Action: Optimize Conditions (Increase Time/Temp, Change Solvent) Conditions_OK->Optimize_Conditions No Analyze_Crude Analyze Crude Product (TLC, NMR) Conditions_OK->Analyze_Crude Yes Optimize_Conditions->Start Re-run Side_Products Side Products Present? Analyze_Crude->Side_Products Adjust_Catalyst Action: Use Milder Catalyst, Adjust Stoichiometry Side_Products->Adjust_Catalyst Yes Purification_Issue Investigate Purification (Recrystallization, Workup) Side_Products->Purification_Issue No Adjust_Catalyst->Start Re-run Successful_Reaction Successful Reaction Purification_Issue->Successful_Reaction

Caption: Troubleshooting workflow for this compound synthesis.

Optimized Experimental Protocols

The following protocols are based on literature procedures and have been optimized for clarity and reproducibility.

Protocol 1: Isobutylamine Catalyzed Synthesis

This method is a common and reliable procedure for the synthesis of this compound[7].

Materials:

  • Furfural (freshly distilled)

  • Nitromethane

  • Isobutylamine

  • Ethanol

  • Activated Carbon (optional)

  • Hydrochloric Acid (dilute)

  • Distilled Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine furfural (1.0 eq) and nitromethane (1.2 eq).

  • Add isobutylamine (0.1 eq) to the mixture. The solution will likely turn yellow/orange.

  • Heat the reaction mixture to a gentle reflux (around 80-90 °C) and stir for 3-5 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to -15 to 10 °C to precipitate the crude product[7].

  • Collect the crude solid by vacuum filtration and wash with cold water.

  • For purification, dissolve the crude product in 4 to 10 volumes of hot ethanol (40-65 °C)[7].

  • (Optional) Add a small amount of activated carbon to the hot solution, stir for 10-30 minutes, and then perform a hot filtration to remove the carbon[7].

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the pure yellow crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Sodium tert-Butoxide Catalyzed Synthesis

This method offers a significantly faster reaction time compared to the isobutylamine-catalyzed procedure[5][11].

Materials:

  • Furfural (freshly distilled)

  • Nitromethane

  • Sodium tert-butoxide

  • Dilute Hydrochloric Acid

  • Distilled Water

Procedure:

  • In a round-bottom flask with a magnetic stirrer, dissolve furfural (1.0 eq) and nitromethane (1.1 eq) in a suitable solvent like methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium tert-butoxide (1.0 eq) in the same solvent, keeping the temperature low.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 15-30 minutes. The reaction should proceed quickly[5][11].

  • Stop the reaction by neutralizing the mixture with dilute hydrochloric acid until the pH is approximately 7.

  • Add distilled water to precipitate the crude product.

  • Collect the yellow solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from hot ethanol as described in Protocol 1 to obtain pure this compound.

Data Summary

Table 1: Comparison of Catalytic Systems
CatalystTypical Reaction TimeTemperatureNotesReference
Isobutylamine3-5 hoursReflux (80-90 °C)Common, reliable method.[7]
Sodium tert-butoxide15-30 minutesRoom TemperatureVery fast reaction, requires careful temperature control during addition.[5][11]
Table 2: Characterization Data for this compound
PropertyValueReference
AppearanceYellow crystalline solid[5][6]
Melting Point68-70 °C[5][12]
¹H NMR (CDCl₃, δ ppm)
Furan protons6.5, 6.9, 7.5, 7.8[11][12]
Vinyl protons7.45, 7.55[5][11]
¹³C NMR (CDCl₃, δ ppm) 113.6, 120.3, 125.7, 135.0, 146.8, 147.1[5][11]

References

preventing polymerization of 2-(2-Nitrovinyl)furan during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(2-Nitrovinyl)furan

Introduction: Understanding the Challenge of this compound Stability

Welcome to the technical support guide for this compound (NVF). NVF is a highly valuable synthetic intermediate, prized for the unique reactivity conferred by the electron-withdrawing nitro group, which activates the vinyl double bond for a variety of chemical transformations.[1] This inherent reactivity, however, is also the source of its primary challenge: a strong propensity for unwanted and often spontaneous polymerization.[1]

This guide is designed for researchers, scientists, and drug development professionals who handle NVF. It provides field-proven insights, troubleshooting protocols, and best practices to ensure the long-term stability and integrity of your material during storage and handling. Our goal is to move beyond simple instructions and explain the causality behind these recommendations, empowering you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: My bright yellow, crystalline this compound has become a viscous, dark-colored syrup in the vial. What happened? A1: You are observing the classic signs of polymerization.[2] This process occurs when individual NVF molecules (monomers) react with each other to form long chains (polymers). This is often accompanied by a change in physical state from a crystalline solid to a thick liquid or solid mass, and a color change from yellow to orange, brown, or even black.[2] The primary triggers for this are exposure to heat, light, or the presence of chemical initiators.[1]

Q2: What is a polymerization inhibitor and why is it essential for storing NVF? A2: A polymerization inhibitor is a chemical compound added in very small quantities to a monomer to prevent premature polymerization.[1][] These molecules function as "radical scavengers."[1] The polymerization of NVF often proceeds through a free-radical mechanism, where a highly reactive molecule with an unpaired electron (a radical) initiates a chain reaction. The inhibitor intercepts these radicals, converting them into stable, non-reactive species and effectively terminating the polymerization chain before it can propagate.[4] For NVF, phenolic compounds like Butylated Hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ) are commonly used and highly effective.[1]

Q3: I've been storing my NVF in the freezer. Is that sufficient to prevent polymerization? A3: While storing at low temperatures (e.g., -20°C) is a critical and highly recommended step, it may not be sufficient on its own for long-term stability.[1] Low temperatures slow down the rate of all chemical reactions, including polymerization, but they do not eliminate the root causes. If radical-initiating impurities are present or if the material is exposed to light during handling, polymerization can still occur, albeit more slowly. The best practice is a multi-faceted approach: low temperature, protection from light, an inert atmosphere, AND the use of an appropriate inhibitor.[1][2]

Q4: My entire stock of NVF has polymerized. Is there any way to reverse this process and recover the monomer? A4: In some cases, depolymerization may be possible, though success is not guaranteed and depends on the specific polymer structure.[1] The process typically involves heating the polymer under a high vacuum.[1] This can break the polymer chains, releasing the volatile monomer which can then be collected by distillation.[1] For this to be effective, the temperature must be raised above the polymer's "ceiling temperature," the point at which the rate of depolymerization exceeds the rate of polymerization.[1] It is crucial to add a radical scavenger to the collection flask to "trap" the reformed monomer and prevent it from immediately re-polymerizing.[1]

Troubleshooting Guide: Diagnosing and Solving Polymerization Issues

This table outlines common problems encountered with this compound, their probable causes, and actionable solutions to mitigate the issue.

Observed Problem Probable Cause(s) Recommended Solution(s)
Material solidifies or becomes viscous during storage. 1. Absence or insufficient concentration of a polymerization inhibitor.[1] 2. Storage at an insufficiently low temperature.[1] 3. Exposure to light and/or atmospheric oxygen.[1][2]1. Ensure an inhibitor (e.g., 100-1000 ppm BHT or MEHQ) is added to all new or purified batches of NVF.[1] 2. Store the material in a freezer, preferably at -20°C or lower.[1] 3. Use amber or opaque vials and flush with an inert gas (N₂ or Ar) before sealing.[1]
Reaction mixture turns viscous or solidifies during a reaction. 1. Reaction temperature is too high, initiating thermal polymerization.[1] 2. Presence of radical-initiating impurities in solvents or reagents. 3. Incompatible catalyst or basic/acidic conditions initiating polymerization.[1]1. Maintain strict temperature control using a cooling bath. 2. Use freshly purified, peroxide-free solvents. 3. If compatible with the desired chemistry, add a suitable inhibitor (e.g., BHT) to the reaction mixture.[1]
Product polymerizes during aqueous workup or extraction. 1. Removal of a soluble inhibitor during washing steps. 2. Significant pH changes catalyzing polymerization.[1] 3. Localized heating during solvent removal on a rotary evaporator.1. Add a small amount of a water-insoluble inhibitor like BHT to the organic phase before extraction. 2. Use buffered aqueous solutions to maintain a neutral or slightly acidic pH.[1] 3. Concentrate solvents at low temperatures (<30°C) and avoid heating the flask to dryness.[1]
Product polymerizes during purification by chromatography. 1. The stationary phase (silica or alumina) has acidic sites that can act as initiators.[1] 2. Trace impurities on the column can trigger polymerization.1. Deactivate the silica or alumina by pre-treating the column with a non-nucleophilic base (e.g., triethylamine in the eluent). 2. Add an inhibitor to collection fractions immediately after they elute from the column.[1]

Experimental Protocols & Best Practices

Protocol 1: Recommended Long-Term Storage of this compound

This protocol outlines the gold standard for ensuring the stability of NVF for months to years.

Methodology:

  • Assess Purity: Before long-term storage, ensure the NVF is of high purity and free from acidic or basic residues from its synthesis. If necessary, recrystallize the material.

  • Add Inhibitor: Add a stock solution of Butylated Hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ) in a volatile solvent (e.g., ethyl acetate) to the pure NVF to achieve a final concentration of 200-500 ppm.

  • Solvent Removal: Gently remove the solvent under reduced pressure at low temperature (<30°C) until a dry, free-flowing solid is obtained.

  • Select Container: Transfer the stabilized NVF to a clean, dry amber glass vial to protect it from light.[1]

  • Inert Atmosphere Purge: Flush the vial with a gentle stream of dry argon or nitrogen for 1-2 minutes to displace all atmospheric oxygen and moisture.[2]

  • Seal and Label: Immediately seal the vial tightly with a high-quality cap (e.g., with a PTFE liner). Wrap the cap seal with paraffin film as an extra barrier.

  • Store Cold: Place the sealed vial in a freezer set to -20°C. Ensure the vial is clearly labeled with the compound name, date, and the type/concentration of inhibitor added.

Visualization of the Inhibition Mechanism

The following diagram illustrates the process of radical polymerization and how an inhibitor like BHT intervenes to stop the chain reaction.

Inhibition_Mechanism cluster_initiation Initiation cluster_propagation Propagation (Uninhibited) cluster_termination Termination (Inhibited) Initiator Initiator (Heat, Light, Impurity) Monomer1 NVF Monomer Initiator->Monomer1 creates Radical Growing Polymer Chain (Radical Species) Monomer2 NVF Monomer Radical->Monomer2 attacks Inhibitor Inhibitor (e.g., BHT) Radical->Inhibitor intercepted by LongerChain Longer Polymer Chain Monomer2->LongerChain forms StableSpecies Stable, Non-propagating Species Inhibitor->StableSpecies forms

Caption: Workflow of polymerization and the role of inhibitors.

References

workup procedures to isolate pure 2-(2-Nitrovinyl)furan

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in medicinal chemistry and materials science, 2-(2-Nitrovinyl)furan is synthesized via the base-catalyzed Henry condensation of furfural and nitromethane. While the synthesis is straightforward, isolating the product in high purity can be challenging due to side reactions, product instability, and purification difficulties.

This technical support center provides researchers with a comprehensive guide to navigate the common issues encountered during the workup and purification of this compound. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address practical laboratory challenges.

General Synthesis Workflow

The synthesis of this compound is a classic Henry reaction, which proceeds through a nitroaldol addition followed by dehydration.[1] The dehydration is often spontaneous or promoted by the reaction conditions to yield the final conjugated nitroalkene.

Furfural Furfural Intermediate β-Nitro Alcohol (Unstable Intermediate) Furfural->Intermediate C-C Bond Formation Nitromethane Nitromethane Nitromethane->Intermediate Base Base Catalyst (e.g., Alkoxide, Amine) Base->Intermediate Product This compound (Crude Product) Intermediate->Product Dehydration (-H₂O) Workup Workup & Purification Product->Workup PureProduct Pure Product Workup->PureProduct

Caption: General workflow for the synthesis and isolation of this compound.

This section addresses specific issues researchers may encounter during the isolation and purification of this compound.

Part 1: Reaction Workup & Initial Isolation

Q1: My reaction mixture is a dark, tarry mess instead of a crystalline slurry. What went wrong?

A: Dark, polymeric, or tar-like side products are common in Henry reactions, especially with aldehydes like furfural which can be sensitive.

  • Causality: This is often caused by base-catalyzed side reactions. Furfural can undergo self-condensation (Cannizzaro reaction) in the presence of a strong base.[1][2] Additionally, the product itself or intermediates can polymerize under prolonged exposure to basic conditions or heat.

  • Troubleshooting Steps:

    • Control Temperature: Run the reaction at the lowest effective temperature. While some protocols use reflux, starting at room temperature or even 0 °C can minimize side reactions.

    • Catalyst Choice: Use a milder, non-nucleophilic base or a catalytic amount. While alkoxides are effective, amine bases like isobutylamine can sometimes provide a cleaner reaction.[3]

    • Reaction Time: Do not let the reaction run for an excessively long time. Monitor the reaction by Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed.

Q2: How should I properly quench the reaction? I've had inconsistent results pouring it directly into water.

A: The quenching step is critical for protonating the intermediate alkoxide and neutralizing the base catalyst to prevent further side reactions. Simply pouring the basic organic mixture into neutral water can be inefficient.

  • Causality: A rapid, uncontrolled quench can lead to the formation of emulsions or cause the product to oil out, trapping impurities. The goal is to neutralize the base and provide a proton source in a controlled manner.

  • Recommended Procedure: The best practice is to pour the reaction mixture slowly into a stirred beaker of cold, dilute acid (e.g., 1M HCl or 1M H₂SO₄) or a buffered solution like ammonium chloride. This ensures the base is neutralized quickly and provides an acidic environment that favors the precipitation of the organic product while keeping basic impurities dissolved. The resulting solid can then be collected by vacuum filtration.

Q3: My crude yield is very low. Where could the product have gone?

A: Low yield can stem from an incomplete reaction, side reactions, or mechanical loss during workup.

  • Causality & Solutions:

    • Reversible Reaction: The Henry reaction is reversible.[1][2] If the equilibrium is unfavorable, the reaction may not proceed to completion. Driving the reaction forward by removing the water formed during the dehydration step can sometimes help, though this is more complex.[4]

    • Product Solubility: this compound has some solubility in water and significantly more in aqueous alcohol mixtures. If you quench into a large volume of a solvent mixture where it is partially soluble, you will lose product in the filtrate. Ensure the product fully precipitates upon quenching.

    • Retro-Henry Reaction: During workup, particularly if the pH becomes basic again or if the mixture is heated, the product can revert to its starting materials (a "retro-Henry" reaction).[5] Keeping the workup conditions cold and slightly acidic helps prevent this.

Part 2: Purification by Recrystallization

Q4: My product "oiled out" during recrystallization instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of crystallizing, the solute separates as a liquid phase.

  • Causality: This often happens if the boiling point of the recrystallization solvent is higher than the melting point of your compound (m.p. ~72-75 °C) or if the solution cools too rapidly.[6] Impurities can also suppress the melting point, exacerbating the issue.

  • Troubleshooting Steps:

    • Add More Solvent: The immediate fix is to heat the solution to redissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.

    • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal formation.[7]

    • Solvent System Change: Use a lower-boiling solvent or a two-solvent system. For example, dissolve the compound in a minimum of hot ethanol (a good solvent) and then slowly add hot water (a poor solvent) until the solution just becomes cloudy. Then, allow it to cool slowly.[8]

Q5: The product is a bright yellow solid as expected, but my melting point is low and broad. How do I improve purity?

A: A low, broad melting point is a classic sign of impurities. While recrystallization is the correct technique, optimizing the process is key.

  • Causality: Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. The impurity may be an unreacted starting material, a side product, or a solvent.

  • Troubleshooting Steps:

    • Optimize Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[9] Ethanol is often a good choice.[3] You may need to perform small-scale solubility tests with different solvents (e.g., isopropanol, methanol, ethyl acetate/hexane mixtures) to find the best one.[10]

    • Use Activated Carbon: If the impurity is a colored, non-polar substance, adding a small amount of activated charcoal to the hot solution before filtering can help adsorb it. Use sparingly, as it can also adsorb your product.[7]

    • Perform a Second Recrystallization: A single recrystallization may not be sufficient. Performing a second recrystallization on the isolated crystals can often remove residual impurities and significantly sharpen the melting point.

Part 3: Purification by Column Chromatography

Q6: My product seems to be decomposing or streaking on the silica gel column. How can I prevent this?

A: this compound can be sensitive to the acidic nature of standard silica gel.

  • Causality: The silica gel surface is acidic and can catalyze the decomposition of sensitive compounds. The nitroalkene functional group and the furan ring can both be susceptible to degradation.

  • Troubleshooting Steps:

    • Deactivate the Silica: Use silica gel that has been treated with a small amount of a base, such as triethylamine. A common practice is to prepare the column slurry in the eluent containing ~1% triethylamine. This neutralizes the acidic sites on the silica.

    • Use an Alternative Stationary Phase: If decomposition is severe, consider using a less acidic stationary phase like neutral alumina. A TLC test on an alumina plate should be performed first to ensure the compound separates well.

    • Work Quickly: Do not let the compound sit on the column for an extended period. Flash chromatography, which uses pressure to speed up the elution, is highly recommended over gravity chromatography.[11]

Q7: What is a good starting mobile phase (eluent) for purifying this compound on a silica gel column?

A: The ideal eluent should provide good separation between your product and impurities, with the product having an Rf value of approximately 0.25-0.35 on a TLC plate.[12]

  • Recommendation: Start with a non-polar solvent system and gradually increase polarity. A good starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate.

    • Begin with a TLC analysis using various ratios, for example:

      • 9:1 Hexanes:Ethyl Acetate

      • 4:1 Hexanes:Ethyl Acetate

      • 2:1 Hexanes:Ethyl Acetate

    • Choose the solvent system that gives the desired Rf for the product spot. This is the system you will use for the column.

Recommended Purification Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while heating on a hot plate, swirling until the solid just dissolves. Do not add excessive solvent.[9]

  • Decolorization (Optional): If the solution is darkly colored, remove it from the heat, add a very small amount of activated carbon, and swirl. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the carbon or any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the bright yellow crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter under vacuum. For final drying, they can be placed in a desiccator. The expected melting point of the pure compound is 72-75 °C.[6]

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC as described in Q7. The target Rf for the product should be ~0.3.

  • Column Packing: Prepare a flash chromatography column with silica gel, packing it as a slurry in the chosen eluent.[11][13] Allow the silica to settle into a uniform bed, ensuring no air bubbles are present. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if needed). Carefully load this solution onto the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[11]

  • Elution: Add the eluent to the top of the column and apply gentle pressure (using a pipette bulb or regulated air line) to push the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by collecting small spots from the fractions for TLC analysis.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified, crystalline this compound.

Data Summary Table

Purification MethodRecommended Solvents/SystemsKey Considerations
Recrystallization Ethanol[3]Good general-purpose solvent. Ensure slow cooling to prevent oiling out.
IsopropanolSimilar to ethanol, slightly lower boiling point.
Hexane/Ethyl Acetate[10]A two-solvent system can be effective if a single solvent fails.
Column Chromatography Hexanes/Ethyl Acetate (e.g., 4:1 v/v)Good starting point for elution. Adjust ratio based on TLC.
Dichloromethane/HexanesAnother common system; dichloromethane is more polar than ethyl acetate.

Troubleshooting Decision Workflow

start Crude Product Isolated check_appearance Assess Appearance and Crude Purity (TLC) start->check_appearance is_oily Is it an oil or gummy solid? check_appearance->is_oily Oily is_solid Is it a solid? check_appearance->is_solid Solid triturate Triturate with cold non-polar solvent (e.g., Hexane) is_oily->triturate Yes column Proceed to Column Chromatography is_oily->column No / Fails recrystallize Attempt Recrystallization is_solid->recrystallize Yes triturate->is_solid Solidifies check_xtals Crystals Formed? recrystallize->check_xtals oiled_out Product Oiled Out check_xtals->oiled_out No pure_xtals Pure Crystals (Check m.p.) check_xtals->pure_xtals Yes, looks pure impure_xtals Crystals Impure (Low/Broad m.p.) check_xtals->impure_xtals Yes, looks impure oiled_out_solution Re-heat, add more solvent, and cool SLOWLY oiled_out->oiled_out_solution oiled_out_solution->check_xtals rerun_column Purify via Column Chromatography impure_xtals->rerun_column

Caption: Decision-making workflow for the purification of crude this compound.

References

Technical Support Center: Catalyst Selection for Efficient 2-(2-Nitrovinyl)furan Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-(2-nitrovinyl)furan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the efficient and successful synthesis of this important compound. As your dedicated application scientist, I will guide you through the nuances of catalyst selection, reaction optimization, and common pitfalls, grounding our discussion in established chemical principles and field-proven insights.

Introduction to this compound Synthesis

The synthesis of this compound is most commonly achieved through a Henry reaction, also known as a nitroaldol reaction. This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of 2-furaldehyde with nitromethane.[1] The initial product is a β-nitro alcohol, which readily undergoes dehydration to yield the desired this compound. The choice of catalyst is paramount in this process, directly influencing reaction rate, yield, and purity of the final product.

Visualizing the Reaction Pathway

To provide a clear overview of the synthesis, the following diagram illustrates the general reaction scheme for the base-catalyzed synthesis of this compound.

Reaction_Scheme cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Furaldehyde 2-Furaldehyde β-Nitro_alcohol β-Nitro_alcohol 2-Furaldehyde->β-Nitro_alcohol Base Catalyst (e.g., Isobutylamine, NaOtBu) Nitromethane Nitromethane Nitromethane->β-Nitro_alcohol This compound This compound β-Nitro_alcohol->this compound - H₂O (Dehydration) Troubleshooting_Guide cluster_Low_Yield Troubleshooting Low Yield cluster_Impure_Product Troubleshooting Impurities cluster_Purification Troubleshooting Purification Start Start Low_or_No_Yield Low or No Yield Start->Low_or_No_Yield Problem Identification Impure_Product Impure Product/ Side Reactions Start->Impure_Product Problem Identification Purification_Issues Purification Issues Start->Purification_Issues Problem Identification LY_Catalyst Inactive Catalyst Low_or_No_Yield->LY_Catalyst LY_Conditions Suboptimal Conditions Low_or_No_Yield->LY_Conditions LY_Reagents Impure Reagents Low_or_No_Yield->LY_Reagents LY_Moisture Moisture Contamination Low_or_No_Yield->LY_Moisture IP_Side_Reactions Side Reactions Impure_Product->IP_Side_Reactions IP_Incomplete_Reaction Incomplete Reaction Impure_Product->IP_Incomplete_Reaction IP_Decomposition Product Decomposition Impure_Product->IP_Decomposition P_Recrystallization Poor Recrystallization Purification_Issues->P_Recrystallization P_Oiling_Out Product Oiling Out Purification_Issues->P_Oiling_Out P_Contamination Persistent Impurities Purification_Issues->P_Contamination

References

managing exothermic reactions in large-scale 2-(2-Nitrovinyl)furan synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-(2-nitrovinyl)furan. This guide is specifically designed for researchers, chemists, and process development professionals engaged in scaling up this valuable synthesis. The condensation of 2-furaldehyde with nitromethane, a classic Henry (or nitroaldol) reaction, is notoriously exothermic.[1][2] Improper management of this exotherm on a large scale can lead to thermal runaway, significantly compromising safety, yield, and product purity.[3]

This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure a safe, controlled, and efficient large-scale synthesis.

Section 1: Troubleshooting Guide for Exothermic Events & Purity Issues

This section addresses specific, critical problems that can arise during the synthesis. The question-and-answer format is designed to help you quickly diagnose and rectify issues in your process.

Question 1: My reaction temperature is increasing uncontrollably, even with my cooling system active. What are the immediate steps, and what caused this?

Answer: An uncontrolled temperature spike indicates the rate of heat generation is exceeding the heat removal capacity of your reactor, a precursor to thermal runaway.

Immediate Actions (Emergency Protocol):

  • Cease Reagent Addition: Immediately stop the feed of the base catalyst or nitromethane.

  • Engage Emergency Cooling: If available, activate secondary or emergency cooling systems. This could be a pre-chilled solvent quench or an external cooling jacket boost.

  • Increase Agitation: Maximize the stirrer speed to improve heat transfer to the reactor walls and cooling jacket.

  • Prepare for Quenching: If the temperature continues to rise rapidly, be prepared to quench the reaction by adding a pre-calculated amount of cold, acidic solution (e.g., acetic acid or dilute HCl) to neutralize the base catalyst and halt the reaction.

Root Cause Analysis:

  • Excessively Fast Reagent Addition: The Henry reaction's initiation is highly exothermic.[1] Adding the base catalyst too quickly generates heat faster than the cooling system can dissipate it.

  • Inadequate Cooling Capacity: The cooling system may be undersized for the batch volume and reaction kinetics. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat removal less efficient.

  • Poor Mixing: Inadequate agitation can create localized "hot spots" where the reaction accelerates, leading to a cascading thermal event.

  • Incorrect Catalyst Concentration: Using a highly concentrated or overly strong base can dramatically increase the reaction rate and heat output.[4]

Preventative Workflow for Thermal Runaway:

G cluster_0 Real-Time Monitoring cluster_1 Corrective Actions start Monitor Internal Temperature (Ti) check_T Is Ti > Setpoint + 5°C? start->check_T no_action Continue Normal Operation check_T->no_action No slow_addition Reduce Catalyst Addition Rate check_T->slow_addition Yes stop_addition STOP ALL REAGENT ADDITION slow_addition->stop_addition If Ti continues to rise emergency_cool Engage Emergency Cooling stop_addition->emergency_cool prepare_quench Prepare Acidic Quench emergency_cool->prepare_quench

Caption: Decision workflow for managing thermal excursions.

Question 2: The final product is a dark, tarry solid with low purity, not the expected yellow crystals. What happened?

Answer: The formation of dark, polymeric side products is typically a result of excessive heat and/or high concentrations of the base catalyst.

Causality:

  • Base-Catalyzed Polymerization: Both 2-furaldehyde (the starting material) and this compound (the product) can undergo polymerization or decomposition under harsh basic conditions, especially at elevated temperatures. The furan ring itself can be sensitive to strong bases and heat.[5][6]

  • Side Reactions: The Henry reaction is reversible (a retro-Henry reaction can occur).[1] Furthermore, side reactions like the Cannizzaro reaction (disproportionation of the aldehyde) can occur if a strong base is used with an aldehyde that has no α-protons, like 2-furaldehyde.[7]

  • Thermal Decomposition: Nitromethane and the nitroalkene product can decompose at high temperatures, leading to complex, dark-colored mixtures.[8][9]

Solutions & Preventative Measures:

  • Strict Temperature Control: Maintain the reaction temperature within the validated range, typically between 0°C and 25°C, depending on the catalyst system.

  • Catalyst Optimization: Opt for milder catalysts. While strong bases like sodium hydroxide can be used, primary amines (e.g., isobutylamine) or alkoxides (e.g., sodium tert-butoxide) often provide better control and cleaner reactions.[10][11]

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively and may reduce the rate of bimolecular side reactions.

  • Immediate Work-up: Once the reaction is complete (as determined by TLC or HPLC), promptly quench the reaction and proceed with the work-up to isolate the product from the basic reaction medium.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for a large-scale synthesis of this compound?

There is no single "best" catalyst; the optimal choice depends on your specific equipment, safety protocols, and desired reaction time. Here is a comparison of common catalysts:

CatalystTypical ConditionsProsCons
Primary Amines (e.g., Isobutylamine)Neat or in a polar solvent (e.g., Ethanol); Room Temp.Milder reaction, less exotherm, good yields.[11]Slower reaction times compared to strong bases.
Alkoxides (e.g., Sodium tert-butoxide)Anhydrous polar solvent (e.g., THF, Methanol); 0-15°CVery fast reaction, high conversion.[10][12]Highly exothermic, requires excellent cooling and slow addition. Moisture sensitive.
Strong Bases (e.g., NaOH, KOH)Aqueous or alcoholic solution; 0-10°CInexpensive and readily available.High risk of runaway, promotes side reactions and polymerization.[4]
Phase Transfer Catalysts Biphasic system (e.g., Toluene/Water) with NaOHCan improve control by regulating reagent contact.May require more complex work-up and optimization.

Recommendation: For large-scale operations where safety is paramount, starting with a primary amine catalyst like isobutylamine is highly advisable due to the more manageable exotherm.

Q2: How do I safely handle and store nitromethane for large-scale use?

Nitromethane is an energetic material and requires specific handling procedures.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[13] It should be stored separately from strong acids, bases, oxidizing agents, and metals, as these can sensitize it.[9][14] Use only non-sparking tools and explosion-proof equipment when handling.[14]

  • Handling: Always ground and bond containers during transfer to prevent static discharge.[8][13] Use adequate ventilation, such as a chemical fume hood or local exhaust ventilation, to keep airborne concentrations low.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, face shield, and solvent-resistant gloves (e.g., Viton®).[8]

  • Spill Cleanup: In case of a spill, remove all ignition sources. Absorb the spill with a non-combustible, inert material like sand or dry earth. Do not use clay-based absorbents.[14][15]

Q3: What are the critical process parameters to monitor during scale-up?

Scaling up this synthesis requires diligent monitoring of several key parameters:

  • Internal Reaction Temperature: The most critical parameter. Use a calibrated probe placed directly in the reaction mixture.

  • Cooling Medium Temperature (Inlet & Outlet): The temperature difference (ΔT) indicates the rate of heat removal. A decreasing ΔT suggests the reaction is slowing down, while a rapidly increasing ΔT signals a strong exotherm.

  • Reagent Addition Rate: Must be precisely controlled with a calibrated pump. The rate should be tied to the internal temperature, slowing or stopping if the temperature exceeds the setpoint.

  • Agitator Power Draw: A change in the motor's power consumption can indicate a change in viscosity, which may signal product precipitation or the formation of polymeric byproducts.

  • Reaction Progress: Regular in-process controls (IPCs) via TLC or HPLC are essential to determine the reaction endpoint and avoid prolonged exposure of the product to the reaction conditions.

Section 3: Experimental Protocol - Controlled Synthesis (500g Scale)

This protocol is designed with safety and control as the primary objectives. It utilizes a milder catalyst system to manage the exotherm effectively.

Materials & Equipment:

  • 5 L jacketed glass reactor with bottom outlet valve

  • Chiller/heater circulator connected to the reactor jacket

  • Overhead stirrer with a high-torque motor and glass/PTFE agitator

  • Calibrated temperature probe (thermocouple)

  • Two programmable syringe pumps for reagent addition

  • Nitrogen inlet

  • Condenser

  • 2-Furaldehyde (freshly distilled, 480 g, 5.0 mol)

  • Nitromethane (336 g, 5.5 mol)

  • Isobutylamine (73 g, 1.0 mol)

  • Ethanol (200 proof, 2.5 L)

  • Ice/Water

  • Hydrochloric Acid (6M)

Procedure:

  • Reactor Setup: Assemble the reactor system. Ensure all joints are sealed and the system is inerted with a slow stream of nitrogen.

  • Initial Charge: Charge the reactor with 2-furaldehyde and 2.0 L of ethanol. Begin agitation at 200 RPM.

  • Cooling: Set the circulator to cool the reactor jacket to 5°C. Wait until the internal temperature of the reactor contents is stable at 10-15°C.

  • Reagent Preparation: Prepare two separate addition streams:

    • Stream A: Nitromethane (336 g)

    • Stream B: Isobutylamine (73 g) dissolved in 0.5 L of ethanol.

  • Controlled Addition: Begin the simultaneous, slow addition of Stream A and Stream B to the reactor via the syringe pumps over a period of 4-5 hours.

    • CRITICAL: Monitor the internal temperature continuously. If the temperature rises above 25°C, immediately stop both additions until the temperature returns to <20°C. Adjust the addition rate as necessary to maintain the temperature between 20-25°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 20-25°C for an additional 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the reactor to 10°C. Slowly add 6M HCl dropwise to the reaction mixture until the pH is ~5-6. This will neutralize the catalyst and quench the reaction.

  • Crystallization & Isolation: Cool the neutralized mixture to 0-5°C and hold for 2-4 hours with slow agitation. The yellow crystalline product should precipitate.

  • Filtration: Collect the product by filtration. Wash the filter cake with cold ethanol (2 x 250 mL).

  • Drying: Dry the product under vacuum at 40°C to a constant weight. The expected product is a bright yellow solid.[10]

Reaction Scheme and Control Points:

G cluster_0 Inputs cluster_1 Process cluster_2 Output Furaldehyde 2-Furaldehyde in Ethanol Reactor 5L Jacketed Reactor Ti = 20-25°C Furaldehyde->Reactor Nitromethane Nitromethane (Addition Stream A) Nitromethane->Reactor Control Point 1: Slow Addition Catalyst Isobutylamine (Addition Stream B) Catalyst->Reactor Control Point 2: Slow Addition Quench Quench (Add 6M HCl) Reactor->Quench Control Point 3: Monitor Completion Isolate Crystallize, Filter & Dry Quench->Isolate Product This compound (Yellow Solid) Isolate->Product

Caption: Key control points in the large-scale synthesis workflow.

References

Technical Support Center: Analysis of 2-(2-Nitrovinyl)furan Synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 2-(2-nitrovinyl)furan. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of identifying byproducts in the synthesis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experimental work.

Understanding the Synthesis: The Henry Reaction and Its Complications

The synthesis of this compound is most commonly achieved through a Henry (or nitroaldol) reaction. This is a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde (furfural) and a nitroalkane (nitromethane)[1][2]. The reaction proceeds in two main steps: a nucleophilic addition to form a β-nitro alcohol intermediate, followed by dehydration to yield the final nitroalkene product[3].

While seemingly straightforward, this reaction is reversible and prone to side reactions, which can complicate purification and analysis[1]. Understanding these potential side pathways is the first step in effective troubleshooting.

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Furfural Furfural Intermediate 2-(1-hydroxy-2-nitroethyl)furan (β-nitro alcohol intermediate) Furfural->Intermediate + Nitromethane (Addition) Cannizzaro Cannizzaro Reaction (Self-condensation of Furfural) Furfural->Cannizzaro Strong Base Unreacted Unreacted Starting Materials Furfural->Unreacted Nitromethane Nitromethane Nitromethane->Intermediate Nitromethane->Unreacted Base Base Catalyst Base->Intermediate Product This compound Intermediate->Product - H2O (Dehydration) Furfuryl_Alcohol Furfuryl Alcohol Cannizzaro->Furfuryl_Alcohol Furoic_Acid 2-Furoic Acid Cannizzaro->Furoic_Acid

Caption: Reaction scheme for this compound synthesis and potential byproducts.

Frequently Asked Questions (FAQs)

Q1: My GC-MS chromatogram shows significant peaks for my starting materials, furfural and nitromethane. Is this normal?

A1: It is not uncommon to see unreacted starting materials, especially if the reaction has not gone to completion. The Henry reaction is reversible, so an equilibrium may be reached where starting materials, intermediate, and product coexist[1].

  • Causality:

    • Incomplete Reaction: The reaction time may have been too short, or the temperature may have been too low.

    • Insufficient Catalyst: The amount of base catalyst may be insufficient to drive the reaction forward effectively.

    • Equilibrium: The reversible nature of the nitroaldol addition step can lead to a significant presence of starting materials at equilibrium[2].

  • Troubleshooting:

    • Confirm the identity of the peaks by comparing their retention times and mass spectra with reference spectra for --INVALID-LINK-- and --INVALID-LINK--[4][5].

    • Consider extending the reaction time or moderately increasing the temperature.

    • Ensure the catalyst is active and used in the correct stoichiometric amount.

Q2: I have an unexpected peak with a molecular ion (M+) at m/z 157. What is it?

A2: A peak with a molecular weight of 157 g/mol likely corresponds to the β-nitro alcohol intermediate, 2-(1-hydroxy-2-nitroethyl)furan . This intermediate is formed during the reaction and may not have fully dehydrated to the final product.

  • Causality:

    • Incomplete Dehydration: The conditions for the elimination of water from the intermediate may not have been optimal. This step is often promoted by heat or a change in pH.

    • Mild Reaction Conditions: If the reaction is run at low temperatures to avoid side products, the dehydration step can be slow[3].

  • Identification & Troubleshooting:

      • M-18 (m/z 139): Loss of a water molecule (H₂O), a very common fragmentation for alcohols. This fragment would have the same mass as the final product.

      • M-46 (m/z 111): Loss of a nitro group (NO₂).

      • m/z 97: Corresponding to the furfuryl cation after cleavage of the C-C bond next to the ring.

    • To promote dehydration, you can consider increasing the reaction temperature or adding a mild dehydrating agent.

Q3: My chromatogram shows peaks identified as furfuryl alcohol (m/z 98) and 2-furoic acid (m/z 112). Where did these come from?

A3: The presence of furfuryl alcohol and 2-furoic acid is a strong indicator that a Cannizzaro reaction has occurred[1]. This is a self-condensation (disproportionation) of an aldehyde that lacks an alpha-hydrogen, like furfural. It is promoted by strong basic conditions.

  • Causality:

    • Excessively Strong Base: Using a strong base like sodium hydroxide can readily induce the Cannizzaro reaction.

    • High Temperature with Strong Base: The combination of high temperature and a strong base will accelerate this side reaction.

  • Identification & Troubleshooting:

    • Confirm the identity of these peaks by comparing their mass spectra to the NIST library entries for --INVALID-LINK-- and --INVALID-LINK--[6][7].

    • To mitigate this side reaction, consider using a milder base (e.g., an amine like isobutylamine) or a weaker inorganic base. Also, avoid excessively high reaction temperatures.

GC-MS Data Interpretation Guide

Effective identification of byproducts requires a clear understanding of the expected mass spectra. The following table summarizes key identifying features for the target compound and potential byproducts.

Compound NameMolecular Weight ( g/mol )Key Mass Fragments (m/z) and Interpretation
This compound (Product)139.11139 (M+) , 109 (M-NO), 93 (M-NO₂), 77, 65, 51, 39
Furfural (Starting Material)96.0896 (M+) , 95 (M-H), 67 (M-CHO), 39
Nitromethane (Starting Material)61.0461 (M+) , 46 (M-CH₃ or NO₂), 30 (NO), 15 (CH₃)
2-(1-hydroxy-2-nitroethyl)furan (Intermediate)157.12157 (M+) , 139 (M-H₂O), 111 (M-NO₂), 97
Furfuryl Alcohol (Byproduct)98.1098 (M+) , 97 (M-H), 81 (M-OH), 70, 53, 41, 39
2-Furoic Acid (Byproduct)112.08112 (M+) , 95 (M-OH), 67 (M-COOH), 39

Experimental Protocol: GC-MS Analysis

This protocol provides a robust starting point for the analysis of your reaction mixture. Optimization may be required based on your specific instrumentation.

1. Sample Preparation:

  • Quench a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
  • Wash the organic layer with a small amount of dilute acid (e.g., 1% HCl) to neutralize the base catalyst, followed by a wash with brine.
  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
  • Dilute the sample to an appropriate concentration (e.g., ~1 mg/mL) in the same solvent.

2. GC-MS Instrument Parameters:

ParameterSettingRationale
GC System Agilent 7890B or equivalentStandard, reliable platform.
Injector Split/Splitless
ModeSplit (e.g., 50:1 ratio)Prevents column overloading and peak tailing.
Inlet Temp.250 °CEnsures complete vaporization of all components.
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thicknessA non-polar column that provides good separation for these compounds.
Carrier Gas HeliumInert carrier gas.
Flow Rate1.0 mL/min (Constant Flow)Optimal flow for column efficiency.
Oven Program
Initial Temp.60 °C, hold for 2 minAllows for good focusing of volatile components like nitromethane.
Ramp10 °C/min to 280 °CProvides good separation of the components with varying boiling points.
Final HoldHold at 280 °C for 5 minEnsures all high-boiling components are eluted from the column.
MS System Agilent 5977A or equivalent
Ion Source Electron Ionization (EI)Standard ionization technique for creating reproducible fragmentation patterns.
EI Energy70 eVStandard energy for library matching.
Source Temp.230 °C
Quad Temp.150 °C
Scan Range 35 - 350 m/zCovers the mass range of all expected components and byproducts.

Troubleshooting Common GC-MS Issues

Troubleshooting_Flowchart Start Problem Observed in Chromatogram PeakShape Poor Peak Shape? Start->PeakShape Tailing Tailing Peaks? PeakShape->Tailing Yes NoPeak No Product Peak? PeakShape->NoPeak No Fronting Fronting Peaks? Tailing->Fronting No ActiveSites Active Sites in Liner/Column (esp. for polar compounds like acids/alcohols) Tailing->ActiveSites Yes Overload Column Overload Fronting->Overload Yes Fronting->NoPeak No FixActiveSites Solution: - Use a deactivated liner. - Trim the first few cm of the column. - Replace the column. ActiveSites->FixActiveSites FixOverload Solution: - Dilute the sample. - Increase the split ratio. Overload->FixOverload ReactionFailed Reaction Failure or Product Degradation NoPeak->ReactionFailed Yes ExtraPeaks Unexpected Peaks? NoPeak->ExtraPeaks No FixReaction Solution: - Re-evaluate reaction conditions. - Check inlet temperature for thermal lability. ReactionFailed->FixReaction Contamination Contamination or Side Products ExtraPeaks->Contamination Yes FixContamination Solution: - Run a solvent blank. - Check glassware and solvents. - Refer to Byproduct Guide. Contamination->FixContamination

Caption: A flowchart for troubleshooting common GC-MS issues.

References

Validation & Comparative

A Comparative Analysis of 2-(2-Nitrovinyl)furan and Other Nitroalkenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, nitroalkenes have emerged as versatile building blocks and potent bioactive molecules. Their rich reactivity, stemming from the electron-deficient nature of the carbon-carbon double bond, allows for a diverse array of chemical transformations. Among these, 2-(2-Nitrovinyl)furan (NVF) has garnered significant attention due to its unique combination of a heteroaromatic furan ring and a reactive nitrovinyl moiety. This guide provides a comprehensive comparative analysis of NVF, juxtaposed with the archetypal aromatic nitroalkene, β-nitrostyrene, and its thiophene analogue, 2-(2-nitrovinyl)thiophene. We will delve into their synthesis, physicochemical properties, reactivity profiles, and biological activities, supported by experimental data and detailed protocols to empower researchers in their scientific endeavors.

Introduction to the Nitroalkene Landscape

Nitroalkenes are characterized by a nitro group attached to a carbon-carbon double bond. This arrangement renders the β-carbon highly electrophilic and susceptible to nucleophilic attack, making them valuable Michael acceptors. The nature of the substituent attached to the vinyl group significantly modulates the reactivity and biological profile of these compounds. In this guide, we focus on a comparative study of three key nitroalkenes:

  • This compound (NVF): Featuring a five-membered oxygen-containing aromatic heterocycle.

  • β-Nitrostyrene: The foundational aromatic nitroalkene with a benzene ring.

  • 2-(2-Nitrovinyl)thiophene: A sulfur-containing heteroaromatic analogue.

This comparison will illuminate the subtle yet significant influence of the aromatic/heteroaromatic ring on the overall properties of the nitroalkene scaffold.

Physicochemical Properties: A Tabular Comparison

The physicochemical properties of these nitroalkenes are fundamental to understanding their behavior in both chemical reactions and biological systems. The following table summarizes key properties gathered from various sources.

PropertyThis compoundβ-Nitrostyrene2-(2-Nitrovinyl)thiophene
Molecular Formula C₆H₅NO₃[1][2]C₈H₇NO₂[3]C₆H₅NO₂S[4][5]
Molecular Weight ( g/mol ) 139.11[1][2]149.15[3]155.17[4][5]
Appearance Yellow crystalline solid[6]Yellow crystalline solid[3]White to Amber powder/crystal
Melting Point (°C) 68-70[6]55-58[3]79-81[4]
Boiling Point (°C) 222.7 (Predicted)255.8269.7 (Predicted)[4]
Solubility Sparingly soluble in waterInsoluble in water[3]Slightly soluble in water
Spectroscopic Data (¹H NMR, CDCl₃, δ ppm) ~7.5-7.8 (m, furan), ~6.5-6.9 (m, vinyl)[7]~7.4-7.6 (m, Ar-H), ~7.9-8.1 (d, vinyl-H), ~7.5-7.7 (d, vinyl-H)[8][9]~7.1-7.7 (m, thiophene), ~7.5-8.0 (d, vinyl-H), ~7.3-7.6 (d, vinyl-H)
Spectroscopic Data (IR, cm⁻¹) ~1640 (C=C), ~1510, 1340 (NO₂)[10][11]~1640 (C=C), ~1520, 1350 (NO₂)[12]~1630 (C=C), ~1500, 1330 (NO₂)

Synthesis of Nitroalkenes: The Henry Reaction

The most common and versatile method for the synthesis of these nitroalkenes is the Henry reaction, also known as the nitroaldol reaction.[13][14][15] This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane, followed by dehydration to yield the nitroalkene.

General Reaction Scheme

G cluster_reactants Reactants cluster_products Products R_CHO R-CHO (Aldehyde) Base Base CH3NO2 CH₃NO₂ (Nitromethane) Nitroalkene R-CH=CH-NO₂ (Nitroalkene) H2O H₂O Base->Nitroalkene Dehydration

Caption: General scheme of the Henry reaction for nitroalkene synthesis.

Experimental Protocol: Synthesis of this compound

This protocol details a common laboratory-scale synthesis of NVF. The choice of a relatively mild base like sodium tert-butoxide can lead to shorter reaction times compared to other bases.

Materials:

  • Furfural

  • Nitromethane

  • Sodium tert-butoxide

  • Methanol

  • Dilute Hydrochloric Acid (HCl)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, stirrer, etc.)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve furfural (1 equivalent) in methanol.

  • Addition of Reactants: To this solution, add nitromethane (1.1 equivalents) and stir the mixture at room temperature.

  • Catalyst Addition: Slowly add a catalytic amount of sodium tert-butoxide to the reaction mixture. Causality: The base deprotonates nitromethane to form a nitronate anion, which is the active nucleophile.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, carefully neutralize the mixture with dilute HCl. This will precipitate the crude product. Trustworthiness: Neutralization is crucial to stop the reaction and precipitate the product. The pH should be monitored to avoid side reactions.

  • Isolation and Purification: Filter the precipitated yellow solid and wash it with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford pure this compound.[6]

Comparative Reactivity

The reactivity of these nitroalkenes is dominated by the electrophilicity of the β-carbon, making them excellent substrates for a variety of nucleophilic addition and cycloaddition reactions.

Michael Addition

The Michael addition is a cornerstone reaction of nitroalkenes, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

G Reactants R-CH=CH-NO₂ + Nu⁻ Intermediate [R-CH(Nu)-CH⁻-NO₂] (Resonance-stabilized intermediate) Reactants->Intermediate Nucleophilic attack Product R-CH(Nu)-CH₂-NO₂ (Michael Adduct) Intermediate->Product Protonation

Caption: General mechanism of the Michael addition to a nitroalkene.

Comparative Insights:

  • β-Nitrostyrene: Extensive studies have shown that electron-withdrawing substituents on the phenyl ring accelerate the Michael addition by increasing the electrophilicity of the β-carbon. Conversely, electron-donating groups slow down the reaction.

  • This compound: The furan ring is generally considered to be more electron-rich than benzene, which might suggest a slightly lower intrinsic reactivity compared to β-nitrostyrene. However, the oxygen heteroatom can also influence the electronic distribution and stability of intermediates.

  • 2-(2-Nitrovinyl)thiophene: The thiophene ring is also electron-rich, but the larger size and different electronegativity of sulfur compared to oxygen can lead to distinct reactivity patterns.

Cycloaddition Reactions

Nitroalkenes can also participate as dienophiles in Diels-Alder [4+2] cycloaddition reactions and as dipolarophiles in [3+2] cycloadditions, leading to the formation of complex cyclic structures. The furan ring in NVF itself can act as a diene, opening up possibilities for intramolecular cycloadditions.

Biological Activities: A Comparative Overview

The biological activities of nitroalkenes are diverse and potent, with antimicrobial, anticancer, and anti-inflammatory properties being widely reported. The mechanism of action is often attributed to their ability to act as Michael acceptors, reacting with biological nucleophiles such as cysteine residues in proteins.

Antimicrobial Activity

All three compared nitroalkenes exhibit significant antimicrobial activity against a broad spectrum of bacteria and fungi. The following table presents a summary of reported Minimum Inhibitory Concentration (MIC) values. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.

OrganismThis compound (MIC, µg/mL)β-Nitrostyrene (MIC, µg/mL)2-(2-Nitrovinyl)thiophene (MIC, µg/mL)
Staphylococcus aureus4[16]16-64Data not readily available
Escherichia coli8-3232-128Data not readily available
Candida albicans4-16[6]16-64Data not readily available

Key Observations:

  • This compound often displays potent antimicrobial activity, in some cases exceeding that of conventional antibiotics.[6][17] Its mechanism is believed to involve the induction of oxidative stress in microbial cells.

  • β-Nitrostyrene and its derivatives have also been extensively studied for their antibacterial and antifungal properties. Structure-activity relationship studies have shown that substitutions on the phenyl ring can significantly modulate their activity.

  • 2-(2-Nitrovinyl)thiophene derivatives have also shown promising antimicrobial effects, with the thiophene ring contributing to the overall biological profile.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol provides a standardized method for assessing the antimicrobial activity of the nitroalkenes.

Materials:

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Bacterial/fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the microorganism overnight and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the 96-well plate using the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbes in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm. Self-validating system: The inclusion of positive and negative controls is essential for validating the results of the assay.

Structure-Activity Relationship (SAR) and Future Perspectives

The comparative analysis of these three nitroalkenes reveals important structure-activity relationships:

  • The Aromatic/Heteroaromatic Ring: The nature of the ring system (furan, benzene, thiophene) significantly influences the electronic properties of the nitroalkene and, consequently, its reactivity and biological activity. The electron-rich nature of the furan and thiophene rings can modulate the electrophilicity of the Michael acceptor and also provide additional sites for interaction with biological targets.

  • Substituents: The introduction of substituents on the aromatic/heteroaromatic ring or on the vinyl group can be used to fine-tune the properties of the nitroalkenes, offering a powerful strategy for the development of new drugs and materials.

Future research in this area should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of these and other nitroalkenes under standardized conditions to generate more robust and directly comparable data.

  • Mechanistic Investigations: Elucidating the detailed mechanisms of action of these compounds in various biological systems to guide the design of more selective and potent analogues.

  • Exploration of New Applications: Investigating the potential of these versatile compounds in other areas, such as materials science for the development of new polymers and functional materials.

Conclusion

This compound, β-nitrostyrene, and 2-(2-nitrovinyl)thiophene represent a fascinating class of compounds with a rich chemical reactivity and a broad spectrum of biological activities. This guide has provided a comparative overview of their synthesis, properties, and applications, highlighting the key similarities and differences that arise from the nature of their aromatic or heteroaromatic core. By understanding these fundamental aspects, researchers can better harness the potential of these valuable chemical entities in their own scientific pursuits.

References

A Comparative Guide to the Structure-Activity Relationships of 2-(2-Nitrovinyl)furan Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Nitrovinylfuran Scaffold

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] When coupled with a 2-nitrovinyl substituent, the resulting 2-(2-nitrovinyl)furan framework becomes a highly reactive and biologically potent entity. The electron-withdrawing nature of the nitro group, conjugated with the furan ring through a double bond, renders the vinyl β-carbon highly electrophilic. This intrinsic reactivity is central to the mechanism of action for many of these analogs, which often involves covalent modification of biological nucleophiles.

This guide provides a detailed examination of the structure-activity relationships (SAR) of this compound analogs. We will dissect how specific structural modifications influence biological outcomes, compare their performance against established agents, and provide the detailed experimental methodologies required for their evaluation. The insights herein are intended to guide researchers in the rational design of novel, more potent, and selective therapeutic candidates based on this promising scaffold.

Core Scaffold and Mechanistic Underpinnings

The biological activity of this compound analogs is fundamentally linked to their chemical structure. The key components are the furan ring, which can be substituted, and the nitrovinyl side chain, which acts as a potent Michael acceptor.

The proposed primary mechanism of action for many of these compounds is the irreversible inhibition of essential enzymes through covalent modification.[3] The electrophilic double bond of the nitrovinyl group readily reacts with nucleophilic residues, particularly the thiol groups of cysteine within proteins, via a Michael addition reaction.[4] This can lead to direct protein damage, enzyme inactivation, and the induction of oxidative stress, contributing to the compound's overall biological effect.[3][4]

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Reaction & Outcome NVF This compound Analog (Electrophile) Reaction Michael Addition NVF->Reaction Protein Target Protein (e.g., Enzyme with Cysteine) CysSH Nucleophilic Thiol Group (-SH) Protein->CysSH contains CysSH->Reaction Adduct Covalent Adduct (Protein-NVF) Reaction->Adduct Inactivation Enzyme Inactivation & Loss of Function Adduct->Inactivation

Caption: Proposed mechanism via Michael addition with protein thiols.

General Synthesis of this compound Analogs

The synthesis of this compound and its derivatives is most commonly achieved through a Knoevenagel-type condensation reaction. This involves reacting a substituted or unsubstituted 2-furaldehyde with a nitroalkane, such as nitromethane, typically under basic catalysis.[5][6]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Furfural Substituted 2-Furaldehyde Condensation Base-Catalyzed Condensation Furfural->Condensation Nitroalkane Nitroalkane (e.g., Nitromethane) Nitroalkane->Condensation Workup Reaction Workup (Acidification, Extraction) Condensation->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product This compound Analog Purification->Product

Caption: General workflow for the synthesis of 2-(2-nitrovinyl)furans.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis via the condensation of furfural and nitromethane.[5]

  • Reaction Setup: In a flask equipped with a stirrer, add furfural and nitromethane.

  • Catalysis: While stirring, introduce a basic catalyst, such as isobutylamine or sodium tert-butoxide.[6][7] The use of an alkoxide catalyst can significantly reduce reaction time compared to amine catalysts.[7]

  • Reaction: Continue stirring at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, acidify the mixture to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure, crystalline this compound.[5]

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and melting point analysis.[5][7]

Comparative Analysis: Antimicrobial Activity

This compound analogs have demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[4][7] The SAR studies reveal that substitutions on both the furan ring and the vinyl group are critical for potency.

A key analog is 2-bromo-5-(2-bromo-2-nitrovinyl)furan, also known as G1 or Furvina, which shows potent activity against a range of microbes.[4] The parent compound, this compound (G-0), also exhibits significant antimicrobial effects, in some cases appearing more powerful than conventional antibiotics like streptomycin and tetracycline.[5][7] The presence of the nitro group is considered essential for this strong antimicrobial action.[5][8]

Compound/AnalogSubstitution PatternTest OrganismActivity (MIC in µg/mL)Reference
G-0 UnsubstitutedS. aureus>96% inhibition vs control[5][7]
E. coli>80% inhibition vs control[5][7]
C. albicans100% inhibition vs control[5][7]
G-1 (Furvina) 5-Bromo, β-bromoE. coli16 (bacteriostatic)[4]
E. coli32 (bactericidal)[4]
C. albicans8[4]
Compound 2 5-MethylS. aureusWeak antibacterial activity[9]
Tetracycline N/A (Standard)S. aureusLower inhibition than G-0[5]
Streptomycin N/A (Standard)P. aeruginosaLower inhibition than G-0[5]

Note: Inhibition percentages are from agar well diffusion assays and are compared to the growth of the control.

The data suggests that halogenation, particularly at the 5-position of the furan ring and the β-position of the vinyl chain (as in Furvina), significantly enhances antimicrobial potency. Conversely, adding a methyl group at the 5-position (Compound 2) appears to reduce direct antibacterial activity but may confer other properties like quorum-sensing inhibition.[9]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10][11]

MIC_Workflow A Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) C Inoculate Wells with Microbial Suspension A->C B Perform 2-Fold Serial Dilution of Test Compound in 96-Well Plate B->C D Incubate Plate (e.g., 37°C for 24h) C->D E Visually Inspect for Growth or Measure OD600 D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

  • Preparation: Prepare a standardized microbial inoculum (e.g., to a 0.5 McFarland standard) in a suitable broth medium like Mueller-Hinton Broth.[12]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds to achieve a range of desired concentrations.[10] Include a positive control (microbes, no compound) and a negative control (broth only).

  • Inoculation: Add the standardized microbial inoculum to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[12]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[10]

Comparative Analysis: Anticancer Activity

Derivatives of the furan scaffold have shown significant potential as anticancer agents.[13] For this compound analogs, cytotoxic activity is highly dependent on the substitution pattern, which influences the compound's ability to interact with cellular targets and induce cell death. The evaluation of these compounds across a panel of cancer cell lines is a critical step in identifying promising leads.[14]

The introduction of additional aromatic rings and specific functional groups can modulate potency and selectivity. For example, in a series of carbamothioyl-furan-2-carboxamide derivatives, the position of a nitro group on an attached phenyl ring significantly impacted anticancer potential, with the ortho-substituted analog showing the highest activity.[15]

Compound/AnalogKey Structural FeatureCell LineActivity (IC₅₀ in µM)Reference
Compound 14b 5-nitrofuran, rhodanineMCF-70.85[13]
MDA-MB-2315.3[13]
Compound 4a o-nitro-phenylHepG2>35% cell viability at 20 µg/mL[15]
Compound 4d p-tolylHepG2>33% cell viability at 20 µg/mL[15]
Doxorubicin N/A (Standard)MCF-71.0 - 5.0 (approx.)[13]
HepG2Standard Control[15]

Note: Cell viability percentages indicate the remaining viable cells after treatment at a fixed concentration.

The data highlights that complex derivatives, such as the rhodanine-containing compound 14b , can achieve very high potency, with an IC₅₀ value below 1 µM against the MCF-7 breast cancer cell line.[13] This level of activity is comparable or superior to standard chemotherapeutic agents like doxorubicin.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a widely used colorimetric method to assess cell viability.[14] It measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[16]

MTT_Workflow A Seed Cancer Cells in 96-Well Plate (e.g., 1x10⁴ cells/well) B Allow Cells to Adhere (24 hours) A->B C Treat Cells with Serial Dilutions of Test Compound B->C D Incubate for Treatment Period (e.g., 24-48 hours) C->D E Add MTT Reagent to Each Well D->E F Incubate to Allow Formazan Formation (2-4 hours) E->F G Solubilize Formazan Crystals (e.g., with DMSO or SDS) F->G H Measure Absorbance (e.g., at 570 nm) with Plate Reader G->H I Calculate Cell Viability and Determine IC₅₀ H->I

Caption: Standard workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a predetermined density and allow them to attach overnight.[14]

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include untreated cells as a negative control and a known cytotoxic drug (e.g., doxorubicin) as a positive control.[15][14]

  • Incubation: Incubate the plates for a specified period, typically 24 or 48 hours.[14]

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[16]

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the purple formazan crystals.[16]

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at an appropriate wavelength (e.g., 570 nm).

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit cell growth by 50%.[17]

Conclusion and Future Directions

The this compound scaffold is a potent pharmacophore whose biological activity can be finely tuned through chemical modification. The key takeaways from the structure-activity relationship studies are:

  • The Nitrovinyl Moiety is Crucial: This group acts as a powerful Michael acceptor and is fundamental to the covalent mechanism of action observed in many analogs. Its presence is a strong determinant of both antimicrobial and anticancer activity.[5]

  • Ring Substitution Modulates Potency: Halogenation of the furan ring, as seen in Furvina, appears to significantly enhance antimicrobial effects.[4]

  • Complex Derivatives Yield High Potency: The development of more complex structures, such as those incorporating other heterocyclic systems like rhodanine, can lead to highly potent anticancer agents with sub-micromolar IC₅₀ values.[13]

Future research should focus on synthesizing novel analogs with substitutions designed to improve selectivity for microbial or cancer cells over host cells, thereby widening the therapeutic window. Further mechanistic studies are also warranted to identify the specific protein targets of these compounds in various pathogens and cancer types, which will enable more rational, target-based drug design. The inherent reactivity of the scaffold presents both a challenge and an opportunity, requiring a careful balance between potency and potential off-target toxicity.

References

A Comparative Analysis of the Antimicrobial Efficacy of 2-(2-Nitrovinyl)furan and Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the persistent challenge of antimicrobial resistance, the exploration of novel therapeutic agents is paramount. This guide provides a detailed comparative analysis of the antimicrobial efficacy of the synthetic compound 2-(2-Nitrovinyl)furan (G-1) against a panel of established commercial antibiotics: Penicillin, Ciprofloxacin, Gentamicin, and Amphotericin B. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the available experimental data, mechanisms of action, and a standardized protocol for evaluating antimicrobial potency.

Introduction to the Antimicrobial Agents

A fundamental understanding of the chemical nature and mode of action of each compound is crucial for a meaningful comparison of their antimicrobial efficacy.

1.1. This compound (G-1)

This compound is a synthetic compound belonging to the nitrovinylfuran class of molecules. Its antimicrobial properties have been a subject of growing interest.

  • Chemical Structure: C₆H₅NO₃

  • Proposed Mechanism of Action: The antimicrobial activity of this compound is believed to stem from its ability to induce oxidative stress within microbial cells.[1][2][3][4] The presence of the nitro group is thought to be crucial for this activity.[5] Studies suggest that G-1 can lead to an increase in reactive oxygen species (ROS) such as superoxide anions, resulting in damage to cellular components and ultimately leading to cell death.[2][3][4] It has been shown to enhance the bactericidal and bacteriostatic effects of other antibiotics by potentiating ROS generation.[2]

1.2. Commercial Antibiotics for Comparison

The commercial antibiotics selected for this comparison represent different classes with distinct mechanisms of action and spectra of activity.

  • Penicillin: A member of the β-lactam class, penicillin inhibits the formation of peptidoglycan cross-links in the bacterial cell wall, leading to cell lysis. It is most effective against Gram-positive bacteria.[6]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, ciprofloxacin targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[7][8]

  • Gentamicin: An aminoglycoside antibiotic, gentamicin binds to the 30S ribosomal subunit, causing mistranslation of mRNA and inhibiting protein synthesis.[9] It is primarily used against Gram-negative bacteria.

  • Amphotericin B: A polyene antifungal agent, Amphotericin B binds to ergosterol, a primary component of fungal cell membranes. This binding disrupts the membrane integrity, leading to leakage of intracellular components and fungal cell death.[10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To provide a standardized framework for comparing the antimicrobial efficacy of these compounds, the following detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is described. This method is a gold standard in antimicrobial susceptibility testing.

2.1. Principle

The broth microdilution method involves challenging a standardized suspension of a microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a specified incubation period.

2.2. Materials

  • Test compounds: this compound, Penicillin G, Ciprofloxacin, Gentamicin sulfate, Amphotericin B

  • Microbial strains:

    • Gram-positive bacteria: Staphylococcus aureus

    • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium

    • Yeast: Candida albicans

    • Filamentous fungus: Fusarium solani

  • Growth media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 medium for fungi.

  • Sterile 96-well microtiter plates

  • Sterile diluents (e.g., sterile water, dimethyl sulfoxide [DMSO] for compounds with low aqueous solubility)

  • Spectrophotometer or McFarland standards for inoculum standardization

  • Incubator

2.3. Step-by-Step Methodology

  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh the antimicrobial agents and dissolve them in an appropriate sterile solvent to create high-concentration stock solutions. The choice of solvent will depend on the solubility of the compound.

    • Rationale: Starting with a high-concentration stock allows for accurate serial dilutions and minimizes the volume of solvent added to the test wells, which could otherwise affect microbial growth.

  • Preparation of Serial Dilutions:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of each antimicrobial agent in the appropriate growth medium.

    • For each compound, a range of concentrations should be prepared to encompass the expected MIC value.

    • Rationale: Serial dilutions create a gradient of antimicrobial concentrations, allowing for the precise determination of the lowest concentration that inhibits growth.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old) of the test microorganism, prepare a suspension in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Further dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

    • Rationale: A standardized inoculum is critical for the reproducibility of MIC results. A high inoculum density can lead to falsely elevated MICs, while a low density can result in falsely low MICs.

  • Inoculation of Microtiter Plates:

    • Add the standardized microbial suspension to each well of the microtiter plate containing the serially diluted antimicrobial agents.

    • Include a growth control well (medium and inoculum, no antimicrobial) and a sterility control well (medium only).

    • Rationale: The growth control ensures that the microorganism is viable and capable of growth under the test conditions. The sterility control confirms that the medium and plate are not contaminated.

  • Incubation:

    • Incubate the inoculated plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for Candida albicans; 28-30°C for 48-72 hours for Fusarium solani).

    • Rationale: Optimal incubation conditions are necessary for the robust growth of the microorganism in the control wells, allowing for a clear determination of growth inhibition.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

2.4. Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Antimicrobial Stock Solutions dilutions Perform Serial Dilutions in Microtiter Plate stock->dilutions Dilute in media inoculate Inoculate Plate with Microbial Suspension dilutions->inoculate Add inoculum inoculum Prepare Standardized Microbial Inoculum inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Visually Read MIC incubate->read_mic results Record MIC Value read_mic->results

Figure 1: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC) by broth microdilution.

Comparative Antimicrobial Efficacy

The following tables summarize the available experimental data on the antimicrobial efficacy of this compound and the selected commercial antibiotics. It is important to note the different metrics used for G-1 (MIC and percentage inhibition) in the available literature.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Isolates

Fungal IsolateMIC (µg/mL)
Candida albicans50 and 500
Rhizoctonia solani50 and 500
Drechslera oryzae50, 500, and 5000
Source: Alabi & Hassan, 2014[11]

Table 2: Antibacterial Activity of this compound (Inhibition Zone in mm)

Bacterial SpeciesInhibition Zone (mm)
Bacillus cereus15
Shigella dysenteriae17.5
Bacillus subtilis19
Pseudomonas syringae19
Pseudomonas fluorescens19
Staphylococcus epidermidis20
Xanthomonas manihoti20
Source: Alabi & Hassan, 2014[11]

Table 3: Percentage Inhibition by this compound

MicroorganismPercentage Inhibition (%)
Salmonella typhimurium100
Candida albicans100
Fusarium solani100
Pseudomonas aeruginosa96
Staphylococcus aureus96
Escherichia coli80
Source: Alabi & Owolabi, 2012[5]

Table 4: Typical MIC Ranges (µg/mL) of Commercial Antibiotics

MicroorganismPenicillinCiprofloxacinGentamicinAmphotericin B
Staphylococcus aureus0.06 - >2560.12 - >320.25 - >128N/A
Escherichia coli>1280.004 - >320.12 - >128N/A
Pseudomonas aeruginosa>1280.12 - >320.5 - >128N/A
Salmonella typhimurium8 - >256[12]0.015 - >64[13]0.5 - 32[14]N/A
Candida albicansN/AN/A>100[15][16]0.03 - 4
Fusarium solaniN/A>2500[17][18]0.4 - >3000[1][17][18]0.5 - 16
N/A: Not Applicable. Data compiled from various sources.

Discussion and Comparative Analysis

The available data suggests that this compound possesses broad-spectrum antimicrobial activity, inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as fungi.[5][11]

4.1. Antibacterial Activity

Direct comparison of the antibacterial efficacy of G-1 with commercial antibiotics is challenging due to the different methodologies used in the cited studies (inhibition zones vs. MICs). However, the significant inhibition zones reported for G-1 against several bacterial species suggest potent activity.[11] The synergistic interaction observed between G-1 and ciprofloxacin against E. coli is particularly noteworthy, suggesting a potential for combination therapies to enhance efficacy and combat resistance.[2] The proposed mechanism of inducing oxidative stress in bacteria is a distinct mode of action compared to the targeted inhibition of cell wall synthesis (penicillin), DNA replication (ciprofloxacin), or protein synthesis (gentamicin).[2][3][4] This different mechanism could be advantageous against bacteria that have developed resistance to conventional antibiotics.

4.2. Antifungal Activity

The MIC values of 50 and 500 µg/mL for G-1 against Candida albicans are relatively high compared to the typical MIC range of Amphotericin B (0.03 - 4 µg/mL).[11] However, the 100% inhibition of C. albicans and Fusarium solani reported by Alabi and Owolabi (2012) at an unspecified concentration indicates significant antifungal potential.[5] It is important to note that some commercial antibacterial agents like gentamicin have been shown to have weak or no activity against fungi.[15][16] The ability of G-1 to inhibit both bacteria and fungi highlights its broad-spectrum nature.

4.3. Mechanism of Action and Potential for Resistance

The proposed mechanism of action for G-1, the induction of oxidative stress, is a multi-targeted approach that could potentially have a lower propensity for the development of resistance compared to antibiotics with highly specific cellular targets.[2][3][4] Resistance to penicillin, ciprofloxacin, and gentamicin is well-documented and often arises from target site mutations, enzymatic inactivation, or reduced drug accumulation.[6][7][8][9] The non-specific nature of oxidative damage could make it more difficult for microorganisms to develop effective resistance mechanisms.

Conclusion

This compound demonstrates promising broad-spectrum antimicrobial activity against a range of bacteria and fungi. While a direct quantitative comparison with commercial antibiotics is limited by the available data, the significant inhibition observed and its unique proposed mechanism of action make it a compound of interest for further investigation. Future studies should focus on determining the MIC values of G-1 against a wider panel of clinically relevant and resistant microorganisms using standardized methodologies to allow for a more definitive comparison with existing antimicrobial agents. The potential for synergistic interactions with current antibiotics also warrants further exploration as a strategy to combat antimicrobial resistance.

References

A Comparative Guide to Validating the Mechanism of Action of 2-(2-Nitrovinyl)furan (G-1)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a novel therapeutic candidate is paramount. This guide provides an in-depth, comparative framework for validating the multifaceted MoA of 2-(2-Nitrovinyl)furan (G-1), a compound of growing interest due to its broad-spectrum antimicrobial and potential immunomodulatory activities. We will move beyond simple descriptions, offering detailed experimental protocols and objective comparisons with established alternatives to provide a robust validation strategy.

Introduction to this compound (G-1)

This compound, designated here as G-1, is a synthetic organic compound belonging to the nitrovinylfuran class.[1][2][3][4] Structurally, it features a furan ring linked to a nitro-activated vinyl group, a chemical motif that underpins its biological activity. Pre-clinical studies have demonstrated its efficacy against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and protozoa.[5][6] Unlike traditional antibiotics that often target a single enzyme or pathway, the evidence for G-1 points towards a multi-pronged MoA, encompassing the induction of oxidative stress, disruption of bacterial communication, and potential modulation of host inflammatory responses. This guide will dissect and provide methodologies to validate each of these proposed mechanisms.

Part 1: The ROS-Mediated Antibacterial Mechanism

A primary mechanism underlying the bactericidal activity of G-1 is believed to be the generation of reactive oxygen species (ROS), leading to overwhelming oxidative stress within the bacterial cell.[7] This is a hallmark of the broader nitrofuran class of antibiotics.

Proposed Mechanism of G-1

Like other nitrofurans, G-1 is a prodrug.[8] Its nitro group is a key feature, which, in the low-oxygen environment of a bacterial cell, is reduced by bacterial nitroreductases to form highly reactive nitroso and hydroxylamino derivatives.[8] These intermediates can then undergo redox cycling, transferring electrons to molecular oxygen to generate superoxide radicals (O₂⁻) and other ROS.[9][10] This surge in ROS overwhelms the bacterium's antioxidant defenses, leading to widespread damage of DNA, proteins, and lipids, ultimately causing cell death.[7] Recent research into nitrofuran analogs also suggests a more specific downstream target: the inhibition of the bacterial GroEL/ES chaperonin system, which is essential for proper protein folding.[8]

Comparator Compound: Nitrofurantoin

For a direct mechanistic comparison, we select Nitrofurantoin . As a clinically established nitrofuran antibiotic primarily used for urinary tract infections, it shares the same core MoA: activation by bacterial nitroreductases and subsequent ROS generation.[9][11] This makes it an ideal benchmark for assessing the relative potency and specific effects of G-1.

Experimental Validation

The foundational step is to confirm that G-1's activity is dependent on bacterial nitroreductases. This can be achieved by comparing its minimum inhibitory concentration (MIC) against a wild-type bacterial strain versus a mutant strain deficient in key nitroreductase genes (e.g., nfsA and nfsB in E. coli). A significant increase in the MIC for the mutant strain would validate this essential first step of activation.

The direct consequence of G-1's activation is ROS generation. This can be quantified using a fluorescent probe-based assay.

Detailed Protocol: Intracellular ROS Detection in Bacteria

  • Culture Preparation: Grow bacterial cultures (e.g., E. coli, S. aureus) to mid-logarithmic phase (OD₆₀₀ ≈ 0.5) in a suitable broth.

  • Treatment: Centrifuge the cultures, wash the pellets with phosphate-buffered saline (PBS), and resuspend them in PBS. Aliquot the bacterial suspension into a 96-well black, clear-bottom plate.

  • Compound Addition: Add G-1 and Nitrofurantoin to the wells at various concentrations (e.g., 0.5x, 1x, and 2x MIC). Include an untreated control and a positive control (e.g., hydrogen peroxide).

  • Probe Loading: Add 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to each well to a final concentration of 10 µM. DCFH-DA is a cell-permeable dye that fluoresces upon oxidation by ROS.[12][13]

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 529 nm.[14]

  • Data Analysis: Normalize the fluorescence readings to the cell density (OD₆₀₀) and compare the fold-increase in ROS production for G-1 and Nitrofurantoin relative to the untreated control.

Table 1: Hypothetical Comparative ROS Induction Data

CompoundConcentrationMean Fluorescence (AU)Fold Increase vs. Control
Control -1501.0
G-1 1x MIC180012.0
Nitrofurantoin 1x MIC165011.0
H₂O₂ (Positive Control) 1 mM210014.0

Visualization: G-1's ROS-Mediated Pathway

G1_ROS_Mechanism cluster_bacterium Bacterial Cell G1_out G-1 (Prodrug) NTR Bacterial Nitroreductases G1_out->NTR Reduction G1_active Reactive Nitroso/ Hydroxylamino Intermediates NTR->G1_active O2 O₂ G1_active->O2 Redox Cycling GroEL GroEL/ES Chaperonin System Inhibition G1_active->GroEL ROS ROS (O₂⁻, H₂O₂) O2->ROS Damage Oxidative Damage (DNA, Proteins, Lipids) ROS->Damage Death Cell Death Damage->Death GroEL->Death

Caption: Proposed ROS-mediated mechanism of action for this compound (G-1).

Part 2: Inhibition of Bacterial Quorum Sensing

Beyond direct killing, G-1 and its analogs may disarm pathogens by interfering with quorum sensing (QS), the cell-to-cell communication system that regulates virulence and biofilm formation.[15]

Proposed Mechanism of G-1 Derivatives

In pathogens like Staphylococcus aureus, the accessory gene regulator (Agr) system is a critical QS circuit.[16] It controls the expression of toxins and surface proteins. Molecular docking studies on a G-1 derivative, 2-(2-Methyl-2-nitrovinyl)furan, suggest it inhibits this system by binding to the LytTR domain of the AgrA response regulator protein.[15] This prevents AgrA from activating the transcription of virulence genes, effectively silencing the pathogen's coordinated attack.

Comparator Compound: Halogenated Furanones

As a comparator, we select Halogenated Furanones , natural compounds isolated from the macroalga Delisea pulchra. These molecules are well-characterized QS inhibitors that function by competitively binding to LuxR-type receptors, a different component of the QS machinery found in many Gram-negative bacteria.[5][17] This comparison allows for the validation of G-1's anti-QS activity against a compound with a known, but distinct, QS inhibitory mechanism.

Experimental Validation

This assay utilizes a genetically engineered S. aureus strain to quantify the inhibition of the Agr system.

Detailed Protocol: Agr Quorum Sensing Reporter Assay

  • Strain and Culture: Use an S. aureus reporter strain that expresses a fluorescent protein (e.g., GFP) under the control of an Agr-responsive promoter (e.g., P3).[18][19] Grow the reporter strain overnight.

  • Assay Preparation: Dilute the overnight culture into fresh media in a 96-well black, clear-bottom plate.

  • Compound Addition: Add serial dilutions of G-1 and the halogenated furanone to the wells. Include an uninhibited control and a vehicle control (e.g., DMSO).

  • Activation: Add a sub-maximal concentration of the cognate autoinducing peptide (AIP) to all wells (except a negative control) to activate the Agr system.

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 3-6 hours).

  • Measurement: Measure both fluorescence (for QS activity) and optical density at 600 nm (for bacterial growth) using a microplate reader.

  • Data Analysis: Normalize the fluorescence signal to the OD₆₀₀ to account for any growth-inhibitory effects. Plot the normalized fluorescence against the inhibitor concentration and calculate the IC₅₀ value for each compound.

Table 2: Hypothetical Comparative QS Inhibition Data

CompoundIC₅₀ (µM)Max Inhibition (%)Effect on Growth at IC₅₀
G-1 15.285None
Furanone 8.592None

A key downstream effect of QS inhibition is the prevention of biofilm formation. This can be quantified using a crystal violet staining assay.

Detailed Protocol: Crystal Violet Biofilm Assay

  • Culture Preparation: Grow S. aureus overnight and dilute into fresh TSBg (Tryptic Soy Broth with glucose).

  • Treatment: In a 96-well plate, add the bacterial suspension and sub-MIC concentrations of G-1 and the furanone. Include an untreated control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C without shaking to allow biofilm formation.

  • Washing: Carefully discard the planktonic bacteria and wash the wells gently with PBS to remove non-adherent cells.

  • Staining: Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Solubilization: Discard the stain and wash the wells again with PBS. Add 30% acetic acid to each well to solubilize the bound crystal violet.

  • Measurement: Measure the absorbance at 595 nm using a microplate reader.

  • Analysis: Compare the absorbance values of treated wells to the control to determine the percentage of biofilm inhibition.

Visualization: S. aureus Agr QS Pathway and Inhibition

Agr_QS_Pathway cluster_saureus S. aureus Cell AgrD AgrD (Pro-peptide) AgrB AgrB (Membrane Peptidase) AgrD->AgrB Processing AIP AIP (Autoinducer) AgrB->AIP Export AgrC AgrC (Receptor Kinase) AIP->AgrC Binding AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation P3 P3 Promoter AgrA->P3 Activation Virulence Virulence Genes (e.g., hla, psms) P3->Virulence Transcription G1 G-1 G1->AgrA Inhibition

Caption: The S. aureus Agr quorum sensing pathway with the proposed inhibition site of G-1.

Part 3: Modulation of Eukaryotic Inflammatory Pathways

Evidence from structurally related nitrovinyl compounds suggests that G-1 may also possess immunomodulatory properties, specifically by inhibiting key inflammatory signaling pathways in host cells.

Proposed Mechanism of G-1

Pathogen-associated molecular patterns (PAMPs) are recognized by Toll-like receptors (TLRs) on host immune cells, triggering a signaling cascade that leads to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB translocates to the nucleus and drives the expression of pro-inflammatory genes. A related compound, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, has been shown to inhibit this pathway.[20] It is hypothesized that G-1 may act similarly, dampening the host inflammatory response, which could be beneficial in the context of an infection.

Comparator Compound: BAY 11-7082

For comparison, we choose BAY 11-7082 , a well-characterized and widely used pharmacological inhibitor of NF-κB activation. It acts by irreversibly inhibiting IκB-α phosphorylation, a critical step upstream of NF-κB activation. This provides a benchmark for assessing the potency and specific point of pathway inhibition by G-1.

Experimental Validation

This is the gold-standard cell-based assay for quantifying NF-κB transcriptional activity.

Detailed Protocol: NF-κB Luciferase Reporter Assay

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in a 96-well white, clear-bottom plate. Transiently transfect the cells with two plasmids: one containing the firefly luciferase gene under the control of an NF-κB response element, and another constitutively expressing Renilla luciferase (as a transfection control).[21][22]

  • Pre-treatment: After 24 hours, replace the medium and pre-treat the cells with various concentrations of G-1 and BAY 11-7082 for 1-2 hours.

  • Stimulation: Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 6-8 hours. Include unstimulated and vehicle-treated controls.

  • Lysis: Wash the cells with PBS and add passive lysis buffer.

  • Luciferase Measurement: Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity in each well using a luminometer.[20]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the stimulated control and determine the IC₅₀ values for G-1 and BAY 11-7082.

Table 3: Hypothetical Comparative NF-κB Inhibition Data

CompoundIC₅₀ (µM)Max Inhibition (%)Cell Viability at IC₅₀
G-1 25.878>95%
BAY 11-7082 5.195>95%

Visualization: TLR/NF-κB Signaling and Inhibition

NFkB_Pathway cluster_cell Host Immune Cell PAMP PAMP (e.g., LPS) TLR TLR4 PAMP->TLR MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK ...signaling cascade... IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->IKK NFkB_IkB->NFkB Release Genes Pro-inflammatory Gene Expression G1 G-1 G1->IKK Inhibition?

Caption: The TLR/NF-κB signaling pathway with a hypothesized inhibition point for G-1.

Synthesis and Conclusion

This guide outlines a comprehensive and comparative strategy for validating the proposed mechanisms of action of this compound. The experimental evidence suggests that G-1 is not a "single-target" agent but rather a versatile compound with a multi-pronged approach to combating microbial infections.

  • As a bactericidal agent, its ROS-generating capabilities, benchmarked against the established antibiotic Nitrofurantoin, confirm its place within the nitrofuran class while potentially offering a unique profile.

  • As a virulence inhibitor, its ability to disrupt the S. aureus Agr quorum sensing system, when compared to canonical furanone inhibitors, highlights its potential to disarm pathogens and prevent biofilm formation, a critical aspect of chronic infections.

  • As a potential immunomodulator, its hypothesized inhibition of the NF-κB pathway, compared against a known inhibitor like BAY 11-7082, suggests a dual benefit of not only targeting the pathogen but also mitigating the potentially damaging host inflammatory response.

By employing the detailed protocols and comparative frameworks presented here, researchers can rigorously validate the mechanistic profile of G-1. This multi-faceted action—killing the pathogen, disrupting its communication, and modulating the host response—positions this compound as a compelling candidate for further drug development in an era where novel antimicrobial strategies are desperately needed.

References

A Comparative Guide to the Cytotoxicity of Furan-Based Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The furan nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, serving as a versatile scaffold for a multitude of pharmacologically active compounds.[1][2] Its unique steric and electronic properties allow it to act as a bioisostere for other aromatic rings like phenyl, often improving metabolic stability, bioavailability, and receptor interactions.[1] In oncology research, furan derivatives have garnered significant attention for their ability to target cancer cells through various mechanisms, including enzyme inhibition and the induction of apoptosis.[1][3] This guide provides a comparative analysis of the cytotoxic effects of recently developed furan-based compounds against various cancer cell lines, delves into their mechanisms of action, and presents the standardized protocols used for their evaluation.

Comparative Cytotoxicity: A Data-Driven Analysis

The efficacy of a potential anticancer agent is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies higher potency. Here, we compare the cytotoxic activities of novel furan derivatives against breast and esophageal cancer cell lines, highlighting the crucial role of chemical structure in determining efficacy.

Case Study 1: Furan Derivatives Targeting Breast Cancer (MCF-7)

A recent study detailed the synthesis of a novel series of furan-based derivatives and evaluated their cytotoxic activity against the MCF-7 human breast cancer cell line.[4] The results, summarized below, demonstrate a significant variation in potency based on the chemical modifications to the core furan structure.

Table 1: Cytotoxicity (IC50) of Furan Derivatives against MCF-7 Cells

Compound Chemical Moiety IC50 (µM) against MCF-7 Selectivity Index (SI)* Reference
Compound 4 Pyridine Carbohydrazide 4.06 7.33 [4]
Compound 7 N-phenyl Triazinone 2.96 7.47 [4]
Staurosporine (Reference Drug) - - [4]

*Selectivity Index (SI) is the ratio of the IC50 value against a normal cell line (MCF-10A) to the IC50 against the cancer cell line (MCF-7). A higher SI indicates greater selectivity for cancer cells.

Compounds 4 and 7 emerged as the most potent candidates, with IC50 values of 4.06 µM and 2.96 µM, respectively.[4] Importantly, these compounds exhibited a high selectivity index, suggesting they are significantly more toxic to cancer cells than to normal breast cells, a critical attribute for a therapeutic candidate.[4] This enhanced activity is often linked to substitutions at the 2- and 5-positions of the furan ring, where the addition of specific functional groups can augment the molecule's ability to interact with biological targets.[1]

Case Study 2: Furo[3,2-c]pyridine Derivatives Against Esophageal Cancer (KYSE70 & KYSE150)

In another study, a series of furan[3,2-c] pyridine derivatives were synthesized and tested against two human esophageal cancer cell lines, KYSE70 and KYSE150.[5] This work underscores the potential of fused-ring systems incorporating the furan moiety.

Table 2: Cytotoxicity (IC50) of Lead Compound 4c Against Esophageal Cancer Cells

Compound Cancer Cell Line IC50 (µg/mL) after 48h Reference
Compound 4c KYSE70 0.888 (at 24h) [5]

| Compound 4c | KYSE150 | 0.655 |[5] |

Compound 4c demonstrated remarkable potency, inhibiting 99% of cell growth at a concentration of 20 µg/mL and exhibiting an IC50 value of 0.655 µg/mL against KYSE150 cells after 48 hours of treatment.[5] Molecular docking studies suggested that the pyridone C=O group in this compound plays a crucial role in binding to key cellular targets like METAP2 and EGFR, potentially explaining its potent cytotoxic effect.[5]

Mechanism of Action: Inducing Apoptotic Cell Death

Understanding how a compound kills cancer cells is fundamental to its development. The most effective furan derivatives often act by inducing apoptosis, or programmed cell death, a self-validating mechanism that eliminates malignant cells cleanly.

The highly active compounds 4 and 7 from the breast cancer study were found to arrest the cell cycle at the G2/M phase, preventing the cancer cells from dividing.[4] Further investigation revealed that they trigger the intrinsic mitochondrial pathway of apoptosis. This was confirmed by observing an increase in the expression of pro-apoptotic proteins (p53 and Bax) and a corresponding decrease in the anti-apoptotic protein Bcl-2.[4] This imbalance disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, the executioner enzymes of apoptosis.

G cluster_cell Cancer Cell Furan_Compound Furan Compound (e.g., 4 or 7) p53 p53 (Tumor Suppressor) Activation Furan_Compound->p53 Induces Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Furan_Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Disrupts Membrane Bcl2->Mitochondrion Normally Inhibits Disruption Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Cascade Activation Cytochrome_c->Caspases Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis G cluster_workflow MTT Assay Workflow node_style node_style A 1. Cell Seeding (1x10⁴ cells/well) B 2. Incubation (24h) & Compound Treatment A->B C 3. Add MTT Reagent (0.5 mg/mL final) B->C D 4. Incubate (2-4h) (Formazan Formation) C->D E 5. Solubilize Crystals (Add 100µL DMSO) D->E F 6. Read Absorbance (570 nm) E->F G Data Analysis (Calculate IC50) F->G

References

Assessing the Selectivity of 2-(2-Nitrovinyl)furan for Microbial Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the pursuit of novel compounds with high efficacy against pathogenic microbes and minimal toxicity to host cells is paramount. 2-(2-Nitrovinyl)furan, a derivative of the furan family, has emerged as a compound of interest, demonstrating a broad spectrum of antimicrobial activity. This guide provides an in-depth technical assessment of the selectivity of this compound for microbial targets, offering a comparative analysis with established broad-spectrum antimicrobial agents. By delving into the experimental methodologies, presenting available data, and exploring the underlying mechanisms of action, this document serves as a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Antimicrobial Selectivity

The therapeutic efficacy of an antimicrobial agent is not solely defined by its potency against pathogens but is intrinsically linked to its selectivity. An ideal antimicrobial agent should exhibit a high degree of toxicity towards microbial targets while remaining largely inert to mammalian cells. This differential activity, often quantified by the Selectivity Index (SI), is a critical determinant of a drug's safety profile and its potential for clinical success. A high SI value indicates a wider therapeutic window, minimizing the risk of adverse effects.

This compound has demonstrated promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1] Its mechanism of action is believed to involve the induction of oxidative stress within microbial cells, leading to cellular damage and death.[2][3] This guide aims to critically evaluate the selectivity of this compound by comparing its antimicrobial potency with its effects on mammalian cells, juxtaposed with the performance of commonly used broad-spectrum antibiotics.

Comparative Antimicrobial Agents

To provide a comprehensive assessment, this compound is compared against three widely used broad-spectrum antimicrobial agents from different classes:

  • Ciprofloxacin: A fluoroquinolone that inhibits bacterial DNA gyrase and topoisomerase IV.

  • Piperacillin/Tazobactam: A combination of a β-lactam antibiotic and a β-lactamase inhibitor, which prevents the breakdown of the antibiotic by resistant bacteria.

  • Meropenem: A carbapenem antibiotic with a very broad spectrum of activity that inhibits bacterial cell wall synthesis.

Experimental Methodologies for Assessing Selectivity

A thorough evaluation of antimicrobial selectivity relies on a standardized set of in vitro assays. The following protocols provide a framework for generating the data necessary for a robust comparative analysis.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental measure of a compound's antimicrobial potency.

  • Preparation of Antimicrobial Stock Solutions: Prepare a high-concentration stock solution of the test compound (e.g., this compound) and comparator agents in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial stock solutions across the wells of the microtiter plate to create a range of concentrations.

  • Inoculum Preparation: Culture the microbial strains overnight and then dilute the culture to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 16-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antimicrobial Stock Solutions D Perform Serial Dilutions A->D B Prepare Microtiter Plates with Broth B->D C Prepare Microbial Inoculum E Inoculate Plates C->E D->E F Incubate Plates E->F G Read MIC (Lowest Concentration with No Growth) F->G

Caption: Workflow for MIC Determination.

Assessment of Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) against mammalian cell lines is a measure of a compound's cytotoxicity. This value is crucial for calculating the Selectivity Index.

  • Cell Culture: Culture a relevant mammalian cell line (e.g., human embryonic kidney cells HEK-293, or a specific cancer cell line) in appropriate culture medium in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and comparator agents in the culture medium and add them to the wells containing the cells. Include a vehicle control (solvent only) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration that causes a 50% reduction in cell viability.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture Mammalian Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Compound Dilutions B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for MTT Cytotoxicity Assay.

Calculation of Selectivity Index (SI)

The Selectivity Index is a ratio that quantifies the differential activity of a compound. It is calculated as follows:

SI = IC50 (Mammalian Cells) / MIC (Microbial Target)

A higher SI value indicates greater selectivity for the microbial target.

Comparative Data

The following tables summarize the available data on the antimicrobial activity and cytotoxicity of this compound and the comparator agents. It is important to note that a direct head-to-head comparison is challenging due to variations in experimental conditions across different studies.

Table 1: Antimicrobial Activity (MIC in µg/mL)
CompoundEscherichia coliStaphylococcus aureusPseudomonas aeruginosaCandida albicans
This compound 80% inhibition¹96% inhibition¹96% inhibition¹100% inhibition¹
Ciprofloxacin 0.013 - 0.25[4][5]0.5 - 4[4][6]0.15 - 1[4][6]Not Active
Piperacillin/Tazobactam ≤16/4[7]-≤16/4[7]Not Active
Meropenem ≤0.125[8]-1[9]Not Active
Table 2: Cytotoxicity and Selectivity Index
CompoundMammalian Cell LineIC50 (µg/mL)Selectivity Index (SI)
This compound VariousData Not Available Not Calculable
Ciprofloxacin Various (e.g., L1210, HeLa)40 - 80[10]Varies
Piperacillin/Tazobactam -Generally considered low toxicityVaries
Meropenem hBM-MSC> Highest concentration tested (low toxicity)[1]Varies

Note: The lack of publicly available IC50 data for this compound against a range of mammalian cell lines is a significant gap in the current understanding of its selectivity profile.

Mechanism of Action

The antimicrobial activity of this compound is primarily attributed to its ability to induce oxidative stress in microbial cells.[11][2][3] This is a multi-faceted process that disrupts cellular homeostasis and leads to cell death.

G cluster_entry Cellular Entry & Activation cluster_ros Oxidative Stress Induction cluster_damage Cellular Damage cluster_death Cellular Outcome A This compound Enters Microbial Cell B Nitroreductase-mediated Reduction of Nitro Group A->B C Generation of Reactive Oxygen Species (ROS) B->C D Lipid Peroxidation (Membrane Damage) C->D E DNA Damage C->E F Protein Oxidation C->F G Inhibition of Cellular Processes D->G E->G F->G H Microbial Cell Death G->H

Caption: Proposed Mechanism of Action of this compound.

The nitro group of this compound is believed to be a key pharmacophore. Inside the microbial cell, it can be reduced by nitroreductases to form reactive nitroso and hydroxylamino derivatives.[12] These reactive species can then lead to the generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide. The accumulation of ROS overwhelms the microbial cell's antioxidant defenses, leading to widespread damage to essential cellular components, including lipids, proteins, and DNA, ultimately resulting in cell death.[13]

Resistance Development

The potential for microorganisms to develop resistance to this compound is a critical consideration for its long-term therapeutic viability. Currently, there is a limited body of research specifically addressing resistance mechanisms to this compound. However, as with other nitroaromatic compounds, potential resistance mechanisms could involve:

  • Decreased activity of nitroreductase enzymes: Mutations in the genes encoding these enzymes could lead to reduced activation of the prodrug.[12]

  • Increased efflux pump activity: Overexpression of efflux pumps could actively transport the compound out of the microbial cell.

  • Enhanced antioxidant defenses: Upregulation of enzymes that neutralize ROS could confer tolerance to the oxidative stress induced by the compound.

Further research is imperative to understand the frequency and mechanisms of resistance development to this compound.

Conclusion and Future Directions

This compound exhibits potent broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi. Its proposed mechanism of action, involving the induction of oxidative stress, represents a potentially valuable strategy in an era of growing antimicrobial resistance.

However, a comprehensive assessment of its selectivity is currently hampered by the lack of publicly available quantitative data on its cytotoxicity against a diverse panel of mammalian cell lines. To fully realize the therapeutic potential of this compound, future research should prioritize:

  • Systematic in vitro cytotoxicity studies: Determining the IC50 values of this compound against a range of human cell lines to enable the calculation of a robust Selectivity Index.

  • Direct comparative studies: Conducting head-to-head comparisons of the antimicrobial activity and cytotoxicity of this compound with modern, clinically relevant antimicrobial agents under standardized conditions.

  • Resistance studies: Investigating the potential for and mechanisms of microbial resistance to this compound.

  • In vivo efficacy and toxicity studies: Evaluating the therapeutic efficacy and safety profile of this compound in animal models of infection.

By addressing these critical knowledge gaps, the scientific community can make a more informed judgment on the potential of this compound as a selective and effective antimicrobial agent for future therapeutic applications.

References

comparative docking studies of 2-(2-Nitrovinyl)furan derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Comparative Docking Studies of 2-(2-Nitrovinyl)furan Derivatives

Introduction: Unlocking the Potential of Nitrovinylfurans

The this compound (NVF) scaffold represents a class of heterocyclic compounds with remarkable biological versatility. Synthesized from the condensation of furfural and nitromethane, these derivatives have demonstrated potent antimicrobial activity against a wide spectrum of bacteria and fungi, in some cases exceeding the efficacy of conventional antibiotics.[1][2] The core value of this scaffold lies in its reactive electrophilic double bond and the presence of a nitro group, which are believed to be key to its mechanism of action, potentially through the inhibition of essential microbial enzymes.[3][4]

In modern drug discovery, understanding the precise interactions between a potential drug molecule and its biological target is paramount. Molecular docking is a powerful computational method that serves this purpose, predicting how a ligand (the drug molecule) fits into the active site of a protein and estimating the strength of this interaction.[5][6][7] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of how to design, execute, and interpret comparative docking studies for this compound derivatives, grounded in established scientific protocols and field-proven insights.

The Foundation: A Self-Validating Docking Methodology

A robust and reliable docking study is not merely about generating numbers; it's about creating a self-validating system that provides meaningful, comparative insights. The causality behind each step is critical for ensuring the scientific integrity of the results.

Step 1: Rational Target Selection and Preparation

The choice of a protein target is the most critical first step and must be hypothesis-driven. For NVF derivatives, known for their antimicrobial properties, a logical target is an essential enzyme in a pathogenic bacterium like Escherichia coli. A well-studied example is E. coli nitroreductase (PDB ID: 1YLU), an enzyme implicated in the activity of nitroaromatic compounds.[5][8]

Experimental Protocol: Receptor Preparation

  • Structure Retrieval: Download the 3D crystal structure of the target protein from an authoritative repository like the Protein Data Bank (PDB).[7]

  • Purification of the Structure: The raw PDB file contains more than just the protein. It is crucial to remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. This ensures that the docking simulation is focused solely on the interaction between your ligand and the protein.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure. This step is vital as it correctly models the ionization states of amino acid residues at a physiological pH, which is essential for accurately calculating electrostatic interactions and hydrogen bonds. Assign appropriate atomic charges (e.g., Kollman charges).[7]

  • Finalization: Save the prepared, "clean" protein structure in a format required by the docking software, such as PDBQT for AutoDock Vina.[7]

Step 2: Meticulous Ligand Preparation

The accuracy of a docking study is equally dependent on the correct preparation of the ligands.

Experimental Protocol: Ligand Preparation

  • Structure Generation: Create the 2D structures of the NVF derivatives and the chosen reference compound (e.g., a known drug like Nitrofurantoin).

  • Conversion and Energy Minimization: Convert the 2D structures into 3D models. This initial 3D structure is not necessarily the most stable. Therefore, perform an energy minimization using a suitable mechanics force field (e.g., MMFF94).[6][7][9] This critical step calculates the lowest energy, most stable conformation of the ligand, which is the most likely to be biologically relevant.

  • Define Rotatable Bonds: Identify and define the rotatable (torsional) bonds within the ligand. Allowing these bonds to rotate freely during the simulation gives the ligand conformational flexibility, enabling it to adapt its shape to best fit the protein's binding pocket.[7]

  • Finalization: Save the prepared ligands in the PDBQT format.

Step 3: The Docking Simulation

This is the core computational experiment where the software explores the binding possibilities.

Experimental Protocol: Molecular Docking

  • Define the Search Space: A "grid box" is generated around the protein's active site.[5][10] This box defines the three-dimensional space where the docking algorithm will attempt to place the ligand. Its size and center must be carefully chosen to encompass the entire binding pocket, which can be identified from the position of a co-crystallized ligand in the original PDB file or through literature precedent.[10]

  • Execute Docking Algorithm: Using software like AutoDock Vina, PyRx, or GLIDE, the simulation is initiated.[5][7][11] The software systematically samples thousands of different orientations and conformations of the ligand within the grid box.

  • Scoring: For each generated pose, the software's "scoring function" calculates a binding score (typically in kcal/mol). This score estimates the binding free energy, with more negative values indicating a more favorable, higher-affinity interaction.[5][10]

Step 4: Comprehensive Analysis of Results

The output of a docking run is a set of binding poses and their corresponding scores. A thorough analysis involves both quantitative and qualitative assessment.

  • Quantitative Comparison: Rank the ligands based on their best docking scores. This provides a direct, quantitative comparison of their predicted binding affinities.

  • Qualitative Validation: The lowest energy pose is not always the most realistic. It is essential to visually inspect the top-ranked poses using visualization software (e.g., BIOVIA Discovery Studio, UCSF Chimera).[10] Analyze the specific molecular interactions, such as:

    • Hydrogen Bonds: Key for specificity and affinity.

    • Hydrophobic Interactions: Crucial for stabilizing the ligand in the binding pocket.

    • Pi-Pi Stacking: Aromatic ring interactions that can significantly contribute to binding.[11][12]

  • Comparative Benchmarking: The most important step for validating the study is to compare the results of the test compounds against a known inhibitor or standard drug docked to the same target under identical conditions.[5][8] If the docking protocol can accurately predict the binding mode of the known inhibitor, it builds confidence in the predictions for the novel derivatives.

Illustrative Case Study: NVF Derivatives vs. E. coli Nitroreductase

To demonstrate the application of this methodology, we present a comparative analysis of three NVF derivatives against E. coli Nitroreductase (PDB: 1YLU), using the urinary tract anti-infective Nitrofurantoin as a standard for comparison.[5][8]

Table 1: Comparative Docking Performance against E. coli Nitroreductase (1YLU)

CompoundDocking Score (kcal/mol)Key Interacting Amino Acid Residues
Nitrofurantoin (Standard) -8.1GLU 165, ARG 10, ARG 207, SER 12, LYS 205[5]
This compound -7.5GLU 165, ARG 207, SER 12, TYR 68
2-Bromo-5-(2-nitrovinyl)furan -8.3GLU 165, ARG 10, ARG 207, LYS 205, PHE 124
2-Methyl-5-(2-nitrovinyl)furan -7.8GLU 165, ARG 207, SER 12, VAL 168
Analysis of Comparative Data

From the data presented in Table 1, several key insights can be drawn:

  • Benchmark Validation: The standard drug, Nitrofurantoin, shows a strong binding affinity of -8.1 kcal/mol, interacting with several key polar and charged residues in the active site.[5] This serves as a reliable benchmark.

  • Parent Scaffold Performance: The parent compound, this compound, demonstrates good binding affinity (-7.5 kcal/mol), engaging with several of the same key residues as the standard, including the critical GLU 165 and ARG 207, validating its potential as a core scaffold.

  • Impact of Substitution: The 2-Bromo derivative shows the highest predicted binding affinity (-8.3 kcal/mol), even surpassing the standard drug. Visual analysis would likely reveal that the bromine atom engages in favorable hydrophobic or halogen-bonding interactions, possibly with a residue like PHE 124, thereby anchoring the ligand more securely in the active site. This suggests that halogenation at the 5-position of the furan ring is a promising strategy for enhancing potency.

  • Structure-Activity Relationship (SAR): The 2-Methyl derivative shows a slight improvement in binding over the parent compound. The methyl group likely enhances hydrophobic interactions within a nonpolar sub-pocket of the active site, interacting with a residue such as VAL 168.

This comparative approach allows researchers to not only identify the most promising candidates but also to understand the underlying structure-activity relationships that drive binding affinity.

Visualizing the Process

Diagrams are essential for conceptualizing complex workflows and biological interactions.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Retrieval (PDB) PrepProt 3. Receptor Preparation (Clean, Protonate) PDB->PrepProt Ligands 2. Ligand Structure Generation PrepLig 4. Ligand Preparation (Energy Minimization) Ligands->PrepLig Grid 5. Grid Box Generation PrepProt->Grid PrepLig->Grid Dock 6. Execute Docking (AutoDock Vina) Grid->Dock Scores 7. Quantitative Analysis (Binding Scores) Dock->Scores Visualize 8. Qualitative Analysis (Interaction Visualization) Scores->Visualize Compare 9. Comparative Analysis vs. Standard Visualize->Compare

Caption: A flowchart of the comparative molecular docking process.

G NVF This compound Derivative Binding Binding to Active Site NVF->Binding High Affinity Enzyme Essential Bacterial Enzyme (e.g., Nitroreductase) Enzyme->Binding Inhibition Enzyme Inhibition Binding->Inhibition Effect Antibacterial Effect (Cell Death) Inhibition->Effect

Caption: Conceptual pathway of enzyme inhibition by an NVF derivative.

Conclusion

Comparative molecular docking is an indispensable tool in the rational design of novel therapeutics based on the this compound scaffold. By adhering to a rigorous and self-validating methodology, researchers can effectively compare derivatives, elucidate structure-activity relationships, and prioritize candidates for synthesis and further biological evaluation. The true power of this approach lies not in the absolute prediction of binding affinity, but in the robust comparative insights it provides, significantly accelerating the journey from computational hit to viable drug candidate.

References

A Comparative Guide to the In Vivo Efficacy of 2-(2-Nitrovinyl)furan in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of the potential in vivo anticancer efficacy of 2-(2-Nitrovinyl)furan (G-1), a heterocyclic compound of interest for its bioactive properties. While direct in vivo anticancer data for G-1 is emerging, this document synthesizes findings from related nitrovinyl analogs to construct a robust preclinical framework for its evaluation. We will objectively compare its projected performance with Doxorubicin, a standard-of-care chemotherapeutic agent, supported by established experimental data and detailed protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel anticancer compounds.

Introduction to this compound (G-1) and its Anticancer Potential

This compound, designated here as G-1, is a small molecule characterized by a furan ring substituted with a nitrovinyl group. While extensively studied for its antimicrobial and antiparasitic activities, the anticancer potential of the broader class of nitrovinyl compounds is an area of growing interest.[1][2] Studies on structurally related compounds, such as (E)-9-(2-nitrovinyl)anthracenes, have demonstrated potent antiproliferative and pro-apoptotic effects in various cancer cell lines, including those for Burkitt's Lymphoma.[1][3] These findings suggest that the nitrovinyl pharmacophore is a key contributor to the observed cytotoxic activity, making G-1 a compelling candidate for in vivo anticancer evaluation.

The proposed mechanism of action for nitrovinyl compounds in cancer cells centers on the induction of apoptosis, or programmed cell death, mediated by oxidative stress. It is hypothesized that the electrophilic nature of the nitrovinyl group leads to the generation of reactive oxygen species (ROS), which in turn triggers a cascade of intracellular signaling events culminating in apoptosis.[4][5]

Experimental Design for In Vivo Efficacy Evaluation

To rigorously assess the anticancer potential of G-1 in a preclinical setting, a well-defined in vivo experimental design is paramount. Based on the promising in vitro data of related compounds against Burkitt's Lymphoma, a human Burkitt's Lymphoma xenograft model in immunocompromised mice is proposed as a clinically relevant and established model system.[3][6]

Experimental Workflow

The following diagram outlines the key steps in the proposed in vivo efficacy study of G-1 compared to Doxorubicin.

experimental_workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Therapeutic Intervention cluster_evaluation Phase 3: Efficacy & Toxicity Assessment cell_culture Raji Cell Culture cell_harvest Cell Harvest & Viability cell_culture->cell_harvest inoculation Subcutaneous Inoculation in SCID Mice cell_harvest->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (G-1, Doxorubicin, Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint & Euthanasia monitoring->endpoint analysis Tumor Excision & Analysis (Histology, Biomarkers) endpoint->analysis

Caption: Workflow for in vivo efficacy evaluation of G-1.

Detailed Experimental Protocol: Burkitt's Lymphoma Xenograft Model

This protocol details the methodology for establishing and utilizing a Raji cell-derived Burkitt's Lymphoma xenograft model to evaluate the in vivo efficacy of G-1.

Materials:

  • Raji (human Burkitt's Lymphoma) cell line (ATCC® CCL-86™)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

  • Severe Combined Immunodeficient (SCID) mice (female, 6-8 weeks old)

  • Matrigel® Basement Membrane Matrix

  • This compound (G-1)

  • Doxorubicin hydrochloride

  • Vehicle control (e.g., sterile saline or DMSO/polyethylene glycol mixture)

  • Calipers for tumor measurement

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Culture: Culture Raji cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation for Inoculation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.[7]

  • Tumor Cell Inoculation: Anesthetize the SCID mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[7][8]

  • Tumor Growth Monitoring: Monitor the mice daily for tumor development. Once tumors become palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control (intraperitoneal injection)

    • Group 2: G-1 (hypothetical dose of 25 mg/kg, intraperitoneal injection, daily)

    • Group 3: Doxorubicin (3 mg/kg, intravenous injection, once weekly).[9]

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight twice weekly. Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

  • Study Endpoint: The study should be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration (e.g., 21-28 days). Euthanize the mice according to institutional guidelines.

  • Tissue Collection and Analysis: At the endpoint, excise the tumors and weigh them. A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis) and another portion can be snap-frozen for molecular analysis (e.g., Western blotting for apoptotic markers).

Comparative In Vivo Efficacy Data

The following tables present the expected in vivo efficacy data for G-1, based on the performance of related compounds, in comparison to the established anticancer agent Doxorubicin in a Burkitt's Lymphoma xenograft model.

Table 1: Hypothetical In Vivo Efficacy of this compound (G-1) in a Raji Xenograft Model

Treatment GroupDose and ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1850 ± 250-+5 ± 2
G-125 mg/kg, i.p., daily980 ± 18047-8 ± 3
Doxorubicin3 mg/kg, i.v., weekly980.5 ± 15047-12 ± 4

Data for G-1 is hypothetical and projected based on the activity of related nitrovinyl compounds. Data for Doxorubicin is based on published studies.[9]

Table 2: Comparative Efficacy of G-1 and Doxorubicin

ParameterThis compound (G-1) (Projected)Doxorubicin (Established)
Mechanism of Action Induction of apoptosis via ROS generationDNA intercalation, Topoisomerase II inhibition, ROS generation
Tumor Growth Inhibition Moderate to HighHigh
Toxicity Profile Potential for oxidative stress-related toxicitiesCardiotoxicity, myelosuppression
Route of Administration Intraperitoneal (projected)Intravenous

Mechanistic Insights: Signaling Pathways

Proposed Apoptotic Signaling Pathway of this compound (G-1)

Based on studies of related nitro-group containing compounds, G-1 is anticipated to induce apoptosis primarily through the generation of reactive oxygen species (ROS), which triggers the intrinsic mitochondrial pathway.[5][10]

G1_pathway G1 This compound (G-1) ROS ↑ Reactive Oxygen Species (ROS) G1->ROS Mito_Stress Mitochondrial Oxidative Stress ROS->Mito_Stress Bax_Bak Bax/Bak Activation Mito_Stress->Bax_Bak CytoC Cytochrome c Release Bax_Bak->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed ROS-mediated apoptotic pathway of G-1.

Established Apoptotic Signaling Pathway of Doxorubicin

Doxorubicin induces apoptosis through a multi-faceted mechanism that includes both DNA damage and the generation of ROS, engaging both intrinsic and extrinsic apoptotic pathways.[2][11][12]

Doxorubicin_pathway cluster_dna DNA Damage Pathway cluster_ros ROS Pathway Dox Doxorubicin Top2 Topoisomerase II Inhibition Dox->Top2 ROS_Dox ↑ Reactive Oxygen Species (ROS) Dox->ROS_Dox DNA_Breaks DNA Double-Strand Breaks Top2->DNA_Breaks p53 p53 Activation DNA_Breaks->p53 Bax_up ↑ Bax p53->Bax_up Bcl2_down ↓ Bcl-2 p53->Bcl2_down Mito_Damage Mitochondrial Damage ROS_Dox->Mito_Damage CytoC_Dox Cytochrome c Release Mito_Damage->CytoC_Dox Bax_up->CytoC_Dox Bcl2_down->CytoC_Dox Casp9 Caspase-9 Activation CytoC_Dox->Casp9 Casp3_Dox Caspase-3 Activation Casp9->Casp3_Dox Apoptosis_Dox Apoptosis Casp3_Dox->Apoptosis_Dox

Caption: Doxorubicin's multi-pathway induction of apoptosis.

Conclusion and Future Directions

While direct in vivo anticancer efficacy studies on this compound are yet to be extensively reported, the available evidence from related nitrovinyl compounds presents a compelling case for its further investigation. The proposed Burkitt's Lymphoma xenograft model provides a robust platform for a head-to-head comparison with established therapeutics like Doxorubicin. The projected efficacy, coupled with a potentially distinct mechanism of action centered on ROS-mediated apoptosis, positions G-1 as a promising candidate for further preclinical development.

Future studies should focus on conducting the described in vivo experiments to generate empirical data on the efficacy and toxicity of G-1. Dose-response studies will be crucial to determine the optimal therapeutic window. Furthermore, in-depth mechanistic studies, including the analysis of apoptotic and oxidative stress markers in tumor tissues, will be essential to validate the proposed signaling pathway and to identify potential biomarkers for treatment response.

References

Navigating the Resistance Landscape: A Comparative Guide to Cross-Resistance of 2-(2-Nitrovinyl)furan in Bacterial Strains

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals at the forefront of combating antimicrobial resistance, understanding the nuances of cross-resistance is paramount. The emergence of multidrug-resistant pathogens necessitates a deep dive into the performance of novel and existing antimicrobial compounds. This guide provides a comprehensive technical overview of cross-resistance studies involving 2-(2-Nitrovinyl)furan, a nitroaromatic compound with demonstrated broad-spectrum antibacterial activity.[1]

This document moves beyond a simple recitation of facts to offer a causal analysis of the underlying mechanisms of action and resistance. We will explore the existing data for nitrofuran derivatives, outline the experimental workflows to investigate cross-resistance, and provide the tools to generate robust, comparative data for this promising antimicrobial agent.

The Mechanism of Action: A Prodrug Approach

Like other nitroaromatic antibiotics, this compound is a prodrug, meaning it requires intracellular enzymatic activation to exert its bactericidal effects.[2] The prevailing mechanism involves the reduction of its nitro group by bacterial nitroreductases.[3] This process generates highly reactive electrophilic intermediates that are indiscriminate in their targets, attacking ribosomal proteins, and inhibiting the synthesis of DNA, RNA, and proteins, ultimately leading to cell death.[4] A key aspect of its activity also involves the induction of oxidative stress within the bacterial cell, further contributing to its bactericidal effects.[5][6]

The primary enzymes responsible for this activation in Gram-negative bacteria like Escherichia coli are the oxygen-insensitive nitroreductases NfsA and NfsB.[7] The multi-targeted nature of the activated compound is a significant advantage, as it is believed to slow the development of resistance.[4]

Understanding Resistance to Nitrofurans

Bacterial resistance to nitrofurans is primarily driven by the prevention of the drug's activation. The most common mechanism is the acquisition of loss-of-function mutations in the genes encoding the activating nitroreductases, namely nfsA and nfsB.[7][8] Step-wise mutations, first in nfsA and subsequently in nfsB, have been shown to confer increasing levels of resistance to nitrofurans.[9]

Another, though less common, mechanism involves the upregulation of multidrug efflux pumps, which can actively transport the compound out of the cell before it can be activated.[7]

Cross-Resistance Within the Nitrofuran Class: An Established Phenomenon

Given that the primary resistance mechanism involves the inactivation of the very enzymes that activate the entire class of nitrofuran drugs, it is well-established that cross-resistance among different nitrofuran derivatives is common. Studies have demonstrated this phenomenon in E. coli and other pathogens.[2][5][10][11] For instance, a direct correlation has been shown between resistance to nitrofurantoin and furazidin in clinical isolates of E. coli.[5][12] This is a critical consideration for the clinical application of any new nitrofuran derivative.

The Unexplored Territory: Cross-Resistance with Other Antibiotic Classes

A significant knowledge gap exists regarding the cross-resistance profile of this compound with other major antibiotic classes, such as beta-lactams, aminoglycosides, and fluoroquinolones. While the primary mechanism of nitrofuran resistance (nitroreductase inactivation) is not known to directly confer resistance to these other classes, the potential for shared, broader resistance mechanisms like multidrug efflux pumps remains a critical area for investigation.[13]

The overexpression of certain efflux pumps is a known mechanism of resistance to a wide array of antimicrobial agents. Therefore, it is plausible that a bacterial strain exhibiting efflux-mediated resistance to a fluoroquinolone, for example, might also show reduced susceptibility to this compound. However, dedicated studies to confirm or refute this are currently lacking in the published literature.

One study has explored the interaction of this compound with other antibiotics, finding synergistic effects with amoxicillin, ampicillin, and ciprofloxacin, and additive effects with several others against E. coli.[14] While this suggests potential for combination therapies, it does not directly address the question of pre-existing resistance.

Experimental Framework for Investigating Cross-Resistance

To address the current knowledge gap, a systematic investigation of the cross-resistance profile of this compound is necessary. The following experimental protocols provide a robust framework for such studies.

Minimum Inhibitory Concentration (MIC) Determination

The foundational step in any cross-resistance study is to determine the MIC of this compound and a panel of comparator antibiotics against a collection of bacterial strains. This panel should include both susceptible wild-type strains and well-characterized resistant strains (e.g., strains with known resistance mechanisms to beta-lactams, aminoglycosides, fluoroquinolones, etc.).

Protocol: Broth Microdilution MIC Assay [8][15][16]

  • Preparation of Antibiotic Stock Solutions: Prepare high-concentration stock solutions of this compound and comparator antibiotics in a suitable solvent.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform two-fold serial dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Culture the bacterial strains overnight. Dilute the cultures to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plates. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Data Presentation: MIC Values of this compound and Comparator Antibiotics

Bacterial StrainResistance PhenotypeMIC (µg/mL) of this compoundMIC (µg/mL) of Comparator Antibiotic AMIC (µg/mL) of Comparator Antibiotic B
Strain 1 (Wild-Type)Susceptible
Strain 2 (Resistant)Beta-Lactam Resistant
Strain 3 (Resistant)Fluoroquinolone Resistant
Strain 4 (Resistant)Aminoglycoside Resistant
Checkerboard Assay for Synergy and Antagonism

To understand the interaction between this compound and other antibiotics, a checkerboard assay is employed. This method can reveal synergistic (enhanced effect), additive (combined effect equals the sum of individual effects), indifferent (no interaction), or antagonistic (reduced effect) relationships.[3][7]

Protocol: Checkerboard Assay [3][13][17]

  • Plate Setup: In a 96-well plate, create a two-dimensional gradient of two antimicrobial agents. Serially dilute antibiotic A (e.g., this compound) along the x-axis and antibiotic B along the y-axis.

  • Inoculation: Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis: Determine the MIC of each antibiotic alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC Index ≤ 0.5

    • Additive: 0.5 < FIC Index ≤ 1.0

    • Indifference: 1.0 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Visualization: Checkerboard Assay Workflow

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_a Prepare serial dilutions of This compound (Drug A) plate Dispense Drug A dilutions (columns) and Drug B dilutions (rows) into 96-well plate prep_a->plate prep_b Prepare serial dilutions of Comparator Antibiotic (Drug B) prep_b->plate prep_inoculum Prepare standardized bacterial inoculum inoculate Inoculate all wells with bacterial suspension prep_inoculum->inoculate plate->inoculate incubate Incubate plate (16-20h at 37°C) inoculate->incubate read_mic Read MICs for each drug alone and in combination incubate->read_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic interpret Interpret Interaction: Synergy, Additive, Indifference, or Antagonism calc_fic->interpret

Caption: Workflow for the checkerboard assay.

Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time. Comparing the killing kinetics of this compound against susceptible and resistant strains can provide valuable insights into the impact of specific resistance mechanisms.[18]

Protocol: Time-Kill Curve Assay [18]

  • Culture Preparation: Grow bacterial cultures to the logarithmic phase.

  • Exposure: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to the bacterial cultures. Include a growth control without the antibiotic.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Enumeration: Perform serial dilutions of the samples and plate them on agar to determine the number of viable bacteria (CFU/mL).

  • Data Plotting: Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualization: Time-Kill Curve Analysis

Time_Kill_Curve cluster_setup Setup cluster_exposure Exposure & Sampling cluster_quantification Quantification & Analysis prep_culture Grow bacterial culture to logarithmic phase expose Add drug to cultures prep_culture->expose prep_drug Prepare different concentrations of this compound prep_drug->expose sample Take samples at multiple time points (0-24h) expose->sample plate Perform serial dilutions and plate for CFU count sample->plate incubate_count Incubate plates and count colonies plate->incubate_count plot Plot log10 CFU/mL vs. Time incubate_count->plot analyze Determine bactericidal or bacteriostatic activity plot->analyze

Caption: Workflow for time-kill curve analysis.

Conclusion and Future Directions

This compound remains a compound of interest in the search for effective antimicrobial agents. While its mechanism of action and the primary pathways of resistance are reasonably well understood and align with those of other nitrofurans, its cross-resistance profile with other antibiotic classes is a critical, yet largely unexplored, area. The experimental framework provided in this guide offers a clear path for researchers to generate the necessary data to fill this knowledge gap. Such studies are essential for positioning this compound in the current landscape of antimicrobial therapies and for making informed decisions in future drug development and clinical application strategies.

References

A Comparative Guide to the Synthesis of 2-(2-Nitrovinyl)furan: Efficiency, Cost, and Green Chemistry Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 2-(2-Nitrovinyl)furan, a valuable building block in medicinal chemistry and materials science, is no exception. This guide provides an in-depth comparison of the most common synthetic routes to this compound, focusing on the Henry reaction between 2-furaldehyde and nitromethane under various catalytic conditions. We will dissect the efficiency, cost-effectiveness, and environmental impact of each pathway to provide a comprehensive resource for informed decision-making in the laboratory and beyond.

Introduction to this compound and its Synthesis

This compound is a versatile organic compound characterized by a furan ring conjugated with a nitrovinyl group. This structural motif imparts a range of interesting chemical and biological properties, making it a sought-after precursor in the synthesis of pharmaceuticals and other functional molecules. The most prevalent and straightforward method for its preparation is the Henry reaction, also known as a nitroaldol condensation, which involves the base-catalyzed reaction of 2-furaldehyde with nitromethane. The choice of base catalyst is a critical determinant of the reaction's efficiency, cost, and overall "greenness." This guide will focus on comparing three commonly employed base catalysts: sodium tert-butoxide, isobutylamine, and sodium hydroxide.

The Henry Reaction: A Mechanistic Overview

The Henry reaction is a classic carbon-carbon bond-forming reaction. In the context of this compound synthesis, the reaction proceeds via the deprotonation of nitromethane by a base to form a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of 2-furaldehyde. The resulting β-nitro alkoxide is subsequently protonated to yield a β-nitro alcohol intermediate. Under the reaction conditions, this intermediate readily undergoes dehydration to afford the final product, this compound.

Henry_Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Nitromethane Nitromethane Nitronate_anion Nitronate_anion Nitromethane->Nitronate_anion + Base Base Base Alkoxide_intermediate Alkoxide_intermediate Nitronate_anion->Alkoxide_intermediate + 2-Furaldehyde 2-Furaldehyde 2-Furaldehyde Nitro_alcohol β-Nitro alcohol Alkoxide_intermediate->Nitro_alcohol + H+ Product This compound Nitro_alcohol->Product - H2O Green_Chemistry_Comparison cluster_NaOtBu Sodium tert-Butoxide cluster_Isobutylamine Isobutylamine cluster_NaOH Sodium Hydroxide Energy_NaOtBu Energy Use (Low) Greenness Greenness Energy_NaOtBu->Greenness Cost_NaOtBu Catalyst Cost (High) Cost-Effectiveness Cost-Effectiveness Cost_NaOtBu->Cost-Effectiveness Energy_Iso Energy Use (High) Energy_Iso->Greenness Cost_Iso Catalyst Cost (Low) Cost_Iso->Cost-Effectiveness Energy_NaOH Energy Use (High) Energy_NaOH->Greenness Cost_NaOH Catalyst Cost (Very Low) Cost_NaOH->Cost-Effectiveness Efficiency Efficiency Time_NaOtBu Time_NaOtBu Time_NaOtBu->Efficiency Time_Iso Time_Iso Time_Iso->Efficiency Time_NaOH Time_NaOH Time_NaOH->Efficiency

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Nitrovinyl)furan

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratories and the environment. The compound 2-(2-Nitrovinyl)furan, a valuable intermediate in various synthetic pathways, requires meticulous handling not only during its use but, just as critically, through its final disposal.[1] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles for hazardous chemical waste management.

Hazard Profile & Core Safety Directive

Before any handling or disposal, a thorough understanding of the compound's hazard profile is non-negotiable. This compound is not a benign substance; its classification as a hazardous material dictates a stringent disposal protocol.[2][3] Improper disposal is a breach of regulatory compliance and poses a significant risk to personnel and the environment.

The primary directive for the disposal of this compound is to treat it unequivocally as hazardous chemical waste . It must be collected, properly labeled, and transferred to your institution's Environmental Health and Safety (EHS) department for final disposal via a licensed hazardous waste contractor.[4] Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[5]

Data Presentation: GHS Hazard Summary for this compound
Hazard Category GHS Classification Hazard Statement Signal Word Source(s)
Acute Oral Toxicity Category 4H302: Harmful if swallowedDanger[2][3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationDanger[2][3]
Serious Eye Damage/Irritation Category 1H318: Causes serious eye damageDanger[2][3]
Specific Target Organ Toxicity Category 3 (Single Exposure)H335: May cause respiratory irritationDanger[2][3]

Immediate Safety & Personal Protective Equipment (PPE)

The hazards identified above necessitate robust protective measures during all handling and disposal activities. The causality is clear: the compound's irritant and toxic properties demand the isolation of the substance from all routes of personal exposure.

  • Engineering Controls : All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4] Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE) : A standard PPE ensemble for handling this compound includes:

    • Eye Protection : Chemical safety goggles and a full-face shield are mandatory to protect against splashes and the risk of serious eye damage.[4]

    • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for integrity before each use.[4]

    • Body Protection : A flame-resistant lab coat should be worn and kept fully buttoned.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the segregation and collection of different forms of this compound waste. The core principle is waste segregation to prevent unknown and potentially hazardous reactions in a commingled waste container.[6]

Methodology: Waste Collection and Labeling
  • Designate a Hazardous Waste Container :

    • Select a solid, leak-proof container with a secure screw-top cap. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is appropriate.

    • The container must be clearly labeled as "Hazardous Waste."[7]

  • Affix a Hazardous Waste Label :

    • Attach a completed hazardous waste label to the container before adding any waste.[6]

    • The label must include:

      • The full chemical name: "this compound"

      • The CAS Number: "699-18-3"

      • An accurate estimation of the concentration and total quantity.

      • The associated hazard warnings (e.g., "Harmful," "Irritant," "Eye Damage Risk").[8]

  • Disposal of Solid (Pure) Compound :

    • Carefully transfer any unreacted or waste this compound solid into the designated hazardous waste container using a dedicated spatula or scoop.

    • Perform this transfer within a chemical fume hood to minimize inhalation risk.

  • Disposal of Contaminated Labware and Materials :

    • Disposable items such as gloves, weighing paper, pipette tips, and paper towels that are contaminated with this compound must be collected as solid hazardous waste.

    • Place these items into a dedicated, labeled hazardous waste bag or container. Do not mix with non-hazardous waste.[7]

  • Disposal of Solutions Containing this compound :

    • Aqueous or organic solvent solutions containing this compound must be collected as liquid hazardous waste.

    • Crucially, do not mix this waste stream with other incompatible waste types (e.g., strong acids, bases, or oxidizing agents). The reactivity of furan and nitro-containing compounds can be unpredictable.[7][8]

    • Collect in a separate, clearly labeled liquid hazardous waste container.

  • Container Storage and Final Disposal :

    • Keep the hazardous waste container securely sealed when not in use.[3]

    • Store the container in a designated Satellite Accumulation Area (SAA) that is clearly marked and provides secondary containment.[6]

    • Once the container is full or ready for pickup, contact your institution's EHS office to arrange for collection.[4]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate exposure and prevent further contamination.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources : Although the compound is a solid with no specified flash point, this is good practice for any chemical spill.[2]

  • Don Appropriate PPE : Before re-entering the area, don the full PPE described in Section 2.

  • Contain and Absorb :

    • For a small spill, gently cover the solid with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.

    • Carefully sweep or scoop the material and absorbent into the designated hazardous waste container. Use non-sparking tools if there is any fire concern.[9]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and paper towels. All cleaning materials must be disposed of as hazardous waste.[7]

  • Report : Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

G cluster_0 A Waste Generation (this compound) B Is the waste solid or liquid? A->B C Solid Waste (Pure compound, contaminated gloves, paper towels, etc.) B->C Solid D Liquid Waste (Solutions containing the compound) B->D Liquid E Place in a designated, labeled SOLID hazardous waste container. C->E F Place in a designated, labeled LIQUID hazardous waste container. D->F G Store sealed container in secondary containment within a Satellite Accumulation Area. E->G F->G H Contact EHS for pickup and final disposal. G->H caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

References

Comprehensive Safety and Handling Guide for 2-(2-Nitrovinyl)furan

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling, use, and disposal of 2-(2-Nitrovinyl)furan (NVF) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation.

Hazard Analysis and Risk Assessment: Understanding this compound

This compound is a crystalline solid with potential applications in organic synthesis and medicinal chemistry.[1] A thorough understanding of its hazard profile is paramount before any handling.

1.1. Intrinsic Hazards of the Molecule

The hazard profile of this compound is derived from its constituent functional groups: the furan ring and the nitrovinyl group.

  • Furan Moiety: The furan ring is a known structural alert for toxicity. Furan itself is a potent hepatotoxicant and is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[2] It is metabolized in the liver to a reactive intermediate, cis-2-butene-1,4-dial, which is implicated in its toxic and carcinogenic effects.[3] While the toxicity of substituted furans can vary, the presence of the furan ring necessitates handling this compound with the assumption of potential carcinogenicity and liver toxicity.[4][5]

  • Nitrovinyl Group: The nitrovinyl group is a strong electron-withdrawing group, making the vinyl double bond highly susceptible to nucleophilic attack. This reactivity is the basis for its utility in synthesis but also contributes to its biological activity and potential toxicity. Nitroalkenes, as a class, are known to be reactive and can be irritants and sensitizers.

1.2. GHS Hazard Classification

According to supplier safety information, this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

Signal Word: Danger

This classification underscores the immediate hazards of skin and eye contact, ingestion, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Specifications
Hands Double Gloving with Nitrile or Butyl Rubber Gloves Nitrile gloves offer good resistance to a range of chemicals and are preferred to prevent latex allergies.[6][7] Butyl rubber gloves provide excellent protection against esters and ketones, which may be present as solvents.[8][9] Double gloving minimizes the risk of exposure from a single glove failure.
Eyes/Face Chemical Safety Goggles and a Face Shield Due to the classification of causing serious eye damage, both safety goggles and a face shield are mandatory to protect against splashes and airborne particles.[10]
Body Flame-Resistant Laboratory Coat A lab coat protects the skin and personal clothing from contamination. Flame-resistant material is a general laboratory best practice.[2]
Respiratory NIOSH-approved Air-Purifying Respirator with Organic Vapor Cartridges Given that the compound may cause respiratory irritation and its volatility is not fully characterized, respiratory protection is essential, especially when handling the solid outside of a certified chemical fume hood.[11][12]

Operational Plan: A Step-by-Step Handling Protocol

This protocol outlines a standard workflow for handling this compound, from initial preparation to reaction workup.

3.1. Pre-Handling Safety Checks

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble all Materials: Have all necessary equipment, reagents, and waste containers inside the fume hood before introducing the this compound.

  • Don Appropriate PPE: Put on all required PPE as outlined in Section 2.

3.2. Weighing and Dispensing

  • Tare the Weighing Vessel: Inside the fume hood, place a clean, dry weighing vessel on a tared balance.

  • Carefully Transfer the Solid: Using a clean spatula, carefully transfer the desired amount of this compound to the weighing vessel. Avoid creating dust.

  • Secure the Stock Container: Immediately and securely cap the stock container of this compound.

  • Dissolution: If the protocol requires a solution, add the solvent to the weighing vessel containing the this compound and gently swirl to dissolve.

3.3. Reaction Setup and Monitoring

  • Reaction Assembly: Assemble the reaction apparatus within the fume hood.

  • Transfer of Reagent: Transfer the this compound (solid or in solution) to the reaction vessel.

  • Reaction Monitoring: Monitor the reaction progress as required by the experimental protocol.

3.4. Post-Reaction Workup and Decontamination

  • Quenching: If necessary, quench the reaction according to the specific experimental procedure.

  • Decontamination of Equipment: All glassware and equipment that came into contact with this compound must be decontaminated. Rinse with an appropriate solvent and collect the rinsate as hazardous waste.

  • Work Area Decontamination: Wipe down the surfaces of the fume hood with a suitable solvent and dispose of the cleaning materials as hazardous waste.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start verify_hood Verify Fume Hood Functionality prep_start->verify_hood assemble_materials Assemble Materials verify_hood->assemble_materials don_ppe Don Full PPE assemble_materials->don_ppe weigh_nvf Weigh this compound don_ppe->weigh_nvf dissolve Dissolve in Solvent (if required) weigh_nvf->dissolve transfer_to_reaction Transfer to Reaction Vessel dissolve->transfer_to_reaction monitor_reaction Monitor Reaction transfer_to_reaction->monitor_reaction quench Quench Reaction monitor_reaction->quench decon_equipment Decontaminate Equipment quench->decon_equipment decon_area Decontaminate Work Area decon_equipment->decon_area dispose_waste Dispose of Hazardous Waste decon_area->dispose_waste cleanup_end End dispose_waste->cleanup_end

Caption: A flowchart illustrating the safe handling workflow for this compound.

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to spills and exposures is critical.

4.1. Spill Cleanup

  • Small Spill (<1 gram) of Solid:

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently cover the spill with an absorbent material to prevent dust formation.

    • Carefully sweep the material into a designated hazardous waste container.[13][14]

    • Wipe the area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.

    • Decontaminate the area with soap and water.

  • Large Spill (>1 gram) or Any Spill Outside of a Fume Hood:

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the doors to the laboratory to contain any potential vapors.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

4.2. Personnel Exposure

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[15]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16]
Inhalation Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[15]

Waste Disposal Plan

All waste containing this compound must be treated as hazardous waste.

5.1. Waste Segregation and Labeling

  • Solid Waste: Contaminated gloves, absorbent pads, and other solid materials should be placed in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed container for hazardous liquid waste. Do not mix with other waste streams unless compatibility has been verified.[17][18]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[17]

5.2. Disposal Procedure

Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.[17] Nitroaromatic compounds are known environmental pollutants and should not be disposed of down the drain.[19]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.